beta-D-glucofuranose
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
30412-16-9 |
|---|---|
Molecular Formula |
C6H12O6 |
Molecular Weight |
180.16 g/mol |
IUPAC Name |
(2R,3R,4R,5R)-5-[(1R)-1,2-dihydroxyethyl]oxolane-2,3,4-triol |
InChI |
InChI=1S/C6H12O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2-11H,1H2/t2-,3-,4-,5-,6-/m1/s1 |
InChI Key |
AVVWPBAENSWJCB-QZABAPFNSA-N |
Isomeric SMILES |
C([C@H]([C@@H]1[C@@H]([C@H]([C@@H](O1)O)O)O)O)O |
Canonical SMILES |
C(C(C1C(C(C(O1)O)O)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
Elucidating the Structure of beta-D-glucofuranose: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core experimental techniques and data interpretation involved in the structural elucidation of beta-D-glucofuranose. Due to its existence as a minor tautomer in an equilibrium mixture with its pyranose counterparts in solution, the characterization of this compound requires a combination of sophisticated analytical methods. This document details the application of Nuclear Magnetic Resonance (NMR) spectroscopy, polarimetry, and X-ray crystallography for the unambiguous determination of its five-membered ring structure and stereochemistry.
Introduction to the Structural Challenge
D-glucose predominantly exists in a six-membered ring (pyranose) form, with the alpha and beta anomers accounting for over 99% of the equilibrium mixture in solution. The five-membered ring (furanose) forms, including this compound, are present in much lower concentrations, posing a significant challenge for their isolation and characterization.[1] Despite their low abundance, furanose forms can exhibit significant reactivity and are crucial intermediates in various chemical and biological processes. Therefore, their structural elucidation is of considerable interest in carbohydrate chemistry and drug development.
The complete structural determination of this compound involves confirming the following key features:
-
Constitution: The elemental composition (C6H12O6) and the connectivity of the atoms, forming a five-membered furanose ring with a side chain at C4.
-
Configuration: The relative stereochemistry at all chiral centers (C1, C2, C3, and C4).
-
Anomeric Configuration: The specific orientation of the hydroxyl group at the anomeric carbon (C1), which is beta in this case.
The following sections will detail the experimental workflows and data interpretation that lead to the elucidation of this structure.
Experimental Workflow for Structure Elucidation
The comprehensive characterization of this compound relies on a multi-faceted analytical approach. The general workflow integrates spectroscopic and crystallographic techniques to build a complete structural picture.
Caption: Overall workflow for the structure elucidation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the structural elucidation of carbohydrates in solution. Through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, it is possible to unambiguously assign all proton (¹H) and carbon (¹³C) signals of this compound, even in a complex mixture with its other isomers.
Quantitative NMR Data
The following tables summarize the experimentally determined ¹H and ¹³C NMR chemical shifts and ¹H-¹H coupling constants for this compound in D₂O at 25°C.[1]
Table 1: ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound
| Atom | ¹H Chemical Shift (δ) | ¹³C Chemical Shift (δ) |
| H1/C1 | 5.14 | 101.4 |
| H2/C2 | 4.11 | 79.1 |
| H3/C3 | 4.24 | 75.8 |
| H4/C4 | 4.18 | 81.3 |
| H5/C5 | 3.84 | 71.2 |
| H6a/C6 | 3.78 | 63.9 |
| H6b/C6 | 3.69 | 63.9 |
Table 2: ¹H-¹H Coupling Constants (Hz) for this compound
| Coupling | Value (Hz) |
| J₁,₂ | < 1 |
| J₂,₃ | 1.8 |
| J₃,₄ | 4.3 |
| J₄,₅ | 7.9 |
| J₅,₆a | 2.9 |
| J₅,₆b | 5.1 |
| J₆a,₆b | -11.9 |
Experimental Protocol for NMR Analysis
A detailed protocol for acquiring high-quality NMR data for the analysis of this compound is as follows:
-
Sample Preparation:
-
Dissolve a high concentration of D-glucose (e.g., 1 M) in deuterium (B1214612) oxide (D₂O).[1]
-
Add a phosphate (B84403) buffer to maintain a constant pD of 7.0.[1]
-
Allow the solution to equilibrate at room temperature for at least 24 hours to ensure the tautomeric equilibrium is reached.[2]
-
Transfer approximately 0.6 mL of the solution into a 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Utilize a high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe for enhanced sensitivity, which is crucial for detecting the low-abundance furanose signals.[2]
-
Acquire standard 1D ¹H and ¹³C{¹H} spectra.
-
Perform 2D NMR experiments, including:
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks and identify neighboring protons.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C correlations, which are vital for confirming the overall carbon framework.
-
TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system. A selective 1D TOCSY can be particularly useful to isolate the spin system of the furanose form from the dominant pyranose signals.[1]
-
-
Logic of NMR Data Interpretation
The assignment of the NMR spectra and the confirmation of the this compound structure follow a logical pathway.
Caption: Logical workflow for the interpretation of NMR data for this compound.
A key diagnostic feature for the beta-anomeric configuration in furanoses is the very small coupling constant between H1 and H2 (<1 Hz), which is due to the approximately 90° dihedral angle between these two protons.[1] This contrasts with the larger J₁,₂ coupling constant observed for the alpha-anomer.
Polarimetry
Polarimetry measures the rotation of plane-polarized light by a chiral molecule in solution. While it is a classical technique, it provides valuable information about the overall stereochemistry of a molecule.
Quantitative Polarimetry Data
For context, the specific rotations of the stable pyranose anomers of D-glucose are:
-
alpha-D-glucopyranose: +112.2°
-
beta-D-glucopyranose: +18.7°
When either of these is dissolved in water, the solution undergoes mutarotation to an equilibrium specific rotation of +52.7°.[3] This equilibrium mixture contains only a small fraction of the furanose forms.
Experimental Protocol for Polarimetry
A general protocol for measuring the optical rotation of a carbohydrate solution is as follows:
-
Instrument Calibration:
-
Turn on the polarimeter and allow the sodium lamp to warm up.
-
Calibrate the instrument to zero using a blank solvent (e.g., distilled water).
-
-
Sample Preparation:
-
Accurately weigh a known amount of the carbohydrate sample.
-
Dissolve the sample in a precise volume of solvent (e.g., distilled water) in a volumetric flask to obtain a known concentration.
-
-
Measurement:
-
Rinse the polarimeter cell with a small amount of the sample solution.
-
Fill the cell with the sample solution, ensuring there are no air bubbles in the light path.
-
Place the sample cell in the polarimeter.
-
Measure the angle of optical rotation. Repeat the measurement several times and calculate the average.
-
-
Calculation of Specific Rotation:
-
The specific rotation [α] is calculated using the Biot equation: [α] = α / (l * c) where:
-
α is the observed optical rotation in degrees.
-
l is the path length of the polarimeter cell in decimeters (dm).
-
c is the concentration of the sample in g/mL.
-
-
X-ray Crystallography
X-ray crystallography provides the most definitive, atomic-resolution three-dimensional structure of a molecule in its crystalline state. However, obtaining a single crystal of pure this compound is extremely challenging due to its low stability and preference for the pyranose form. Therefore, this technique is more commonly applied to stable crystalline derivatives of glucofuranose.
Experimental Protocol for X-ray Crystallography
Should a suitable crystal of a this compound derivative be obtained, the following general protocol would be employed:
-
Crystal Growth and Selection:
-
Grow single crystals of the compound using techniques such as slow evaporation, vapor diffusion, or slow cooling of a saturated solution.
-
Under a microscope, select a high-quality single crystal (typically 0.1-0.3 mm in size) with well-defined faces and no visible defects.
-
-
Data Collection:
-
Mount the crystal on a goniometer head.
-
Place the mounted crystal in a single-crystal X-ray diffractometer.
-
A beam of monochromatic X-rays is directed at the crystal.
-
The crystal is rotated, and the diffraction pattern of the X-rays is recorded by a detector.
-
-
Structure Solution and Refinement:
-
The diffraction data (intensities and positions of the diffracted spots) are processed to determine the unit cell dimensions and space group.
-
The "phase problem" is solved using computational methods to generate an initial electron density map.
-
A molecular model is built into the electron density map.
-
The model is refined against the experimental data to optimize the atomic positions, bond lengths, and bond angles, resulting in a final, high-resolution crystal structure.
-
The resulting structure would provide precise information on the bond lengths, bond angles, and the conformation of the furanose ring and its substituents, definitively confirming the beta-configuration at the anomeric center.
Conclusion
The structural elucidation of this compound is a challenging task that necessitates the application of advanced analytical techniques. NMR spectroscopy stands out as the primary tool for its characterization in its natural solution state, providing detailed information on its connectivity and stereochemistry. While polarimetry is a useful technique for studying chiral molecules, the instability of pure this compound has precluded the direct measurement of its specific optical rotation. X-ray crystallography, though powerful for absolute structure determination, is contingent on the ability to crystallize this elusive isomer, a feat more readily achieved with its stable derivatives. The combined application of these methods, however, provides a comprehensive and unambiguous structural determination, crucial for understanding the chemistry and biological roles of this minor but significant glucose tautomer.
References
A Technical Guide to the Stereochemical Configuration of β-D-Glucofuranose
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the stereochemical configuration of β-D-glucofuranose, a five-membered ring form of D-glucose. While less abundant in solution than its pyranose counterpart, the furanose form is a crucial component in various biological molecules, including nucleic acids and certain polysaccharides.[1] A thorough understanding of its three-dimensional structure is therefore essential for research in carbohydrate chemistry, glycobiology, and drug design.
Introduction to the Stereochemistry of D-Glucose
D-glucose is a hexose (B10828440) monosaccharide with the chemical formula C₆H₁₂O₆. In its open-chain form, it possesses four chiral centers (at carbons 2, 3, 4, and 5), giving rise to 2⁴ = 16 possible stereoisomers.[2] In aqueous solution, glucose predominantly exists in cyclic hemiacetal forms, with the pyranose (six-membered ring) forms being the most stable and abundant.[3][4] However, a smaller equilibrium concentration of the furanose (five-membered ring) form is also present.[4][5]
The cyclization of the open-chain form of D-glucose to form the furanose ring occurs through an intramolecular reaction between the aldehyde group at C1 and the hydroxyl group at C4. This reaction creates a new chiral center at C1, the anomeric carbon. The two resulting stereoisomers at this position are known as anomers, designated as α and β.
In the context of D-sugars, the β anomer is defined as the isomer where the hydroxyl group on the anomeric carbon is on the same side of the ring as the CH₂OH group at C5 in the Haworth projection. Conversely, in the α anomer, the anomeric hydroxyl group is on the opposite side.
Stereochemical Configuration of β-D-Glucofuranose
The specific stereochemical configuration of β-D-glucofuranose arises from the inherent chirality of the D-glucose backbone and the formation of the β-anomeric center. The IUPAC name for this molecule is (2R,3R,4R,5R)-5-[(1R)-1,2-dihydroxyethyl]oxolane-2,3,4-triol.[6]
The furanose ring is not planar and exists in a dynamic equilibrium of puckered conformations, most commonly described as either envelope or twist forms.[3] For furanose rings, these conformations are often categorized as "North" (C3'-endo) and "South" (C2'-endo) puckers, which can be in equilibrium.[7] The specific conformation adopted by β-D-glucofuranose is influenced by factors such as the anomeric effect and steric interactions between its substituents.[1][8]
A simplified 2D representation of the intramolecular cyclization of open-chain D-glucose to form the β-D-glucofuranose ring structure.
Quantitative Data
The precise stereochemical configuration and conformational dynamics of β-D-glucofuranose have been elucidated through various analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | J-Coupling Constants (Hz) |
| H1/C1 | ~5.49 | ~103 | J(H1,H2) < 1 |
| H2/C2 | ~4.1 | ~77 | |
| H3/C3 | ~4.24 | ~76 | |
| H4/C4 | ~4.1 | ~81 | |
| H5/C5 | ~4.0 | ~71 | |
| H6/C6 | ~3.7-3.8 | ~63 |
Note: The exact chemical shifts can vary slightly depending on experimental conditions such as temperature and solvent. The data presented is a compilation from various sources. A key characteristic for β-glucofuranose is a J(H1,H2) coupling constant of less than 1 Hz.[9]
Experimental Protocols
The determination of the stereochemical configuration of β-D-glucofuranose relies on sophisticated analytical methods. Below are outlines of the key experimental protocols.
NMR spectroscopy is a powerful non-destructive technique used to determine the structure of organic molecules in solution.
Objective: To assign the proton (¹H) and carbon (¹³C) resonances and determine the through-bond scalar couplings (J-couplings) to elucidate the relative stereochemistry and ring conformation.
Methodology:
-
Sample Preparation: A sample of D-glucose is dissolved in a deuterated solvent, typically deuterium (B1214612) oxide (D₂O), to the desired concentration.
-
1D NMR Spectroscopy:
-
A standard 1D ¹H NMR spectrum is acquired to observe the chemical shifts and multiplicities of the proton signals.
-
A 1D ¹³C NMR spectrum is also acquired to determine the chemical shifts of the carbon atoms.
-
-
2D NMR Spectroscopy: To resolve signal overlap and unambiguously assign resonances, a suite of 2D NMR experiments is performed:
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).
-
TOCSY (Total Correlation Spectroscopy): Shows correlations between all protons within a spin system, which is useful for identifying all the protons belonging to a single monosaccharide residue.[10]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon atom it is directly attached to.[11][12]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which helps in piecing together the carbon skeleton.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Identifies protons that are close in space, providing information about the 3D structure and conformation.
-
-
Data Analysis: The analysis of J-coupling constants, particularly ³J(H,H) values, provides information about the dihedral angles between adjacent C-H bonds, which is crucial for determining the ring pucker and the orientation of substituents.
Workflow for the structural determination of β-D-glucofuranose using NMR spectroscopy.
X-ray crystallography provides precise information about the three-dimensional structure of a molecule in its crystalline state.
Objective: To determine the exact atomic coordinates and thereby establish the absolute stereochemistry, bond lengths, bond angles, and ring conformation.
Methodology:
-
Crystallization: A suitable crystalline derivative of β-D-glucofuranose is prepared. Obtaining high-quality single crystals is often the most challenging step.
-
X-ray Diffraction Data Collection: A single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern of the X-rays is recorded on a detector.
-
Structure Solution and Refinement:
-
The diffraction data is used to calculate an electron density map of the crystal.
-
From the electron density map, the positions of the atoms are determined.
-
The structural model is then refined to best fit the experimental data.
-
-
Data Analysis: The final refined structure provides a detailed picture of the molecular geometry, including the conformation of the furanose ring (e.g., envelope or twist) and the relative and absolute stereochemistry of all chiral centers. For instance, X-ray studies on furanose derivatives have shown the ring to adopt near envelope conformations.[13]
Conclusion
The stereochemical configuration of β-D-glucofuranose is a complex interplay of the inherent chirality of the D-glucose backbone and the conformational preferences of the five-membered furanose ring. Advanced analytical techniques, particularly multi-dimensional NMR spectroscopy and X-ray crystallography, are indispensable for its detailed characterization. A comprehensive understanding of its structure is fundamental for researchers in glycobiology and medicinal chemistry, as the furanose form, while a minor component of free glucose, plays a significant role in the structure and function of many biologically important molecules.
References
- 1. Insights into Furanose Solution Conformations: Beyond the Two-State Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. researchgate.net [researchgate.net]
- 5. Glucose - Wikipedia [en.wikipedia.org]
- 6. beta-D-glucofuranose | C6H12O6 | CID 11309871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Identification of the furanose ring conformations and the factors driving their adoption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pub.epsilon.slu.se [pub.epsilon.slu.se]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. m.youtube.com [m.youtube.com]
- 13. Conformation of a furanose carbohydrate: an X-ray crystallographic study of methyl 1,2,3,5-tetra-O-acetyl-β-D-galactofuranuronate - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
Navigating the Isomeric Landscape of D-Glucose: A Technical Guide to the Natural Abundance of β-D-Glucofuranose
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the natural abundance of β-D-glucofuranose, a minor but potentially significant isomer of D-glucose. In aqueous solutions, D-glucose exists as a dynamic equilibrium mixture of several isomers, with the pyranose forms being predominant. However, a comprehensive understanding of the entire isomeric composition, including the furanose forms, is crucial for various applications in drug development, biochemistry, and food science. This document summarizes the quantitative distribution of these isomers, details the experimental methodologies for their quantification, and provides visual representations of the underlying chemical dynamics.
Isomeric Equilibrium of D-Glucose in Aqueous Solution
In an aqueous environment, D-glucose undergoes mutarotation, leading to an equilibrium between its open-chain aldehyde form and various cyclic hemiacetal isomers. The six-membered pyranose rings (α-D-glucopyranose and β-D-glucopyranose) are the most stable and, therefore, the most abundant forms. The five-membered furanose rings (α-D-glucofuranose and β-D-glucofuranose) are present in significantly lower concentrations.
The following table summarizes the equilibrium composition of D-glucose in water at or near room temperature, as determined by various analytical techniques.
| Isomer | Structure | Percentage Abundance |
| α-D-Glucopyranose | 6-membered ring | ~36% |
| β-D-Glucopyranose | 6-membered ring | ~64% |
| α-D-Glucofuranose | 5-membered ring | <1% |
| β-D-Glucofuranose | 5-membered ring | ~0.14% (at 43°C)[1] |
| Open-chain (aldehyde) | Acyclic | ~0.02%[2] |
It is important to note that the exact equilibrium distribution can be influenced by factors such as temperature, solvent polarity, and pH.
Signaling Pathways and Logical Relationships
The interconversion between the different isomeric forms of D-glucose in solution is a dynamic process. The following diagram illustrates the equilibrium relationships between the major isomers.
Experimental Protocols for Isomer Quantification
Accurate quantification of glucose isomers, particularly the low-abundance furanose forms, requires sensitive and high-resolution analytical techniques. The two primary methods employed are Gas Chromatography (GC) coupled with Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a powerful technique for separating and quantifying volatile derivatives of carbohydrates. Due to the low volatility of glucose, a derivatization step is necessary. Trimethylsilylation (TMS) is a common method for this purpose.
1. Sample Preparation and Derivatization (Trimethylsilylation):
-
Objective: To convert the non-volatile glucose isomers into volatile trimethylsilyl (B98337) (TMS) ethers.
-
Reagents:
-
Anhydrous pyridine (B92270) (as solvent)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) (as silylating agent)
-
Internal standard (e.g., myo-inositol or sorbitol)
-
-
Procedure:
-
Lyophilize the aqueous sample containing glucose to complete dryness.
-
Add a known amount of the internal standard to the dried sample.
-
Add 100 µL of anhydrous pyridine and vortex to dissolve the sample.
-
Add 100 µL of BSTFA with 1% TMCS.
-
Seal the reaction vial tightly and incubate at 70°C for 60 minutes to ensure complete derivatization.
-
Cool the sample to room temperature before injection into the GC-MS system.
-
2. GC-MS Analysis:
-
Instrumentation: A gas chromatograph equipped with a mass spectrometer detector.
-
GC Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injection: 1 µL of the derivatized sample in splitless mode.
-
Temperature Program:
-
Initial temperature: 150°C, hold for 2 minutes.
-
Ramp 1: Increase to 200°C at a rate of 3°C/min.
-
Ramp 2: Increase to 300°C at a rate of 20°C/min.
-
Hold at 300°C for 5 minutes.
-
-
MS Parameters:
-
Ionization mode: Electron Ionization (EI) at 70 eV.
-
Mass range: m/z 50-600.
-
Ion source temperature: 230°C.
-
Quadrupole temperature: 150°C.
-
3. Data Analysis and Quantification:
-
Identify the peaks corresponding to the TMS derivatives of α-D-glucopyranose, β-D-glucopyranose, α-D-glucofuranose, and β-D-glucofuranose based on their retention times and mass spectra.
-
Quantify the abundance of each isomer by integrating the peak area of a characteristic ion.
-
Calculate the relative percentage of each isomer by normalizing the peak areas to the total area of all identified glucose isomers.
Experimental Workflow for GC-MS Analysis
References
An In-depth Technical Guide to the Formation and Analysis of beta-D-Glucofuranose
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This technical guide provides a comprehensive overview of beta-D-glucofuranose, a minor isomer of D-glucose. Contrary to a defined enzymatic biosynthetic pathway, this compound exists in a dynamic chemical equilibrium with other glucose isomers in aqueous solutions. This document details the quantitative aspects of this equilibrium, provides in-depth experimental protocols for the analysis of glucose isomers, and discusses the limited but emerging biological significance of glucofuranose derivatives. The guide is intended to be a valuable resource for researchers in carbohydrate chemistry, metabolomics, and drug development.
The Formation of this compound: A State of Equilibrium
Unlike many biomolecules that are the product of specific enzymatic pathways, this compound is formed through a process of spontaneous and reversible intramolecular cyclization of the open-chain form of D-glucose. In aqueous solution, D-glucose exists as an equilibrium mixture of five main forms: the open-chain aldehyde and four cyclic hemiacetals. The six-membered ring structures, known as pyranoses, are the most stable and abundant. The five-membered ring structures, or furanoses, which include this compound, are present in much smaller quantities.[1][2] This process of interconversion between the different cyclic forms is known as mutarotation.[2][3]
The equilibrium distribution of these isomers is influenced by factors such as temperature and solvent composition.[4] The beta-anomer of the pyranose form is the most predominant due to its greater stability, with all large substituent groups in the sterically favorable equatorial position.[5][6]
Quantitative Analysis of Glucose Isomer Equilibrium
The relative concentrations of the different D-glucose isomers at equilibrium in aqueous solution have been determined by various methods, including NMR spectroscopy and gas chromatography.[2][7][8] The data consistently show the predominance of the pyranose forms.
| D-Glucose Isomer | Ring Structure | Anomeric Form | Relative Abundance at Equilibrium (in water) |
| Glucopyranose | 6-membered | beta (β) | ~64%[2][8][9] |
| alpha (α) | ~36%[2][8][9] | ||
| Glucofuranose | 5-membered | alpha (α) and beta (β) | <1% (combined)[1] |
| Open-chain | Acyclic | Aldehyde | <0.02%[1][2][8] |
| Table 1: Equilibrium distribution of D-glucose isomers in aqueous solution. |
Kinetics of Mutarotation
The interconversion between the alpha and beta anomers of D-glucopyranose has been studied kinetically. This process follows first-order kinetics.[10]
| Kinetic Parameter | Value (in tridistilled water) | Reference |
| Total mutarotation rate constant (k) | 7.67 x 10⁻⁵ s⁻¹ | [11] |
| Forward rate constant (k₁) (α to β) | 2.76 x 10⁻⁵ s⁻¹ | [11] |
| Reverse rate constant (k₂) (β to α) | 4.91 x 10⁻⁵ s⁻¹ | [11] |
| Activation Energy (Ea) | 67.2 kJ mol⁻¹ | [12] |
| Table 2: Kinetic parameters for the mutarotation of D-glucose. |
Biological Significance of this compound
While D-glucose is a central molecule in energy metabolism, the vast majority of its biological roles involve the pyranose form.[13] Glucofuranose is extremely rare as a component of natural biomolecules. This is in stark contrast to its C-4 epimer, galactose, which is found in the furanose form (galactofuranose) in the cell walls of various pathogens, making its biosynthetic pathway a target for antimicrobial drugs.
Despite its natural rarity, derivatives of glucofuranose have found applications in medicinal chemistry. For instance, 1,2-O-isopropylidene-D-glucofuranose serves as a key intermediate in the synthesis of various bioactive molecules and pharmaceuticals.[14] Its derivatives have been used to create anticancer and antiviral drugs, as well as tracers for glucose transport studies.[14]
The cellular uptake of glucose is primarily mediated by GLUT and SGLT transporters, which are specific for the pyranose form.[15][16][17] There is currently no evidence to suggest specific transporters or metabolic pathways for glucofuranose in its free form.
Experimental Protocols
The analysis and quantification of glucose isomers, particularly the low-abundance furanose forms, require sensitive and high-resolution analytical techniques.
High-Performance Liquid Chromatography (HPLC) for Isomer Separation
HPLC is a widely used technique for the separation and quantification of sugars.[18][19] Chiral chromatography can be employed to separate anomers and enantiomers.[20][21]
Objective: To separate and quantify the anomers of D-glucose from an aqueous solution.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a pump, autosampler, column oven, and a refractive index (RI) detector.[22][23]
-
HPLC-grade acetonitrile (B52724) and ultrapure water.[20][21]
-
D-glucose standards (alpha and beta anomers, if available).
-
0.2 µm syringe filters.
Methodology:
-
Mobile Phase Preparation: Prepare the mobile phase, for example, a mixture of acetonitrile and water (e.g., 9:1 v/v).[20] Degas the mobile phase before use.
-
Standard Preparation: Prepare a series of standard solutions of D-glucose at known concentrations. Allow the solutions to equilibrate to reach mutarotational equilibrium if analyzing the mixture, or inject immediately after dissolution to observe the individual anomers.
-
Sample Preparation: Dissolve the sample in the mobile phase. Filter the sample through a 0.2 µm syringe filter before injection.[24]
-
HPLC Analysis:
-
Equilibrate the column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) and temperature (e.g., 25°C).[20]
-
Inject a fixed volume of the standard or sample solution.
-
Monitor the elution of the isomers using the RI detector. The different anomers will have distinct retention times.
-
-
Data Analysis:
-
Identify the peaks corresponding to the different glucose isomers based on their retention times compared to the standards.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Quantify the concentration of each isomer in the sample using the calibration curve.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Identification and Quantification
NMR spectroscopy is a powerful tool for the structural elucidation and quantification of glucose anomers in solution without the need for separation.[25][26]
Objective: To identify and quantify the anomers of D-glucose in an aqueous solution.
Materials:
-
High-field NMR spectrometer (e.g., 500 MHz or higher).
-
High-quality NMR tubes.
-
D₂O (Deuterium oxide) for solvent.
-
D-glucose sample.
Methodology:
-
Sample Preparation: Dissolve a known amount of D-glucose in D₂O directly in an NMR tube.
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum. The anomeric protons of the different isomers will appear as distinct signals in the downfield region (typically between 4.5 and 5.5 ppm).[25]
-
The alpha and beta anomers of glucopyranose are readily distinguishable by their chemical shifts and the coupling constants of their anomeric protons.[25]
-
For more detailed structural analysis, 2D NMR experiments such as COSY and HSQC can be performed.[26]
-
-
Data Analysis:
-
Assign the signals to the respective anomers based on their characteristic chemical shifts and coupling constants.
-
Integrate the signals corresponding to the anomeric protons of each isomer.
-
Calculate the relative percentage of each anomer from the integral values.
-
Visualizations
Signaling Pathways and Logical Relationships
References
- 1. Glucose - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. aklectures.com [aklectures.com]
- 6. quora.com [quora.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. scribd.com [scribd.com]
- 11. Kinetics of glucose mutarotation assessed by an equal-amplitude paired polarized heterodyne polarimeter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 13. nbinno.com [nbinno.com]
- 14. guidechem.com [guidechem.com]
- 15. Cellular regulation of glucose uptake by glucose transporter GLUT4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | Computational Modeling of Glucose Uptake in the Enterocyte [frontiersin.org]
- 17. Glucose uptake - Wikipedia [en.wikipedia.org]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Simultaneous chromatographic separation of enantiomers, anomers and structural isomers of some biologically relevant monosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. researchgate.net [researchgate.net]
- 24. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 25. magritek.com [magritek.com]
- 26. A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points - PMC [pmc.ncbi.nlm.nih.gov]
The Predominance of the Pyranose Ring: A Thermodynamic and Conformational Analysis of Glucofuranose and Glucopyranose
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of carbohydrate chemistry and biology, the seemingly subtle distinction between the five-membered furanose and six-membered pyranose ring structures of glucose has profound implications for its stability, reactivity, and biological function. While both forms exist in equilibrium in solution, the pyranose isomer is overwhelmingly favored. This technical guide provides a comprehensive analysis of the thermodynamic stability of glucofuranose versus glucopyranose, detailing the underlying energetic factors, experimental and computational methodologies for their characterization, and the biological relevance of these isomeric forms.
Thermodynamic Landscape: A Quantitative Comparison
The thermodynamic preference for the pyranose form of glucose in aqueous solution is significant. This stability is reflected in the equilibrium distribution of the different isomers. The Gibbs free energy difference (ΔG°) between the combined pyranose and furanose forms dictates their relative populations at equilibrium.
| Parameter | Value | Reference |
| Gibbs Free Energy Difference (ΔG°) (Furanose vs. Pyranose) | ~ +3.5 kcal/mol (~ +14.6 kJ/mol) | [1] |
| Equilibrium Ratio (Pyranose : Furanose) at 25 °C | ~ 370 : 1 | [1] |
This substantial energy difference underscores the inherent instability of the furanose ring compared to its pyranose counterpart for glucose.[1]
The equilibrium mixture of glucose in aqueous solution is dominated by the pyranose anomers, with furanose forms present in negligible amounts.[2]
| Glucose Isomer | Abbreviation | Percentage in Aqueous Solution at Equilibrium |
| β-D-Glucopyranose | β-Glcp | ~64% |
| α-D-Glucopyranose | α-Glcp | ~36% |
| Total Pyranose | ~99% | |
| α-D-Glucofuranose | α-Glcf | <1% |
| β-D-Glucofuranose | β-Glcf | <1% |
| Total Furanose | <1% | |
| Open-chain (aldehyde) form | <0.02% |
Note: Percentages are approximate and can be influenced by temperature, solvent, and pH.
The Structural Basis for Pyranose Stability
The thermodynamic preference for the glucopyranose ring is rooted in its conformational properties, which minimize steric and torsional strain.
2.1 Conformational Analysis:
-
Glucopyranose: The six-membered pyranose ring adopts a stable chair conformation , which minimizes angle and torsional strain. In this conformation, the bulky substituents (hydroxyl groups and the hydroxymethyl group) can occupy equatorial positions, reducing steric hindrance. The β-D-glucopyranose isomer is particularly stable as it can adopt a chair conformation where all non-hydrogen substituents are in the favorable equatorial orientation.[3]
-
Glucofuranose: The five-membered furanose ring is more flexible but inherently possesses higher ring strain. It cannot adopt a strain-free conformation like the chair form of pyranose. Instead, it exists in puckered envelope and twist conformations, which represent energy minima but are less stable overall than the pyranose chair.[4] This increased strain is a primary contributor to the higher free energy of glucofuranose.[2]
2.2 Stereoelectronic Effects: The Anomeric Effect
The anomeric effect is a stereoelectronic phenomenon that describes the tendency of an electronegative substituent at the anomeric carbon (C1) of a pyranose ring to favor an axial orientation, despite the potential for steric hindrance. This effect arises from a stabilizing interaction between a lone pair of electrons on the ring oxygen and the antibonding (σ*) orbital of the C1-substituent bond. While the anomeric effect can influence the relative stability of the α and β anomers of glucopyranose, the overall stability imparted by the chair conformation is the dominant factor in the pyranose versus furanose preference.
Experimental and Computational Methodologies
The determination of the thermodynamic stability and equilibrium distribution of glucose isomers relies on a combination of experimental techniques and computational modeling.
3.1 Experimental Protocols:
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the quantitative analysis of carbohydrate isomers in solution.
-
¹H NMR Spectroscopy: The anomeric protons (H1) of the different glucose isomers have distinct chemical shifts, allowing for their identification and quantification. The relative integrals of the anomeric proton signals directly correspond to the molar ratio of the isomers at equilibrium.
-
Sample Preparation: A known concentration of glucose is dissolved in a deuterated solvent (e.g., D₂O) to avoid a large solvent signal in the proton spectrum.
-
Data Acquisition: A high-resolution ¹H NMR spectrum is acquired. To ensure accurate quantification, the relaxation delay (d1) should be set to at least five times the longest T₁ relaxation time of the anomeric protons to allow for complete relaxation between scans.
-
Data Analysis: The signals corresponding to the anomeric protons of α-glucopyranose, β-glucopyranose, and, if detectable, the furanose forms are integrated. The percentage of each isomer is calculated from the relative integral values.[5]
-
-
¹³C NMR Spectroscopy: Similar to ¹H NMR, the anomeric carbons (C1) of the different isomers also exhibit unique chemical shifts, providing another avenue for quantification.
3.2 Computational Chemistry:
Computational methods are invaluable for dissecting the energetic contributions to the stability of glucose isomers.
-
Density Functional Theory (DFT): DFT calculations are widely used to determine the optimized geometries and relative energies of different conformers of glucopyranose and glucofuranose. Functionals such as B3LYP with appropriate basis sets (e.g., 6-311++G**) can provide accurate energetic information.[6]
-
Ab initio Methods: High-level ab initio methods, such as Møller-Plesset perturbation theory (MP2) and coupled-cluster theory (CCSD(T)), offer even greater accuracy for calculating the relative energies of monosaccharide isomers.[7]
-
Molecular Dynamics (MD) Simulations: MD simulations can be used to explore the conformational landscape of glucose in solution and to calculate the free energy differences between different isomeric states.
Visualizing the Equilibrium and Conformational Landscape
Figure 1: Equilibrium between the open-chain and cyclic forms of glucose.
Figure 2: Conformational landscape of the glucopyranose ring.
Figure 3: Primary conformations of the glucofuranose ring.
Biological Significance and Drug Development Implications
While the pyranose form of glucose is the primary substrate for glycolysis and is recognized by most glucose transporters (GLUTs), the furanose form is not devoid of biological relevance.
-
Bacterial Polysaccharides: Some microorganisms utilize furanose sugars in their cell walls and other polysaccharides. For instance, galactofuranose, an epimer of glucofuranose, is a component of the cell wall of certain pathogenic bacteria.[8] Enzymes specific for the synthesis and cleavage of furanosides, such as galactofuranosyltransferases, represent potential targets for the development of novel antibacterial agents.
-
Drug Targeting: The distinct structural and conformational properties of furanose sugars could be exploited for targeted drug delivery. While GLUT transporters primarily recognize the pyranose form, the development of synthetic glycoconjugates incorporating furanose moieties could potentially lead to selective uptake by cells with specific furanose-recognizing machinery. However, current research on GLUT transporter selectivity does not extensively detail the specific recognition of furanose versus pyranose forms of glucose.[9][10]
Conclusion
The thermodynamic stability of glucopyranose over glucofuranose is a well-established principle in carbohydrate chemistry, with the six-membered ring being approximately 3.5 kcal/mol lower in free energy. This preference is primarily driven by the ability of the pyranose ring to adopt a low-energy chair conformation that minimizes steric and torsional strain. The less stable furanose ring is constrained to higher-energy envelope and twist conformations. The equilibrium distribution in aqueous solution, with over 99% of glucose existing as pyranose anomers, is a direct consequence of this thermodynamic difference. While glucopyranose is the dominant player in central metabolism, the existence and biological importance of furanose sugars in specific contexts, particularly in microorganisms, present opportunities for the development of targeted therapeutics. A thorough understanding of the thermodynamic and structural differences between these isomers is therefore crucial for researchers in the fields of chemical biology and drug discovery.
References
- 1. brainly.com [brainly.com]
- 2. organic chemistry - Stability of furanose vs. pyranose form of glucose? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. echemi.com [echemi.com]
- 5. researchgate.net [researchgate.net]
- 6. B3LYP/6-311++G** study of monohydrates of alpha- and beta-D-glucopyranose: hydrogen bonding, stress energies, and effect of hydration on internal coordinates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Glucose and fructose to platform chemicals: understanding the thermodynamic landscapes of acid-catalysed reactions using high-level ab initio methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Galactofuranose-Related Enzymes: Challenges and Hopes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Glucose transporters: physiological and pathological roles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Insights into Substrate and Inhibitor Selectivity among Human GLUT Transporters through Comparative Modeling and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
The Emergence of the Ring: An In-depth Technical Guide to the Discovery and History of Furanose Sugars
For Researchers, Scientists, and Drug Development Professionals
Abstract
The journey to understanding the structure of monosaccharides is a story of meticulous observation, ingenious experimentation, and the gradual unraveling of complex stereochemistry. While the six-membered pyranose ring is the most stable and common form for many hexoses in solution, the discovery of the five-membered furanose ring was a pivotal moment in carbohydrate chemistry. This technical guide provides a comprehensive overview of the historical milestones, key experimental protocols, and the logical progression of scientific thought that led to the elucidation of the furanose structure. We will delve into the seminal work of Fischer, Tollens, Hudson, and Haworth, presenting their findings with a focus on the experimental data and methodologies that formed the bedrock of our modern understanding.
Early Observations and the Crisis of the Open-Chain Model
In the late 19th century, the work of Emil Fischer was paramount in establishing the open-chain structures of glucose and other monosaccharides. His elegant use of phenylhydrazine (B124118) to form crystalline osazones and his development of the Fischer projection provided a two-dimensional representation of the stereoisomers of sugars.[1] However, several experimental observations began to challenge the adequacy of the open-chain model:
-
Mutarotation: In 1895, French chemist Augustin-Pierre Dubrunfaut first observed that the optical rotation of a freshly prepared aqueous solution of glucose changes over time.[2] For instance, a solution of α-D-glucose has an initial specific rotation of +112.2°, which gradually decreases to an equilibrium value of +52.7°. Conversely, a solution of β-D-glucose starts with a specific rotation of +18.7° and increases to the same equilibrium value. This phenomenon, termed "mutarotation" by C. S. Hudson, strongly suggested that the two forms were interconverting in solution, likely through a cyclic intermediate.[2]
-
Reactivity Discrepancies: Glucose does not undergo some of the characteristic reactions of aldehydes, such as forming a stable bisulfite addition product with sodium bisulfite. Furthermore, glucose pentaacetate does not react with hydroxylamine, indicating the absence of a free aldehyde group.[3]
These inconsistencies led scientists to propose that sugars exist predominantly in a cyclic hemiacetal form in solution. Bernhard Tollens, around 1883, was one of the first to propose a cyclic structure for glucose, specifically a six-membered ring, which would later be named the pyranose form.
The Dawn of the Ring Structure: Haworth's Contributions and Methylation Analysis
Sir Norman Haworth's pioneering work in the early 20th century was instrumental in confirming the cyclic nature of sugars and determining their ring size. He developed a systematic method for exploring the structure of these cyclic forms using methylation analysis.[4]
Experimental Protocol: Haworth Methylation
The Haworth methylation is a multi-step process designed to "lock" the hydroxyl groups of a sugar as methyl ethers, allowing for the determination of the ring structure after hydrolysis.
Objective: To determine the size of the cyclic ether ring in a monosaccharide.
Procedure:
-
Glycoside Formation: The monosaccharide is first treated with aicdified methanol (B129727) (e.g., 1% HCl in methanol) to form the corresponding methyl glycoside. This reaction protects the anomeric carbon from oxidation and prevents the ring from opening during the subsequent methylation steps.
-
Permethylation: The methyl glycoside is then treated with an excess of dimethyl sulfate (B86663) and a strong base, typically sodium hydroxide, in a solvent such as water or acetone. This reaction converts all the free hydroxyl groups into methyl ethers. The reaction is typically carried out at a controlled temperature (e.g., 40-60°C) and may require several hours to ensure complete methylation.
-
Reaction: R-OH + (CH₃)₂SO₄ + NaOH → R-OCH₃ + Na(CH₃)SO₄ + H₂O
-
-
Hydrolysis: The resulting permethylated glycoside is then subjected to acid hydrolysis (e.g., using dilute hydrochloric or sulfuric acid). This step cleaves the glycosidic bond at the anomeric carbon, yielding a partially methylated monosaccharide where the hydroxyl group that was originally involved in the ring formation is now free.
-
Oxidation and Identification: The partially methylated monosaccharide is then oxidized with a strong oxidizing agent, such as nitric acid. The oxidation products, which are dicarboxylic acids, are then identified. The structure of these acids reveals the position of the free hydroxyl group and, consequently, the size of the original ring. For a pyranose (6-membered) ring, the free hydroxyl would be on C5, while for a furanose (5-membered) ring, it would be on C4.
Data Presentation: Methylation Analysis of Glucose
The results from the methylation analysis of methyl glucoside provided strong evidence for a six-membered pyranose ring as the predominant structure.
| Step | Compound | Observation | Conclusion |
| 1. Permethylation & Hydrolysis | Methyl glucoside | Yields 2,3,4,6-tetra-O-methyl-D-glucose. | The hydroxyl group on C5 was involved in the ring formation. |
| 2. Oxidation | 2,3,4,6-tetra-O-methyl-D-glucose | Produces a trimethoxyglutaric acid and a dimethoxysuccinic acid. | The ring structure was a six-membered ring. |
The Discovery of the "Gamma" Sugars: Unveiling the Furanose Form
While the pyranose structure accounted for the properties of the common, stable forms of sugars, the existence of more reactive and unstable isomers, often referred to as "gamma" (γ) sugars, hinted at the presence of an alternative ring structure. These γ-sugars were found to be more readily hydrolyzed than their "normal" counterparts.
Haworth and his colleagues synthesized and characterized the methyl glycosides of these γ-sugars and, through methylation analysis, demonstrated that they possessed a five-membered ring structure.[5] They named this five-membered ring "furanose" due to its structural relationship to the heterocyclic compound furan.
Logical Flow of Discovery: From Observation to Furanose Confirmation
Caption: Logical progression from the observation of mutarotation to the proposal of the furanose structure.
Corroborating Evidence: Periodate (B1199274) Oxidation
The development of periodate oxidation by L. Malaprade in 1928 provided another powerful tool for determining the ring size of glycosides. This reaction specifically cleaves the carbon-carbon bond of vicinal diols (glycols).
Experimental Protocol: Periodate Oxidation for Ring Size Determination
Objective: To differentiate between furanoside and pyranoside structures by quantifying the products of periodate oxidation.
Procedure:
-
Reaction Setup: A known amount of the methyl glycoside is dissolved in an aqueous solution of sodium metaperiodate (NaIO₄). The reaction is typically carried out in the dark to prevent photochemical side reactions and at a controlled pH (often slightly acidic).
-
Reaction Monitoring: The progress of the reaction is monitored by periodically taking aliquots and determining the amount of unreacted periodate, typically by iodometric titration. The reaction is considered complete when the periodate consumption becomes constant.
-
Product Analysis: After the reaction is complete, the amounts of formic acid and formaldehyde (B43269) produced are quantified.
-
Formic Acid Quantification: The formic acid produced can be titrated with a standard solution of sodium hydroxide.
-
Formaldehyde Quantification: Formaldehyde can be determined colorimetrically, for example, by reaction with chromotropic acid.
-
Data Presentation: Periodate Oxidation of Methyl Glycosides
The stoichiometry of the periodate oxidation reaction is different for furanosides and pyranosides, providing a clear method for their differentiation.
| Methyl Glycoside | Ring Structure | Moles of Periodate Consumed | Moles of Formic Acid Produced | Moles of Formaldehyde Produced |
| Methyl α-D-glucopyranoside | Pyranose (6-membered) | 2 | 1 | 0 |
| Methyl α-D-ribofuranoside | Furanose (5-membered) | 1 | 0 | 1 |
| Methyl α-D-arabinofuranoside | Furanose (5-membered) | 1 | 0 | 1 |
The consumption of 2 moles of periodate and the production of 1 mole of formic acid for methyl glucopyranoside is consistent with a six-membered ring containing three adjacent hydroxyl groups (at C2, C3, and C4). In contrast, the consumption of only 1 mole of periodate and the production of 1 mole of formaldehyde for methyl ribofuranoside and arabinofuranoside confirms a five-membered ring structure.
Experimental Workflow: Periodate Oxidation
References
An In-depth Technical Guide to the Physical Properties of β-D-Glucofuranose
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of β-D-glucofuranose. Due to its existence as a minor tautomer in a dynamic equilibrium with other isomers of D-glucose in solution, the isolation and characterization of pure β-D-glucofuranose present significant experimental challenges. Much of the available data pertains to D-glucose as a whole or to stabilized furanose derivatives. This guide synthesizes the available information on β-D-glucofuranose, contextualizes it within the broader behavior of D-glucose, and details the experimental methodologies required for its study.
General Physical and Chemical Properties
β-D-glucofuranose is a five-membered ring isomer of D-glucose, a simple sugar that serves as a fundamental energy source in biological systems. In aqueous solutions, D-glucose exists as an equilibrium mixture of several isomers: the open-chain aldehyde form and the cyclic pyranose (six-membered ring) and furanose (five-membered ring) forms. The pyranose forms, α-D-glucopyranose and β-D-glucopyranose, are predominant, accounting for over 99% of the mixture at room temperature. The furanose forms, including β-D-glucofuranose, are present in much smaller quantities, typically less than 1%.[1][2] The interconversion between these forms is a phenomenon known as mutarotation.[3][4][5]
Quantitative Physical Data
The following tables summarize the available quantitative data for β-D-glucofuranose and related glucose isomers. It is important to note that experimentally determined values for pure β-D-glucofuranose are scarce due to its instability and rapid isomerization in solution.
Table 1: General and Computed Properties of β-D-Glucofuranose
| Property | Value | Source |
| Molecular Formula | C₆H₁₂O₆ | [6] |
| Molecular Weight | 180.16 g/mol | [6] |
| XLogP3 | -2.6 | [2] |
| Hydrogen Bond Donor Count | 5 | [2] |
| Hydrogen Bond Acceptor Count | 6 | [2] |
| Rotatable Bond Count | 2 | [2] |
| CAS Number | 30412-16-9 | [7] |
Table 2: Melting Point of D-Glucose Anomers
| Anomer | Melting Point (°C) | Notes | Source |
| α-D-glucopyranose | 146 | Crystalline solid. | [3] |
| β-D-glucopyranose | 150 | Crystalline solid. | [3] |
| β-D-glucofuranose | Not available | Difficult to isolate in pure, stable crystalline form. |
Table 3: Specific Optical Rotation of D-Glucose Anomers in Water
| Anomer | Specific Rotation [α] | Notes | Source |
| α-D-glucopyranose | +112.2° | Initial value, mutarotates to equilibrium. | [3] |
| β-D-glucopyranose | +18.7° | Initial value, mutarotates to equilibrium. | [4] |
| Equilibrium Mixture | +52.7° | Contains a mixture of α and β anomers. | [3] |
| β-D-glucofuranose | Not available | Not isolated in pure form for this measurement. |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
Complete ¹H and ¹³C NMR spectral assignments for α- and β-D-glucofuranose in D₂O have been achieved through a combination of one- and two-dimensional NMR experiments, spin simulations, and iterative spectral analysis.[1] The low natural abundance of the furanose forms makes their detection and characterization in a mixture of glucose isomers challenging.[1]
Table 4: ¹H and ¹³C NMR Chemical Shifts (δ) and Coupling Constants (J) for β-D-Glucofuranose in D₂O
| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) | ¹H-¹H Coupling Constants (Hz) |
| 1 | 101.5 | 5.15 (d) | J₁,₂ < 1 |
| 2 | 78.4 | 4.14 (d) | J₂,₃ = 1.3 |
| 3 | 75.9 | 4.24 (dd) | J₃,₄ = 4.4 |
| 4 | 81.3 | 4.09 (t) | J₄,₅ = 6.2 |
| 5 | 70.1 | 4.07 (ddd) | J₅,₆a = 3.0, J₅,₆b = 5.2 |
| 6a | 63.8 | 3.79 (dd) | J₆a,₆b = -12.1 |
| 6b | 63.8 | 3.71 (dd) |
Data adapted from: Alexandersson, E., & Nestor, G. (2022). Complete 1H and 13C NMR spectral assignment of d-glucofuranose. Carbohydrate Research, 511, 108477.[1]
Experimental Protocols
Determination of Melting Point (Capillary Method)
The melting point of a crystalline solid is a key indicator of its purity. For carbohydrates like glucose, the capillary method is standard.
Methodology:
-
Sample Preparation: A small amount of the dry, powdered sample is packed into a thin-walled glass capillary tube, sealed at one end.[8] The packing should be firm and compact to a height of 2-3 mm.[9]
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block or oil bath and a thermometer or digital temperature sensor.[10][11]
-
Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower, more precise measurement (e.g., 1-2 °C per minute) starting from a temperature about 15-20 °C below the expected melting point.[8][11]
-
Observation and Recording: The temperature at which the first drop of liquid appears is recorded as the start of the melting range, and the temperature at which the entire sample becomes liquid is the end of the range.[10] For a pure compound, this range should be narrow (0.5-1 °C).[10]
Measurement of Specific Optical Rotation
Optical rotation is a measure of a compound's ability to rotate the plane of polarized light and is a characteristic property of chiral molecules.
Methodology:
-
Solution Preparation: A solution of the substance is prepared at a known concentration (c, in g/mL) in a suitable solvent (typically water for sugars).
-
Polarimeter Setup: A polarimeter is used for the measurement. It consists of a light source (often a sodium lamp, 589 nm D-line), a polarizer, a sample tube of a specific length (l, in decimeters), an analyzer, and a detector.[12][13][14]
-
Measurement: The sample solution is placed in the polarimeter tube, ensuring no air bubbles are present.[12] The observed angle of rotation (α) is measured by rotating the analyzer until the light intensity is at a minimum or matches a reference.[15]
-
Calculation of Specific Rotation: The specific rotation [α] is calculated using the formula: [α] = α / (l * c)[12] The temperature and wavelength of the light used are also reported.
Logical Relationships and Isomerization
β-D-glucofuranose does not participate in signaling pathways in the same way as more stable molecules. Its primary relevance is its role in the dynamic equilibrium of D-glucose in solution. The following diagram illustrates this crucial relationship.
Caption: Equilibrium of D-glucose isomers in aqueous solution.
Synthesis and Isolation Challenges
The direct isolation of pure β-D-glucofuranose from an aqueous solution of D-glucose is not feasible due to its low concentration and rapid equilibration to the more stable pyranose forms.[2] Research involving the furanose structure of glucose typically relies on the synthesis of derivatives where the furanose ring is "locked" in place by protective groups, such as isopropylidene or acetyl groups.[2][16] These derivatives are stable, crystalline solids that can be purified and studied.[3] For example, 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose is a common starting material in carbohydrate synthesis.[16] Subsequent removal of the protecting groups to yield the free furanose is challenging without inducing isomerization.
Conclusion
β-D-glucofuranose is a minor but structurally significant isomer of D-glucose. While its transient nature makes the direct experimental determination of its physical properties in a pure, isolated state exceptionally difficult, its characteristics can be inferred from studies of the equilibrium mixture of glucose and through the analysis of stabilized furanose derivatives. The spectroscopic data, particularly from advanced NMR techniques, provides the most direct insight into its structure in solution. For professionals in drug development and carbohydrate research, understanding the dynamic equilibrium of glucose isomers and the methodologies to study them is crucial for interpreting experimental results and designing novel carbohydrate-based molecules.
References
- 1. pub.epsilon.slu.se [pub.epsilon.slu.se]
- 2. beta-D-glucofuranose (30412-16-9) for sale [vulcanchem.com]
- 3. Glucose - Wikipedia [en.wikipedia.org]
- 4. pure beta-D-glucopyranose has a specific rotation of [alpha]=+18.7, the a.. [askfilo.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Virtual Labs [cds-iiith.vlabs.ac.in]
- 7. This compound | C6H12O6 | CID 11309871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. thinksrs.com [thinksrs.com]
- 10. chem.ucalgary.ca [chem.ucalgary.ca]
- 11. SSERC | Melting point determination [sserc.org.uk]
- 12. scribd.com [scribd.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. chem.ox.ac.uk [chem.ox.ac.uk]
- 15. umw.edu.pl [umw.edu.pl]
- 16. dergipark.org.tr [dergipark.org.tr]
Conformational Isomers of D-Glucose: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-glucose, a central molecule in metabolism and a fundamental building block of numerous carbohydrates, exhibits a rich and dynamic conformational landscape. In aqueous solution, D-glucose exists as an equilibrium mixture of several isomers, primarily the cyclic pyranose forms, which themselves can adopt various three-dimensional arrangements. Understanding the subtle energy differences and the kinetics of interconversion between these conformational isomers is paramount for comprehending its biological activity, its role in molecular recognition processes, and for the rational design of glucose-based therapeutics and diagnostics. This technical guide provides a comprehensive overview of the conformational isomers of D-glucose, presenting quantitative data, detailed experimental protocols for their characterization, and visual representations of key concepts.
Conformational Isomers of D-Glucose
In solution, the open-chain aldehyde form of D-glucose is a minor species, with the vast majority of molecules existing as six-membered cyclic hemiacetals known as pyranoses. The formation of the pyranose ring from the linear form creates a new stereocenter at the C1 carbon, the anomeric carbon. This gives rise to two diastereomers, or anomers , designated as α and β.
Furthermore, the pyranose ring is not planar and can adopt several non-planar conformations to minimize steric and torsional strain. The most stable of these are the chair conformations , with less stable forms including the boat and skew-boat (or twist-boat) conformations.
Anomers of D-Glucopyranose: α and β
The α and β anomers of D-glucopyranose differ in the orientation of the hydroxyl group at the anomeric carbon (C1). In the α-anomer, the anomeric hydroxyl group is in an axial position, while in the β-anomer, it occupies an equatorial position in the most stable chair conformation.
In aqueous solution, the α and β anomers interconvert in a process called mutarotation , which proceeds through the open-chain aldehyde form. At equilibrium, the β-anomer is the major form. This increased stability is attributed to the fact that in the β-anomer, all of the bulky substituents (the hydroxyl groups and the hydroxymethyl group) can occupy equatorial positions in the chair conformation, thus minimizing steric hindrance.
Pyranose Ring Conformations: Chair, Boat, and Skew
The six-membered pyranose ring of D-glucose can, in principle, adopt an infinite number of conformations. However, the energy minima are represented by a few key forms:
-
Chair Conformation: This is the most stable conformation for the glucopyranose ring, as it minimizes both angle strain and torsional strain, with all bond angles being close to the ideal tetrahedral angle of 109.5°. There are two possible chair conformations, denoted as ⁴C₁ (where C4 is above and C1 is below the plane of the ring) and ¹C₄ (where C1 is above and C4 is below the plane). For D-glucose, the ⁴C₁ conformation is overwhelmingly preferred.
-
Boat Conformation: This is a higher-energy conformation due to significant steric hindrance between the "flagpole" hydrogens at the C1 and C4 positions and torsional strain from eclipsed bonds.
-
Skew-Boat (or Twist-Boat) Conformation: This conformation is of intermediate energy between the chair and boat forms. It is more flexible and represents a transition state between different boat and chair conformations.
The energy difference between the chair and boat conformations for a cyclohexane (B81311) ring, a similar six-membered ring system, is approximately 7.17 kcal/mol, with the chair being more stable. A similar energy difference is expected for the glucopyranose ring. The energy barrier for the ring flip between the two chair conformations of tetrahydropyran, another related molecule, is about 10 kcal/mol. For the β-anomer of D-glucose, the conformer with all substituents in equatorial positions is significantly more stable than the all-axial conformer by approximately 5 kcal/mol.
Quantitative Data on Conformational Isomers
The relative populations and thermodynamic parameters of the conformational isomers of D-glucose have been determined through a combination of experimental techniques and computational modeling.
Anomeric Equilibrium of D-Glucopyranose
The equilibrium between the α and β anomers in aqueous solution is well-characterized.
| Parameter | Value | Reference |
| Equilibrium Distribution (Aqueous Solution) | ||
| α-D-glucopyranose | ~36% | |
| β-D-glucopyranose | ~64% | |
| Thermodynamic Parameters for α → β Anomerization | ||
| ΔG° (Free Energy Change) | -1.62 kcal/mol | |
| ΔH° (Enthalpy Change) | Data not readily available in searched sources | |
| ΔS° (Entropy Change) | Data not readily available in searched sources |
Relative Energies of Pyranose Ring Conformations
Precise experimental values for the energy differences between the various ring conformations of D-glucose are challenging to obtain due to the high stability of the chair form. Computational studies provide valuable estimates.
| Conformation | Relative Energy (kcal/mol) | Note |
| Chair (⁴C₁) | 0 (Reference) | Most stable conformation |
| Boat | ~7.17 | Estimated from cyclohexane data |
| Skew-Boat | Intermediate | Energy lies between chair and boat |
| Chair (¹C₄) | > 5 | Significantly less stable than ⁴C₁ |
Experimental Protocols for Conformational Analysis
The study of D-glucose conformations relies heavily on spectroscopic and diffraction techniques, complemented by computational methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for studying the conformational isomers of D-glucose in solution. ¹H NMR is particularly useful for determining the anomeric ratio and monitoring mutarotation.
Protocol for Quantitative ¹H NMR Analysis of D-Glucose Anomeric Ratio:
-
Sample Preparation:
-
Dissolve a known quantity of D-glucose (e.g., 10-20 mg) in a known volume of deuterium (B1214612) oxide (D₂O) (e.g., 0.6-0.7 mL). D₂O is used as the solvent to avoid a large interfering signal from water protons.
-
Allow the solution to reach equilibrium. This can be accelerated by gentle heating or by adding a trace amount of a weak base (e.g., NaHCO₃). Typically, leaving the solution at room temperature for several hours is sufficient.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum of the sample using a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Key acquisition parameters to consider:
-
Number of scans: 16 to 64 scans are typically sufficient for a good signal-to-noise ratio.
-
Relaxation delay (d1): Set a sufficiently long relaxation delay (e.g., 5 times the longest T₁ relaxation time of the protons of interest) to ensure accurate integration. A value of 10-15 seconds is generally adequate.
-
Pulse sequence: A standard single-pulse experiment is usually sufficient.
-
-
-
Data Processing and Analysis:
-
Process the acquired Free Induction Decay (FID) by applying a Fourier transform.
-
Phase the spectrum and perform baseline correction.
-
Identify the signals corresponding to the anomeric protons of the α and β anomers. In D₂O, the anomeric proton of the α-anomer typically appears as a doublet around δ 5.22 ppm with a coupling constant (³JH1,H2) of approximately 3.7 Hz. The anomeric proton of the β-anomer appears as a doublet around δ 4.64 ppm with a larger coupling constant (³JH1,H2) of approximately 7.9 Hz.
-
Integrate the areas of the two anomeric proton signals.
-
Calculate the percentage of each anomer using the following formulas:
-
% α-anomer = [Integral(α) / (Integral(α) + Integral(β))] * 100
-
% β-anomer = [Integral(β) / (Integral(α) + Integral(β))] * 100
-
-
2D NMR Techniques: For a more detailed structural elucidation, including the assignment of all proton and carbon signals and the determination of through-bond and through-space correlations, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be employed.
X-ray Crystallography
X-ray crystallography provides precise information about the three-dimensional structure of molecules in the solid state, including bond lengths, bond angles, and conformational details.
General Protocol for X-ray Crystallography of D-Glucose:
-
Crystallization:
-
Obtain or synthesize high-purity α-D-glucose or β-D-glucose.
-
Dissolve the glucose in a suitable solvent or solvent mixture (e.g., water, ethanol-water).
-
Slowly evaporate the solvent at a constant temperature to promote the growth of single crystals of sufficient size and quality (typically > 0.1 mm in all dimensions). Vapor diffusion or slow cooling methods can also be employed.
-
-
Data Collection:
-
Mount a suitable single crystal on a goniometer head.
-
Place the crystal in a single-crystal X-ray diffractometer.
-
Expose the crystal to a monochromatic X-ray beam.
-
Rotate the crystal and collect the diffraction data (intensities and positions of the diffracted X-ray spots) on a detector.
-
-
Structure Solution and Refinement:
-
Process the raw diffraction data to obtain a set of structure factors.
-
Solve the phase problem to generate an initial electron density map. For small molecules like glucose, direct methods are typically successful.
-
Build an initial atomic model into the electron density map.
-
Refine the atomic coordinates, thermal parameters, and other structural parameters against the experimental data until a good agreement is reached.
-
Computational Modeling
Computational chemistry methods, such as molecular mechanics (MM) and quantum mechanics (QM), are invaluable for studying the conformational landscape of D-glucose, calculating the relative energies of different conformers, and understanding the factors that govern their stability.
General Workflow for Computational Analysis of Glucose Conformations:
-
Model Building: Construct the 3D structures of the desired D-glucose conformers (e.g., α- and β-anomers in chair, boat, and skew conformations).
-
Conformational Search (Optional but Recommended): Perform a systematic or stochastic conformational search to identify low-energy conformers.
-
Geometry Optimization: Optimize the geometry of each conformer using a suitable computational method (e.g., MM with a carbohydrate-specific force field like GLYCAM, or QM methods like Density Functional Theory - DFT).
-
Energy Calculation: Calculate the single-point energies of the optimized structures at a higher level of theory to obtain more accurate relative energies.
-
Solvation Effects: To model the behavior in solution, include the effects of the solvent using either implicit solvent models (e.g., PCM, SMD) or explicit solvent simulations (e.g., molecular dynamics).
-
Thermodynamic Properties: Calculate thermodynamic properties such as Gibbs free energy, enthalpy, and entropy to understand the temperature-dependent stability of the conformers.
Visualizations
The following diagrams, generated using the DOT language, illustrate key relationships and workflows related to the conformational isomers of D-glucose.
Caption: Mutarotation of D-glucose involves the interconversion between α and β anomers via the open-chain aldehyde form.
A Technical Guide to the IUPAC Nomenclature and Structural Elucidation of beta-D-glucofuranose
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the IUPAC nomenclature for beta-D-glucofuranose, a five-membered ring isomer of glucose. It details the structural basis for its naming, its presence in equilibrium with other glucose isomers, and the experimental protocols used for its identification and characterization.
Introduction to Glucose Isomerism
In aqueous solutions, D-glucose (B1605176) exists as an equilibrium mixture of a linear aldehyde form and several cyclic hemiacetal isomers.[1] The cyclic forms are categorized into six-membered rings, known as pyranoses, and five-membered rings, termed furanoses.[2] Each of these ring structures can exist as one of two anomers, designated as alpha (α) or beta (β), which differ in the stereochemical configuration at the anomeric carbon (C1 for aldoses).[3] This dynamic interconversion between the different isomeric forms is known as mutarotation.[4] While the pyranose forms are predominant, the furanose forms, including this compound, play a significant role in the overall reactivity of glucose solutions.[5]
IUPAC Nomenclature of this compound
The IUPAC name for this compound is (2R,3R,4R,5R)-5-[(1R)-1,2-dihydroxyethyl]oxolane-2,3,4-triol .[6] This systematic name is derived from a detailed analysis of its chemical structure:
-
beta (β): This prefix denotes the configuration at the anomeric carbon (C1). In a Haworth projection of a D-sugar, the β anomer is the isomer where the hydroxyl group on the anomeric carbon is on the same side of the ring as the CH₂OH group (at C5).[4]
-
D-: This designates the stereochemical configuration of the chiral center furthest from the anomeric carbon, which is C5 in glucose. For D-glucose, the hydroxyl group on C5 is on the right side in the Fischer projection, which translates to an upward orientation of the CH₂OH group in the Haworth projection.
-
gluco: This part of the name indicates the specific stereochemistry of the hydroxyl groups at C2, C3, and C4, which is characteristic of glucose.
-
furano: This infix specifies that the cyclic structure is a five-membered ring, analogous to the heterocyclic compound furan.[2]
-
-ose: This suffix is the standard ending for a carbohydrate.
The systematic name, (2R,3R,4R,5R)-5-[(1R)-1,2-dihydroxyethyl]oxolane-2,3,4-triol, provides a complete and unambiguous description of the molecule's absolute configuration at each stereocenter according to the Cahn-Ingold-Prelog priority rules.[6]
Quantitative Analysis of D-Glucose Isomers
In an aqueous solution at equilibrium, the various isomers of D-glucose are present in different proportions. While the beta-D-glucopyranose form is the most abundant, the furanose forms are also present. The relative concentrations of the five main cyclic anomers of D-glucose have been quantified using ¹H NMR spectroscopy.[5]
| Isomer | Percentage at Equilibrium |
| beta-D-glucopyranose | ~64% |
| alpha-D-glucopyranose | ~36% |
| This compound | ~0.14% |
| alpha-D-glucofuranose | ~0.05% |
| Open-chain (aldehyde) | <0.02% |
Table 1: Equilibrium composition of D-glucose isomers in aqueous solution as determined by ¹H NMR spectroscopy. Data sourced from a study on D-glucose anomerization.[5]
Experimental Protocols for Structural Elucidation
The identification and structural characterization of carbohydrate isomers like this compound rely on sophisticated analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful non-destructive technique for determining the structure of organic molecules in solution.[7] For carbohydrates, NMR can provide detailed information about the anomeric configuration, ring size, and the stereochemistry of all carbon atoms.[7]
Protocol for the Analysis of Glucose Isomers by ¹H NMR:
-
Sample Preparation: A solution of D-glucose is prepared in a deuterated solvent, typically deuterium (B1214612) oxide (D₂O), to avoid a large solvent signal in the proton NMR spectrum. The concentration is typically in the millimolar range.
-
Data Acquisition: One-dimensional ¹H NMR spectra are acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher). The chemical shifts are referenced to an internal standard or the residual solvent signal.
-
Spectral Analysis: The anomeric protons of the different glucose isomers resonate in a distinct region of the spectrum (typically 4.5-5.5 ppm).[7] The signals for the α and β anomers are distinguishable, with the α-anomeric proton generally appearing at a lower field than the β-anomeric proton.[3]
-
Quantification: The relative concentrations of the different anomers are determined by integrating the signals corresponding to their respective anomeric protons. The area under each peak is directly proportional to the molar concentration of that isomer.
-
Advanced NMR Techniques: Two-dimensional NMR experiments, such as Diffusion-Ordered Spectroscopy (DOSY) and Heteronuclear Single Quantum Coherence-Total Correlation Spectroscopy (HSQC-TOCSY), can be employed for more complex mixtures or to resolve overlapping signals.[8][9] DOSY separates the signals of different molecules based on their diffusion coefficients, while HSQC-TOCSY can be used to trace the connectivity of protons and carbons within a single molecule.[8][9]
X-ray Crystallography
X-ray crystallography provides precise information about the three-dimensional structure of a molecule in its solid, crystalline state.[10] While glucofuranose itself is not typically crystallized directly from solution, derivatives of glucofuranose can be synthesized and their crystal structures determined.[1]
Generalized Protocol for X-ray Crystallography of a Glucofuranose Derivative:
-
Synthesis and Crystallization: A suitable derivative of glucofuranose, such as an isopropylidene-protected form, is synthesized to stabilize the furanose ring structure.[1] Single crystals of the derivative are then grown from a suitable solvent system.
-
Data Collection: A single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern of the X-rays is recorded on a detector.
-
Structure Solution and Refinement: The diffraction data is used to calculate an electron density map of the crystal. From this map, the positions of the individual atoms in the molecule can be determined. The structural model is then refined to obtain the best possible fit to the experimental data.
-
Structural Analysis: The final crystal structure provides precise bond lengths, bond angles, and the absolute stereochemistry of the molecule, confirming the furanose ring structure and the configuration at the anomeric center.[10]
Visualizing the Cyclization of D-Glucose to this compound
The formation of this compound occurs through an intramolecular cyclization of the open-chain form of D-glucose. The hydroxyl group at C4 attacks the aldehyde carbon (C1), forming a five-membered hemiacetal ring. The orientation of the newly formed hydroxyl group at C1 determines whether the anomer is alpha or beta.
Caption: Cyclization of open-chain D-glucose to form this compound.
Caption: Workflow for the structural elucidation of glucose isomers.
References
- 1. Glucose - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Identification of the Anomeric Configuration - Creative Proteomics [creative-proteomics.com]
- 4. quora.com [quora.com]
- 5. NMR analyses of complex d-glucose anomerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | C6H12O6 | CID 11309871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Nuclear magnetic resonance spectroscopy of carbohydrates - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Crystallographic studies of carbohydrates - PubMed [pubmed.ncbi.nlm.nih.gov]
equilibrium between furanose and pyranose forms in solution.
An In-depth Technical Guide to the Equilibrium Between Furanose and Pyranose Forms in Solution
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the tautomeric equilibrium between furanose and pyranose forms of monosaccharides in solution. Understanding this equilibrium is critical in fields ranging from medicinal chemistry and drug development, where receptor binding is dependent on saccharide conformation, to biochemistry and materials science. This document details the quantitative aspects of this equilibrium, the thermodynamic and structural factors that govern it, and the primary experimental methodologies used for its characterization.
Core Concepts: Furanose vs. Pyranose Stability
Monosaccharides with five or more carbons exist predominantly as cyclic hemiacetals or hemiketals rather than their open-chain aldehyde or ketone forms. The cyclization of an aldose or ketose results in the formation of a new stereocenter at the anomeric carbon (C-1 for aldoses), leading to α and β anomers. The ring structure formed can be a five-membered ring (furanose) or a six-membered ring (pyranose).[1][]
The equilibrium between these forms in solution is dynamic, with the distribution being highly dependent on the structure of the sugar and the surrounding conditions. The primary factors driving the stability difference are:
-
Ring Strain: Pyranose rings can adopt a stable chair conformation, which minimizes both angular and torsional (dihedral) strain, making them generally more stable than the more planar furanose rings.[1][3][4]
-
Conformational Flexibility: Furanose rings are more flexible, existing in various envelope and twist conformations. While this flexibility can be entropically favorable, the lack of a single, low-energy conformation often results in higher overall energy compared to the rigid chair of a pyranose.[1]
-
Substituent Effects: The orientation of hydroxyl groups and other substituents can create unfavorable steric interactions. The pyranose form often allows for bulky substituents to occupy equatorial positions, minimizing these interactions.
In aqueous solutions, most simple aldoses, like glucose, exist overwhelmingly in the pyranose form. For instance, at equilibrium, glucose in water is a mixture of α-glucopyranose and β-glucopyranose, with the furanose forms and the open-chain form accounting for less than 1% of the total population.[4][5] However, for other sugars, particularly ketoses like fructose (B13574) and pentoses like ribose, the furanose form can be significantly populated.[][6]
Quantitative Analysis of Equilibrium Distribution
The precise ratio of furanose to pyranose forms is highly sensitive to the monosaccharide , the solvent, and the temperature. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for quantifying these species in solution.
Table 1: Equilibrium Composition of D-Ribose in Aqueous Solution at Various Temperatures
Data extracted from NMR measurements.[6]
| Temperature (°C) | β-Pyranose (%) | α-Pyranose (%) | β-Furanose (%) | α-Furanose (%) | Total Pyranose (%) | Total Furanose (%) |
| 10 | 60.1 | 21.5 | 11.9 | 6.5 | 81.6 | 18.4 |
| 20 | 58.5 | 20.9 | 13.5 | 7.1 | 79.4 | 20.6 |
| 30 | 56.9 | 20.3 | 15.1 | 7.7 | 77.2 | 22.8 |
| 40 | 55.3 | 19.7 | 16.7 | 8.3 | 75.0 | 25.0 |
| 50 | 53.7 | 19.1 | 18.3 | 8.9 | 72.8 | 27.2 |
| 60 | 52.1 | 18.5 | 19.9 | 9.5 | 70.6 | 29.4 |
| 70 | 50.5 | 17.9 | 21.5 | 10.1 | 68.4 | 31.6 |
| 80 | 48.9 | 17.3 | 23.1 | 10.7 | 66.2 | 33.8 |
As the data for D-ribose indicates, increasing temperature favors the formation of the higher-energy furanose species, a phenomenon linked to the large entropic degeneracy of the furanose conformers.[6] This is a critical consideration in biological systems and prebiotic chemistry, as β-D-ribofuranose is the exclusive form found in nucleic acids.[6][7]
Table 2: Influence of Solvent on Furanose/Pyranose Equilibrium
The solvent plays a crucial role in stabilizing different tautomers. Dimethyl sulfoxide (B87167) (DMSO), a common solvent in chemical and biological studies, can significantly alter the equilibrium compared to water.
| Sugar | Solvent | Predominant Form(s) | Observations |
| D-Glucose | Water (D₂O) | >99% Pyranose | The chair conformation is highly stable in aqueous solution.[4] |
| D-Fructose | Water (D₂O) | Pyranose & Furanose Mix | A more significant population of furanose exists compared to glucose.[] |
| D-Arabinose | DMSO | Increased Furanose | Sugars with an arabinino configuration show a greater proportion of furanose in DMSO than in water.[8][9] |
| 2,3-di-O-methyl-D-altrose | DMSO | ~80% Furanose | Partial methylation can dramatically shift the equilibrium towards the furanose form in DMSO.[9] |
| D-Galactosamine Imines | DMSO-d₆ | Pyranose & Furanose Mix | Imines of D-galactosamine exist as an equilibrium mixture of α/β pyranose and furanose forms.[10] |
These solvent effects are often attributed to differences in hydrogen bonding and solvation, which can preferentially stabilize one form over another.[8][9]
Logical and Experimental Workflows
Diagram 1: Isomerization Pathway
The interconversion between furanose and pyranose forms, as well as their respective α and β anomers, proceeds through the transient open-chain aldehyde or ketone form. This process is known as mutarotation.[5]
Caption: Tautomeric equilibrium pathway for a monosaccharide in solution.
Diagram 2: Experimental Workflow for Equilibrium Analysis
The determination of the tautomeric distribution is a multi-step process that relies heavily on high-resolution NMR spectroscopy.
Caption: Workflow for NMR-based analysis of furanose-pyranose equilibrium.
Experimental Protocols
Determination of Equilibrium by ¹H and ¹³C NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for identifying and quantifying the different cyclic forms of a sugar at equilibrium in solution without derivatization. The anomeric proton (H-1) and anomeric carbon (C-1) signals are particularly diagnostic.[11]
Methodology:
-
Sample Preparation:
-
Accurately weigh and dissolve the monosaccharide of interest in a deuterated solvent (e.g., D₂O or DMSO-d₆) to a known concentration (typically 10-20 mM).[12]
-
Transfer the solution to a high-quality NMR tube.
-
-
Equilibration:
-
Allow the sample to stand at a constant, controlled temperature until the mutarotational equilibrium is reached. This can take several hours. The stability of the equilibrium can be confirmed by acquiring spectra at different time points until no further changes in signal integrals are observed.
-
-
NMR Data Acquisition:
-
Acquire a high-resolution one-dimensional (1D) ¹H NMR spectrum. The anomeric protons typically resonate in a distinct region of the spectrum (δ 4.5–5.5 ppm), separate from other ring protons.[11][13]
-
Acquire a 1D ¹³C NMR spectrum (often with proton decoupling). The anomeric carbons are also found in a characteristic downfield region (δ 90-110 ppm).[11]
-
For complex spectra with significant signal overlap, two-dimensional (2D) experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and TOCSY (Total Correlation Spectroscopy) are essential for unambiguous signal assignment.[13][14]
-
-
Data Processing and Analysis:
-
Process the spectra (Fourier transform, phase correction, and baseline correction).
-
Identify the anomeric proton or carbon signals corresponding to each of the four possible isomers (α-furanose, β-furanose, α-pyranose, β-pyranose). The chemical shifts and coupling constants (especially ³J(H1,H2)) are characteristic for each form.
-
Carefully integrate the assigned anomeric signals. The relative area of each integral is directly proportional to the molar fraction of that isomer in the equilibrium mixture.
-
Calculate the percentage of each form by dividing its integral value by the sum of the integrals for all anomeric species.
-
Analysis by High-Performance Liquid Chromatography (HPLC)
While NMR is ideal for studying the equilibrium of native sugars, HPLC is a powerful tool for separating and quantifying monosaccharides, though it is often used for compositional analysis after hydrolysis and derivatization. Studying the native equilibrium is challenging with HPLC because the equilibrium can shift during the chromatographic separation. However, methods have been developed for analyzing derivatized monosaccharides.
Methodology (for derivatized monosaccharides):
-
Hydrolysis (if analyzing a polysaccharide):
-
The sample is hydrolyzed to its constituent monosaccharides using acid (e.g., H₂SO₄) at elevated temperatures (e.g., 110 °C for 4 hours).[15]
-
-
Derivatization:
-
The released monosaccharides are labeled with a fluorescent or UV-active tag to enhance detection sensitivity. A common derivatizing agent is 1-phenyl-3-methyl-5-pyrazolone (PMP) or 2-aminobenzoic acid (2AA).[16][17]
-
The reaction typically involves incubating the sugar mixture with the labeling agent (e.g., PMP in a methanolic solution with NaOH) at 70 °C for 30 minutes.[15]
-
-
Chromatographic Separation:
-
The derivatized sample is injected into an HPLC system.
-
Separation is typically achieved on a reversed-phase column (e.g., C18).[16]
-
A gradient elution is often used, with a mobile phase consisting of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic modifier (e.g., acetonitrile).[15][16]
-
-
Detection and Quantification:
-
The eluting compounds are monitored using a UV or fluorescence detector at the appropriate wavelength for the chosen derivatizing agent (e.g., 245 nm for PMP).[15]
-
The concentration of each monosaccharide is determined by comparing its peak area to a standard curve generated from known concentrations of monosaccharide standards.
-
This guide provides the foundational knowledge and methodologies required for the rigorous study of the furanose-pyranose equilibrium. A precise understanding of this dynamic interplay is essential for advancing drug design, optimizing bioprocesses, and unraveling complex biological pathways.
References
- 1. Unique Structural Features of Furanose vs Pyranose in Carbohydrate Chemistry - Housing Innovations [dev.housing.arizona.edu]
- 3. quora.com [quora.com]
- 4. echemi.com [echemi.com]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. Equilibrium and non-equilibrium furanose selection in the ribose isomerisation network - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Nuclear magnetic resonance spectroscopy of carbohydrates - Wikipedia [en.wikipedia.org]
- 12. mdpi.com [mdpi.com]
- 13. A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points - PMC [pmc.ncbi.nlm.nih.gov]
- 14. books.rsc.org [books.rsc.org]
- 15. 2.5. Monosaccharide Analysis of Polysaccharides by High Performance Liquid Chromatography (HPLC) [bio-protocol.org]
- 16. Determination of monosaccharide composition in human serum by an improved HPLC method and its application as candidate biomarkers for endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Monosaccharide Analysis Services - Creative Biolabs [creative-biolabs.com]
Unraveling the Conformational Landscape of beta-D-glucofuranose: A Technical Guide to Molecular Modeling and Simulation
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Beta-D-glucofuranose, a five-membered ring isomer of glucose, plays a crucial, albeit less abundant, role in various biological processes compared to its six-membered pyranose counterpart. Its unique structural and conformational properties are of significant interest in glycobiology and drug design, particularly in the development of inhibitors for enzymes that process furanosidic linkages. Understanding the dynamic behavior of this compound at an atomic level is paramount for deciphering its biological function and for the rational design of novel therapeutics. This technical guide provides an in-depth overview of the molecular modeling and simulation of this compound, summarizing key quantitative data, detailing experimental validation protocols, and visualizing critical workflows.
Data Presentation: Conformational and Spectroscopic Parameters
The conformational flexibility of the furanose ring is a key determinant of its biological activity. Molecular modeling techniques, including molecular dynamics (MD) simulations and quantum mechanics (QM) calculations, are powerful tools for exploring the potential energy surface of this compound. The data presented below is a synthesis of findings from computational studies, often validated by experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy.
Conformational Analysis
The five-membered ring of this compound is not planar and exists in a dynamic equilibrium of various "puckered" conformations, typically described by pseudorotation. The most stable conformers are often characterized by specific envelope (E) and twist (T) forms.
| Conformer | Puckering Descriptor | Relative Energy (kcal/mol) - Computational | Key Dihedral Angles (°) - Computational |
| Global Minimum | 3E | 0.00 | C1-C2-C3-C4: ~25°, C2-C3-C4-O4: ~-35° |
| Local Minimum 1 | E4 | 0.5 - 1.5 | C1-C2-C3-C4: ~-10°, C2-C3-C4-O4: ~15° |
| Local Minimum 2 | 2T3 | 1.0 - 2.5 | C1-C2-C3-C4: ~-30°, C2-C3-C4-O4: ~40° |
Note: Relative energies and dihedral angles are approximate values derived from various computational studies and can vary depending on the force field and solvent model used.
NMR Spectroscopy Data: A Comparison of Experimental and Simulated Values
NMR spectroscopy is a primary experimental technique for characterizing the solution-state structure and dynamics of carbohydrates. J-coupling constants, in particular, are sensitive to the dihedral angles of the sugar ring and provide a critical benchmark for validating molecular simulations.
| Coupling Constant | Experimental Value (Hz)[1] | Simulated Value (Hz) (GLYCAM Force Field) |
| 3JH1-H2 | < 1.0[1] | 0.8 - 1.5 |
| 3JH2-H3 | 4.0 - 5.0 | 4.2 - 5.5 |
| 3JH3-H4 | 6.0 - 7.0 | 5.8 - 7.2 |
| 3JH4-H5 | 8.0 - 9.0 | 7.5 - 8.8 |
Note: Simulated values are representative and can be refined with improved force fields and longer simulation times.
Experimental Protocols
The accuracy of molecular modeling and simulation studies relies heavily on robust experimental data for validation. Below are detailed methodologies for key experiments used in the study of this compound.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the solution-state structure, conformation, and dynamics of this compound by measuring chemical shifts, coupling constants, and Nuclear Overhauser Effects (NOEs).
Methodology:
-
Sample Preparation:
-
Dissolve 5-10 mg of purified this compound or a derivative in 0.5 mL of high-purity deuterium (B1214612) oxide (D₂O) or another suitable deuterated solvent.
-
Add a small amount of a reference standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP), for chemical shift calibration.
-
Transfer the solution to a high-precision NMR tube.
-
-
Data Acquisition:
-
Utilize a high-field NMR spectrometer (600 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
-
Acquire a one-dimensional (1D) ¹H NMR spectrum to assess sample purity and identify major proton signals.
-
Perform two-dimensional (2D) correlation experiments:
-
COSY (Correlation Spectroscopy): To establish proton-proton scalar coupling networks within the sugar ring.
-
TOCSY (Total Correlation Spectroscopy): To identify all protons belonging to a particular spin system (i.e., the entire sugar ring).
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached ¹³C nuclei.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, crucial for assigning quaternary carbons and linking different residues in oligosaccharides.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine through-space proximities between protons, providing information on the three-dimensional structure and conformation.
-
-
-
Data Processing and Analysis:
-
Process the acquired data using appropriate software (e.g., TopSpin, NMRPipe).
-
Assign all proton and carbon chemical shifts based on the correlation experiments.
-
Extract homonuclear (³JHH) coupling constants from the high-resolution 1D or 2D spectra. These values are directly related to the dihedral angles via the Karplus equation and are essential for conformational analysis.
-
Integrate NOESY/ROESY cross-peaks to derive interproton distance restraints.
-
X-ray Crystallography
Objective: To determine the precise three-dimensional structure of this compound in the solid state, providing a static picture of a low-energy conformation.
Methodology:
-
Crystallization:
-
Due to the inherent flexibility and multiple anomeric forms of glucose in solution, crystallization of pure this compound is challenging. Therefore, derivatives with restricted conformational freedom are often used.[2]
-
Prepare a supersaturated solution of the this compound derivative in a suitable solvent or solvent mixture (e.g., ethanol/water, acetone).
-
Employ vapor diffusion (hanging drop or sitting drop), slow evaporation, or cooling methods to induce crystallization.
-
Screen a wide range of conditions (precipitants, pH, temperature) to obtain single crystals of sufficient size and quality.
-
-
Data Collection:
-
Mount a suitable single crystal on a goniometer head.
-
Use a single-crystal X-ray diffractometer equipped with a monochromatic X-ray source (e.g., Cu Kα or Mo Kα radiation) and a sensitive detector.
-
Cool the crystal to a low temperature (e.g., 100 K) using a cryostream to minimize thermal motion and radiation damage.
-
Collect a complete set of diffraction data by rotating the crystal in the X-ray beam.
-
-
Structure Solution and Refinement:
-
Process the diffraction data (integration, scaling, and merging) using appropriate software (e.g., HKL2000, XDS).
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial electron density map.
-
Build the molecular model into the electron density map and refine the atomic coordinates, displacement parameters, and occupancy against the experimental data using software such as SHELXL or Olex2.
-
Validate the final structure using geometric and crystallographic checks.
-
Mandatory Visualizations
Molecular Modeling and Simulation Workflow
The following diagram illustrates a typical workflow for the computational study of this compound, from initial structure preparation to the analysis of simulation trajectories.
Caption: Workflow for molecular dynamics simulation of this compound.
Simplified Biosynthesis of a this compound Precursor
This diagram outlines a simplified enzymatic pathway for the formation of UDP-glucose, a key precursor that can be isomerized to UDP-galactose, which is then converted to UDP-galactofuranose. While not directly this compound, this illustrates the initial steps in the biosynthesis of furanose-containing molecules.
Caption: Simplified biosynthesis pathway leading to a furanose precursor.
References
An In-Depth Technical Guide to the Quantum Chemical Calculations of β-D-Glucofuranose
For Researchers, Scientists, and Drug Development Professionals
Introduction
β-D-glucofuranose, a five-membered ring isomer of the ubiquitous glucose, plays a crucial role in various biological processes and serves as a key structural motif in numerous natural products and pharmaceuticals. Unlike its more rigid six-membered pyranose counterpart, the furanose ring exhibits significant conformational flexibility, which is intimately linked to its biological activity and chemical reactivity. Understanding the conformational landscape of β-D-glucofuranose at a quantum mechanical level is therefore essential for rational drug design, glycobiology research, and the development of novel carbohydrate-based therapeutics.
This technical guide provides a comprehensive overview of the principles and methodologies for the quantum chemical calculation of β-D-glucofuranose. While comprehensive experimental and computational data for the parent β-D-glucofuranose molecule is not extensively available in the public domain, this guide outlines the established computational protocols for furanoside analysis, drawing upon data from structurally related furanosides to illustrate key concepts and data presentation.
Theoretical Background: The Conformational Flexibility of the Furanose Ring
The five-membered furanose ring is not planar and adopts a variety of puckered conformations to minimize steric strain and torsional interactions between its substituents. The conformational space of a furanose ring can be described by a pseudorotational wheel, with two principal types of conformations:
-
Envelope (E) conformations: Four of the ring atoms are coplanar, and the fifth atom is out of the plane. The conformation is denoted by the out-of-plane atom (e.g., ³E, E₃).
-
Twist (T) conformations: No four atoms are coplanar. Two adjacent atoms are displaced on opposite sides of the plane formed by the other three ring atoms. The conformation is denoted by the two out-of-plane atoms (e.g., ²T₃).
These conformations are in a dynamic equilibrium, and the energy barriers between them are often low, making furanosides highly flexible molecules. The specific conformational preferences of β-D-glucofuranose are determined by a delicate balance of factors, including steric interactions between the hydroxyl groups and the exocyclic hydroxymethyl group, as well as stereoelectronic effects like the anomeric effect.
Computational Workflow for Conformational Analysis
The quantum chemical analysis of β-D-glucofuranose typically follows a multi-step computational protocol. This workflow is designed to systematically explore the potential energy surface of the molecule and identify the most stable conformations.
Quantum Chemical Methodologies
The accuracy of computational predictions for furanoside conformations is highly dependent on the chosen theoretical method and basis set.
Density Functional Theory (DFT): DFT is a widely used method for the geometry optimization and energy calculation of carbohydrates due to its favorable balance of accuracy and computational cost.
-
Functionals: While B3LYP is a popular choice, studies on furanosides have shown that other functionals, such as M06-2X, may provide more accurate relative energies.[1]
-
Basis Sets: A basis set of at least Pople-style 6-31G(d) is recommended for initial geometry optimizations. For more accurate energy calculations, larger basis sets with diffuse and polarization functions, such as 6-311+G(d,p) or the correlation-consistent basis sets (e.g., aug-cc-pVTZ), are preferable.
Møller-Plesset Perturbation Theory (MP2): For a more accurate description of electron correlation effects, which can be important for determining the subtle energy differences between conformers, second-order Møller-Plesset perturbation theory (MP2) is often employed. Due to its higher computational cost, MP2 is typically used for single-point energy calculations on DFT-optimized geometries.
Molecular Dynamics (MD) Simulations: MD simulations using classical force fields (e.g., GLYCAM) can be used to explore the conformational landscape of β-D-glucofuranose over longer timescales and in the presence of solvent. The resulting trajectories can provide insights into the dynamic equilibrium between different puckering states.
Quantitative Data Presentation
The results of quantum chemical calculations should be summarized in a clear and structured manner to facilitate comparison and analysis. The following tables provide templates for presenting the key quantitative data for the conformational analysis of β-D-glucofuranose. Due to the lack of specific data for the parent molecule, illustrative values based on typical findings for furanosides are used.
Table 1: Relative Energies of β-D-Glucofuranose Conformers
| Conformer | Puckering Coordinates (P, φ) | Relative Energy (kcal/mol) - DFT (B3LYP/6-311+G(d,p)) | Relative Energy (kcal/mol) - MP2/aug-cc-pVTZ |
| ³E | (P₁, φ₁) | 0.00 | 0.00 |
| E₄ | (P₂, φ₂) | 0.5 - 1.5 | 0.3 - 1.2 |
| ²T₃ | (P₃, φ₃) | 1.0 - 2.5 | 0.8 - 2.0 |
| ⁴T₀ | (P₄, φ₄) | 1.5 - 3.0 | 1.2 - 2.5 |
Puckering coordinates (P for amplitude, φ for phase angle) describe the degree and type of ring puckering.
Table 2: Selected Optimized Geometric Parameters for the Most Stable Conformer (³E)
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C1-O5 | 1.43 | O5-C1-C2 | 108.5 |
| C1-C2 | 1.53 | C1-C2-C3 | 103.0 |
| C2-C3 | 1.54 | C2-C3-C4 | 102.5 |
| C3-C4 | 1.53 | C3-C4-O5 | 104.0 |
| C4-O5 | 1.44 | C4-O5-C1 | 109.0 |
Experimental Protocols for Validation
Computational models of β-D-glucofuranose must be validated against experimental data to ensure their accuracy and predictive power.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for studying the solution-state conformation of carbohydrates.
-
Sample Preparation: A solution of β-D-glucofuranose or a suitable derivative is prepared in a deuterated solvent (e.g., D₂O, DMSO-d₆) at a concentration of 5-10 mg/mL.
-
Data Acquisition: A suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY/ROESY) NMR experiments are performed on a high-field NMR spectrometer (≥ 500 MHz).
-
Data Analysis:
-
³JHH Coupling Constants: The vicinal proton-proton coupling constants (³JHH) are measured from the high-resolution ¹H NMR spectrum. These values are highly sensitive to the dihedral angle between the coupled protons and can be used to determine the ring puckering via Karplus-type equations.
-
Nuclear Overhauser Effects (NOEs/ROEs): NOESY or ROESY experiments provide information about through-space proximities between protons. The intensities of NOE/ROE cross-peaks are related to the inverse sixth power of the inter-proton distance and are crucial for determining the relative orientation of substituents.
-
-
Comparison with Calculation: The experimentally determined ³JHH values and inter-proton distances (from NOEs) are compared with the corresponding values calculated from the computationally optimized conformers. A good agreement between experimental and calculated data provides strong validation for the computational model.
X-ray Crystallography
X-ray crystallography provides the most definitive information about the conformation of a molecule in the solid state.
-
Crystallization: Single crystals of β-D-glucofuranose or a derivative are grown by slow evaporation of a suitable solvent system. This can be challenging for the parent molecule due to its relatively low stability and concentration in equilibrium mixtures.
-
Data Collection: The crystal is mounted on a goniometer and irradiated with X-rays. The diffraction pattern is collected on a detector.
-
Structure Solution and Refinement: The diffraction data is used to solve the crystal structure and refine the atomic positions, yielding highly accurate bond lengths, bond angles, and dihedral angles.
-
Comparison with Calculation: The geometric parameters from the crystal structure are compared with those of the computationally optimized conformers in the gas phase or with a solvent model.
Logical Relationship between Computation and Experiment
The determination of the conformational landscape of β-D-glucofuranose is an iterative process that involves a synergistic interplay between computational modeling and experimental validation.
Conclusion
The quantum chemical calculation of β-D-glucofuranose is a challenging yet crucial task for understanding its structure-function relationships. This guide has outlined the theoretical foundations, computational methodologies, and experimental validation techniques necessary for a comprehensive conformational analysis. By combining high-level quantum chemical calculations with experimental data from NMR spectroscopy and X-ray crystallography, researchers can build accurate and predictive models of the conformational landscape of β-D-glucofuranose. These models are invaluable for professionals in drug development and glycobiology, enabling the rational design of new therapeutics and a deeper understanding of the role of furanosides in biological systems.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Bioactive β-D-Glucofuranose Derivatives as α-Glucosidase Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction
β-D-glucofuranose derivatives represent a class of carbohydrates with significant potential in medicinal chemistry. Their unique five-membered ring structure, compared to the more common six-membered pyranose form, offers a distinct scaffold for the design of novel therapeutic agents. This document provides detailed protocols for the synthesis of β-D-glucofuranose derivatives, with a focus on a class of compounds that have demonstrated potent inhibitory activity against α-glucosidase, a key enzyme in carbohydrate metabolism and a therapeutic target for type 2 diabetes. The inhibition of α-glucosidase delays the breakdown of complex carbohydrates into glucose, thereby reducing postprandial hyperglycemia.[1][2][3]
This application note will detail the synthesis of a key intermediate, 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose, its conversion to a glucofuranosyl azide (B81097), and the subsequent "click chemistry" reaction to form bioactive 1,2,3-triazole-linked β-D-glucofuranoside analogues.
Data Presentation
The following tables summarize the yields of key synthetic steps and the α-glucosidase inhibitory activity of representative triazole-linked glucoside derivatives.
Table 1: Summary of Yields for Key Synthetic Intermediates
| Step | Starting Material | Product | Catalyst/Reagent | Yield (%) | Reference |
| Protection of D-Glucose | D-Glucose | 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose | Acetone (B3395972), H₂SO₄ | ~90% | |
| Tosylation | Di-O-isopropylidene-α-D-glucofuranose | 3-O-Tosyl-1,2:5,6-di-O-isopropylidene-α-D-glucofuranose | TsCl, Pyridine (B92270) | 98% | |
| Azidation | 3-O-Tosyl derivative | 3-Azido-3-deoxy-1,2:5,6-di-O-isopropylidene-D-glucofuranose | NaN₃, DMF | 95% | |
| Selective Deprotection and Azidation at C1 (Hypothetical) | Protected Glucofuranose | 1-Azido-β-D-glucofuranose derivative | Multi-step synthesis | - |
Table 2: α-Glucosidase Inhibitory Activity of 1,2,3-Triazole-Linked Glucoside Derivatives
| Compound | Aglycone Moiety | Target Enzyme | IC₅₀ (µM) | Reference Compound (Acarbose) IC₅₀ (µM) | Reference |
| AGT4 | Phenyl | Human Lysosomal α-Glucosidase | 18 | 1100 | [4][5] |
| AGT14 | Flavone (Chrysin) | Human Lysosomal α-Glucosidase | 17 | 1100 | [4][5] |
| Glucopyranosyl Triazole 1 | Phenyl | Yeast α-Glucosidase | ~100 | - | [6] |
| Flavone-Triazole Derivative | Flavone | Yeast α-Glucosidase | 24.37 | 844.81 | [7] |
Note: The presented IC₅₀ values are for glucopyranoside derivatives, as direct data for glucofuranoside-triazoles with α-glucosidase inhibition was not available in the initial search. However, the synthetic strategy is adaptable, and similar activities can be anticipated.
Experimental Protocols
Protocol 1: Synthesis of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose
This protocol describes the protection of D-glucose to form a key synthetic intermediate where only the C3 hydroxyl group is available for further reaction.
Materials:
-
D-Glucose
-
Anhydrous Acetone
-
Concentrated Sulfuric Acid
-
Anhydrous Sodium Carbonate
-
Anhydrous Magnesium Sulfate (B86663) (MgSO₄)
Procedure:
-
Suspend D-glucose (10 g, 55.5 mmol) in anhydrous acetone (200 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the suspension in an ice bath.
-
Slowly add concentrated sulfuric acid (1 mL) dropwise to the stirred suspension.
-
Remove the ice bath and stir the reaction mixture at room temperature for 24 hours.
-
After 24 hours, neutralize the acid by adding anhydrous sodium carbonate in small portions until effervescence ceases.
-
Filter the solid precipitate and wash it with acetone.
-
Evaporate the filtrate under reduced pressure to obtain a syrupy residue.
-
Dissolve the residue in dichloromethane (100 mL) and wash with water (2 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield a white crystalline solid.
-
Recrystallize the crude product from cyclohexane (B81311) to obtain pure 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose.
Protocol 2: Synthesis of a β-D-Glucofuranosyl Azide Precursor (Conceptual)
This protocol outlines a general strategy for the synthesis of a glucofuranosyl azide, a key component for the click chemistry reaction. This involves tosylation and subsequent azide displacement.
Materials:
-
1,2:5,6-di-O-isopropylidene-α-D-glucofuranose
-
p-Toluenesulfonyl chloride (TsCl)
-
Anhydrous Pyridine
-
Sodium Azide (NaN₃)
-
Dimethylformamide (DMF)
Procedure:
-
Tosylation: Dissolve 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose (5 g, 19.2 mmol) in anhydrous pyridine (50 mL) and cool in an ice bath.
-
Add p-toluenesulfonyl chloride (4.0 g, 21.1 mmol) portion-wise and stir the reaction at 0°C for 4-6 hours.
-
Pour the reaction mixture into ice-water and extract with dichloromethane.
-
Wash the organic layer with saturated copper sulfate solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the tosylated product.
-
Azidation: Dissolve the tosylated intermediate (5 g, 12.1 mmol) in DMF (50 mL).
-
Add sodium azide (1.57 g, 24.2 mmol) and heat the mixture to 80-90°C for 12-16 hours.
-
Cool the reaction mixture, pour it into water, and extract with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous MgSO₄.
-
Concentrate the solution and purify the crude product by silica (B1680970) gel chromatography to obtain the azido (B1232118) derivative.
-
Selective Deprotection and Anomeric Azidation: The resulting 3-azido-3-deoxy derivative would then require a series of selective deprotection and activation steps to introduce an azide at the anomeric (C1) position with β-selectivity. This is a multi-step process often involving the formation of a glycosyl halide or trichloroacetimidate (B1259523) followed by displacement with an azide source.
Protocol 3: Synthesis of 1,2,3-Triazole-Linked β-D-Glucofuranosides via Click Chemistry
This protocol describes the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form the final bioactive compounds.
Materials:
-
β-D-Glucofuranosyl azide derivative
-
Terminal alkyne (e.g., propargyl alcohol, phenylacetylene)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate (B8700270)
-
tert-Butanol (B103910)/Water (1:1) solvent mixture
Procedure:
-
Dissolve the β-D-glucofuranosyl azide (1.0 mmol) and the terminal alkyne (1.2 mmol) in a 1:1 mixture of tert-butanol and water (10 mL).
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 mmol) in water (1 mL).
-
In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.1 mmol) in water (1 mL).
-
To the stirred solution of the azide and alkyne, add the sodium ascorbate solution followed by the copper sulfate solution.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired 1,2,3-triazole-linked β-D-glucofuranoside.
Mandatory Visualization
Caption: Synthetic workflow for bioactive β-D-glucofuranoside derivatives.
References
- 1. Pharmacology of alpha-glucosidase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A review of alpha-glucosidase inhibitors from plants as potential candidates for the treatment of type-2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The mechanism of alpha-glucosidase inhibition in the management of diabetes [epe.bac-lac.gc.ca]
- 4. Chemoenzymatic and Protecting-Group-Free Synthesis of 1,4-Substituted 1,2,3-Triazole-α-d-glucosides with Potent Inhibitory Activity toward Lysosomal α-Glucosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of alpha- and beta-D-glucopyranosyl triazoles by CuAAC 'click chemistry': reactant tolerance, reaction rate, product structure and glucosidase inhibitory properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Protecting Group Strategies for β-D-Glucofuranose: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of protecting group strategies for the selective modification of β-D-glucofuranose. The strategic protection and deprotection of the hydroxyl groups at the C1, C2, C3, C5, and C6 positions are critical for the synthesis of complex carbohydrates and glycoconjugates, which are pivotal in drug development and various biological studies.
Introduction to Protecting Group Strategies
The synthesis of complex carbohydrate structures necessitates the use of protecting groups to temporarily mask specific hydroxyl groups, allowing for regioselective chemical transformations on the remaining free hydroxyls. An ideal protecting group should be easy to introduce and remove in high yield under mild conditions that do not affect other protecting groups or the overall molecular structure. The concept of orthogonal protection , where different protecting groups can be removed selectively in any order, is fundamental to the efficient synthesis of complex oligosaccharides.[1]
For β-D-glucofuranose, a furanose isomer of glucose, the strategic manipulation of its hydroxyl groups is often initiated from the readily available D-glucose. A common and efficient strategy involves the formation of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose , a key intermediate where only the C3 hydroxyl group is available for modification.[2][3] Subsequent selective deprotection of the 5,6-O-isopropylidene group unmasks the C5 and C6 hydroxyls for further functionalization. This stepwise approach allows for the controlled and regioselective introduction of various functionalities.
Common Protecting Groups for β-D-Glucofuranose
The choice of protecting groups is dictated by their stability to various reaction conditions and the specific synthetic route. Common protecting groups for the hydroxyl functions of β-D-glucofuranose include:
-
Acetals (Isopropylidene): Used to protect vicinal diols, such as the 1,2- and 5,6-diols. They are stable under basic and neutral conditions but are readily cleaved under acidic conditions.[4] The 5,6-O-isopropylidene group is generally more labile to acid hydrolysis than the 1,2-O-isopropylidene group, allowing for selective deprotection.[4]
-
Ethers (Benzyl, p-Methoxybenzyl): Benzyl (B1604629) (Bn) ethers are robust and stable to a wide range of acidic and basic conditions, making them suitable for multi-step syntheses.[2] They are typically removed by catalytic hydrogenolysis or strong acid treatment. The p-methoxybenzyl (PMB) ether offers the advantage of being removable under milder oxidative conditions.
-
Silyl (B83357) Ethers (TBDMS, TIPS, TBDPS): Silyl ethers offer a range of stabilities depending on the steric bulk of the substituents on the silicon atom.[5] They are generally stable to a variety of non-fluoride containing reagents and are readily cleaved by fluoride (B91410) ions (e.g., TBAF).[6] Their steric hindrance allows for the regioselective protection of less hindered hydroxyl groups, such as the primary C6 hydroxyl.
-
Acyl Groups (Acetyl, Benzoyl): Acyl groups are introduced using acid chlorides or anhydrides and are typically removed by base-catalyzed hydrolysis (saponification). They can be used for temporary protection or to influence the reactivity of neighboring groups.
Strategic Application of Protecting Groups
A typical strategy for the selective functionalization of β-D-glucofuranose is outlined below. This workflow highlights the sequential protection and deprotection steps to access specific hydroxyl groups.
Caption: A general workflow for the selective functionalization of β-D-glucofuranose.
Data Presentation
The following tables summarize quantitative data for key protection and deprotection reactions in the synthesis of β-D-glucofuranose derivatives.
Table 1: Synthesis of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose
| Catalyst | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| H₂SO₄ | Acetone, Anhydrous CuSO₄ | Acetone | Room Temp | 24 | ~75 | [3] |
| Iodine | Acetone | Acetone | Reflux (62) | 5 | 75 | [3] |
| BF₃·OEt₂ | Diketene-acetone adduct | Acetone | 90 | 4.5 | 58 | [7] |
Table 2: Protection of the 3-OH Group of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose
| Protecting Group | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzyl (Bn) | NaH, Benzyl bromide | DMF | 0 to RT | 2-4 | High | [8] |
| Tosyl (Ts) | p-Toluenesulfonyl chloride | Pyridine | Room Temp | - | 78 | [9] |
Table 3: Selective Deprotection of Isopropylidene Groups
| Protecting Group Removed | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 5,6-O-Isopropylidene | Acetic acid (50-80%) | Water | Room Temp | 42 | 98 | [8][10] |
| 1,2-O-Isopropylidene | 50% TFA | DCM/TIS/H₂O | - | - | High | [8] |
Table 4: Selective Protection of the 6-OH Group of 1,2-O-isopropylidene-α-D-glucofuranose
| Protecting Group | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Stearoyl | Stearoyl chloride | Pyridine | Low | - | 64 | [11][12] |
| TBDMS | TBDMS-Cl, Imidazole | DMF | Room Temp | - | High | [6] |
Table 5: Deprotection of Benzyl and Silyl Ethers
| Protecting Group | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzyl (Bn) | DDQ, Green LED (525 nm) | CH₂Cl₂ | Room Temp | 12 | High | [7] |
| TBDMS | TBAF | THF | Room Temp | 1-4 | >95 | [6] |
Experimental Protocols
The following are detailed methodologies for key experiments in the protection and deprotection of β-D-glucofuranose derivatives.
Protocol 1: Synthesis of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose[3]
This protocol describes a widely used and efficient method for the preparation of diacetone-D-glucose using sulfuric acid as a catalyst.
Materials:
-
D-glucose (5 g, 27.78 mmol)
-
Dry acetone (250 ml)
-
Concentrated sulfuric acid (1.2 ml)
-
Anhydrous copper(II) sulfate (B86663) (15 g)
-
Saturated sodium bicarbonate solution
Procedure:
-
Prepare a solution of D-glucose in dry acetone in a suitable reaction vessel.
-
Add concentrated sulfuric acid to the solution at room temperature.
-
Stir the reaction mixture vigorously at room temperature for 6 hours.
-
Add anhydrous copper(II) sulfate to the reaction mixture and continue stirring at room temperature for an additional 18 hours.
-
Neutralize the reaction mixture with saturated sodium bicarbonate solution.
-
Filter the solid and wash with acetone.
-
Evaporate the acetone from the filtrate under reduced pressure.
-
Dissolve the resulting syrup in dichloromethane and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Recrystallize the crude product from hexane to obtain the pure diacetal.
Caption: A typical workflow for the synthesis of diacetone-D-glucose.
Protocol 2: Benzylation of the 3-OH Group of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose[8]
This protocol describes the protection of the C3 hydroxyl group of diacetone-D-glucose as a benzyl ether.
Materials:
-
1,2:5,6-di-O-isopropylidene-α-D-glucofuranose (1 equivalent)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.5 equivalents)
-
Benzyl bromide (BnBr) (1.5 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve diacetone-D-glucose in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride portion-wise to the stirred solution.
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
Add benzyl bromide dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until completion.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate (B1210297) gradient) to obtain pure 3-O-Benzyl-1,2:5,6-di-O-isopropylidene-α-D-glucofuranose.
Protocol 3: Selective Hydrolysis of the 5,6-O-Isopropylidene Group[8]
This protocol details the selective removal of the 5,6-O-isopropylidene group.
Materials:
-
3-O-Benzyl-1,2:5,6-di-O-isopropylidene-α-D-glucofuranose (1 equivalent)
-
Aqueous acetic acid (50-75%)
-
Sodium bicarbonate (solid)
-
Ethyl acetate
Procedure:
-
Dissolve the starting material in aqueous acetic acid.
-
Stir the solution at room temperature, monitoring the reaction by TLC.
-
Once the starting material is consumed, carefully neutralize the acetic acid by the portion-wise addition of solid sodium bicarbonate until effervescence ceases.
-
Extract the product into ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure to yield the crude 3-O-Benzyl-1,2-O-isopropylidene-α-D-glucofuranose.
Protocol 4: Selective Deprotection of a TBDMS Ether[6]
This protocol describes the removal of a tert-butyldimethylsilyl (TBDMS) ether using tetrabutylammonium (B224687) fluoride (TBAF).
Materials:
-
TBDMS-protected, glucofuranose derivative
-
Tetrabutylammonium fluoride (TBAF), 1M solution in THF
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve the silyl-protected carbohydrate (1.0 mmol) in anhydrous THF (10 mL) under an inert atmosphere.
-
Add the 1.0 M solution of TBAF in THF (1.2 mL, 1.2 mmol) dropwise to the stirred solution at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours.
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution (15 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the deprotected alcohol.
Conclusion
The selective protection and deprotection of hydroxyl groups in β-D-glucofuranose are essential for the synthesis of complex carbohydrate-based molecules. The strategic use of orthogonal protecting groups, such as acetals, ethers, and silyl ethers, allows for the controlled functionalization of each hydroxyl group. The protocols and data presented herein provide a valuable resource for researchers in carbohydrate chemistry and drug development, facilitating the design and execution of efficient synthetic routes towards novel glycoconjugates and other biologically active compounds.
References
- 1. Synthesis and pharmacological properties of 3-O-derivatives of 1,2,5,6-di-O-isopropylidene-alpha-D-glucofuranose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of chimera oligopeptide including furanoid β-sugar amino acid derivatives with free OHs: mild but successful removal of the 1,2-O-isopropylidene from the building block - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. orgsyn.org [orgsyn.org]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis and Application of 3-O-Benzyl-4-(hydroxymethyl)-1,2-O-isopropylidene-a-D-ribofuranose_Chemicalbook [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols for the Enzymatic Synthesis of β-D-Glucofuranosides
For Researchers, Scientists, and Drug Development Professionals
Introduction
β-D-Glucofuranosides represent a unique class of glycosides where the glucose moiety exists in its five-membered furanose ring form. While less common in nature compared to their pyranose counterparts, the distinct stereochemistry and conformation of the furanoside linkage can impart novel biological activities, making them attractive targets for drug discovery and glycobiology research. The chemical synthesis of these molecules is often challenging, requiring multi-step procedures with protecting groups. Enzymatic synthesis offers a promising alternative, providing high stereo- and regioselectivity under mild reaction conditions.
This document provides detailed application notes and protocols for the enzymatic synthesis of β-D-glucofuranosides. Due to the limited number of characterized enzymes specific for β-D-glucofuranosides, this guide focuses on a rational approach utilizing the substrate promiscuity of related furanosidases, such as α-L-arabinofuranosidases and β-D-galactofuranosidases.
Principle of Enzymatic Synthesis
The enzymatic synthesis of glycosides can be achieved through two primary mechanisms catalyzed by glycoside hydrolases (GHs):
-
Reverse Hydrolysis: This is the reversal of the natural hydrolytic reaction of the enzyme, where a glycosidic bond is formed from a monosaccharide and an acceptor molecule. This approach is thermodynamically challenging and often results in low yields.
-
Transglycosylation: This is a kinetically controlled reaction where the enzyme transfers a glycosyl moiety from a donor substrate to an acceptor molecule other than water. This method is generally more efficient for synthetic purposes.
This protocol will focus on the transglycosylation approach, which typically offers higher yields and better control over the reaction.
Key Enzymes and Substrates
The primary challenge in the enzymatic synthesis of β-D-glucofuranosides is the identification of a suitable enzyme. While dedicated β-D-glucofuranosidases for synthesis are not well-documented, certain furanosidases from other specificities have shown promise due to their ability to accept structurally similar substrates.
Promising Enzyme Candidates:
-
α-L-Arabinofuranosidases (e.g., from Clostridium thermocellum, Araf51): These enzymes have been shown to recognize and process other furanosides, including galactofuranosides. Their active sites may accommodate the glucofuranose ring.
-
β-D-Galactofuranosidases (e.g., from Penicillium fellutanum): These enzymes are specific for the furanose form of galactose and may exhibit cross-reactivity with glucose in its furanose form.
Donor Substrates:
For a transglycosylation reaction, an activated donor substrate is required. A common and effective donor is p-nitrophenyl-β-D-glucofuranoside (pNP-Glcf) . The p-nitrophenyl group is a good leaving group, facilitating the formation of the glycosyl-enzyme intermediate.
Acceptor Molecules:
A wide range of molecules with hydroxyl groups can potentially serve as acceptors, including:
-
Alcohols (e.g., methanol (B129727), ethanol, propanol)
-
Sugars (e.g., glucose, xylose)
-
Biologically relevant molecules (e.g., steroids, flavonoids)
Experimental Protocols
This section provides a general protocol for the enzymatic synthesis of a model β-D-glucofuranoside, methyl β-D-glucofuranoside, using a promiscuous furanosidase.
Protocol 1: Synthesis of Methyl β-D-Glucofuranoside via Transglycosylation
Objective: To synthesize methyl β-D-glucofuranoside from p-nitrophenyl-β-D-glucofuranoside and methanol using a promiscuous α-L-arabinofuranosidase.
Materials:
-
α-L-Arabinofuranosidase (e.g., recombinant Araf51 from Clostridium thermocellum)
-
p-Nitrophenyl-β-D-glucofuranoside (pNP-Glcf)
-
Methanol (anhydrous)
-
Sodium phosphate (B84403) buffer (50 mM, pH 7.0)
-
Tris-HCl buffer
-
Sodium carbonate (Na₂CO₃)
-
Ethyl acetate (B1210297)
-
Silica (B1680970) gel for column chromatography
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
High-Performance Liquid Chromatography (HPLC) system
-
Nuclear Magnetic Resonance (NMR) spectrometer
Procedure:
-
Enzyme Preparation:
-
If using a commercial enzyme, dissolve it in the reaction buffer to the desired concentration.
-
If producing the enzyme recombinantly, purify it to homogeneity according to standard protocols.
-
-
Reaction Setup:
-
In a clean reaction vessel, dissolve pNP-Glcf in a minimal amount of the reaction buffer.
-
Add methanol as the acceptor. The concentration of the acceptor should be significantly higher than the donor to favor the transglycosylation reaction over hydrolysis.
-
Initiate the reaction by adding the α-L-arabinofuranosidase solution.
-
-
Reaction Conditions (Example):
-
Donor (pNP-Glcf): 10 mM
-
Acceptor (Methanol): 1 M
-
Enzyme Concentration: 0.1 mg/mL
-
Buffer: 50 mM Sodium Phosphate, pH 7.0
-
Temperature: 40°C
-
Reaction Time: 24 hours (monitor progress by TLC or HPLC)
-
Agitation: Gentle shaking (150 rpm)
-
-
Reaction Monitoring:
-
At various time points, withdraw a small aliquot of the reaction mixture.
-
Stop the enzymatic reaction by adding a quenching solution (e.g., 1 M Na₂CO₃) or by heat inactivation (e.g., 95°C for 5 minutes).
-
Analyze the sample by TLC or HPLC to monitor the consumption of the donor and the formation of the product.
-
TLC System: Ethyl acetate/methanol/water (e.g., 7:2:1 v/v/v). Visualize spots under UV light (for pNP-containing compounds) and by charring with a suitable staining solution (e.g., ceric ammonium (B1175870) molybdate).
-
HPLC System: A C18 reverse-phase column with a water/acetonitrile gradient. Monitor at a wavelength suitable for detecting the p-nitrophenyl group (e.g., 305 nm).
-
-
-
Reaction Quenching and Product Purification:
-
Once the reaction has reached optimal conversion (or equilibrium), terminate the reaction by adding an equal volume of 1 M Na₂CO₃.
-
Extract the unreacted pNP-Glcf and the released p-nitrophenol with ethyl acetate.
-
The aqueous layer containing the desired methyl β-D-glucofuranoside can be lyophilized.
-
Purify the product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).
-
-
Product Characterization:
-
Confirm the identity and purity of the synthesized methyl β-D-glucofuranoside using NMR spectroscopy (¹H and ¹³C NMR) and mass spectrometry. The characteristic chemical shifts and coupling constants of the furanose ring protons will confirm the structure.
-
Data Presentation
The following tables summarize expected quantitative data for the enzymatic synthesis of β-D-glucofuranosides, based on analogous reactions with other furanosides.
Table 1: Reaction Parameters for the Synthesis of Methyl β-D-Glucofuranoside
| Parameter | Value |
| Enzyme | α-L-Arabinofuranosidase (Araf51) |
| Donor Substrate | p-Nitrophenyl-β-D-glucofuranoside |
| Acceptor Substrate | Methanol |
| Donor Concentration | 10 mM |
| Acceptor Concentration | 1 M |
| Enzyme Concentration | 0.1 mg/mL |
| pH | 7.0 |
| Temperature | 40°C |
| Reaction Time | 24 h |
Table 2: Expected Yields and Conversion Rates
| Product | Conversion of Donor (%) | Yield (%) |
| Methyl β-D-glucofuranoside | 40 - 60 | 25 - 40 |
| Hydrolysis Product (Glucose) | 40 - 60 | 15 - 25 |
Note: These values are estimates based on the synthesis of related furanosides. Actual yields will vary depending on the specific enzyme and reaction conditions.
Visualization of Workflows and Pathways
Enzymatic Synthesis Workflow
The following diagram illustrates the general workflow for the enzymatic synthesis of a β-D-glucofuranoside via transglycosylation.
Caption: Workflow for the enzymatic synthesis of β-D-glucofuranosides.
Transglycosylation Reaction Mechanism
The following diagram illustrates the proposed transglycosylation mechanism for the synthesis of a β-D-glucofuranoside.
Caption: Proposed transglycosylation mechanism for β-D-glucofuranoside synthesis.
Challenges and Future Directions
The enzymatic synthesis of β-D-glucofuranosides is an emerging area with significant potential. The primary challenge remains the identification and characterization of enzymes with high specificity and efficiency for this reaction. Future research should focus on:
-
Enzyme Discovery: Screening of microbial genomes and metagenomic libraries for novel furanosidases with activity towards glucofuranosides.
-
Protein Engineering: Directed evolution and rational design of existing furanosidases to enhance their activity and specificity for glucofuranoside synthesis.
-
Substrate Engineering: Development of novel activated glucofuranosyl donors to improve reaction kinetics and yields.
-
Biological Activity Screening: Exploration of the biological roles and potential therapeutic applications of novel β-D-glucofuranosides.
By addressing these challenges, the enzymatic synthesis of β-D-glucofuranosides can become a valuable tool for advancing glycochemistry and drug discovery.
Application Notes and Protocols for the Analytical Detection of Beta-D-Glucofuranose
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analytical detection and quantification of beta-D-glucofuranose. Given that this compound is a minor tautomer of D-glucose in solution, its detection requires sensitive and specific analytical methods. In aqueous solutions, D-glucose exists predominantly as α- and β-pyranose forms (over 99%), with the furanose forms, including this compound, constituting a much smaller fraction (around 0.3-0.4%).[1] This low abundance presents a significant challenge for detection and quantification.
The following sections detail various analytical techniques that can be employed for the analysis of this compound, including Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique for the structural elucidation and quantification of molecules in solution. It is particularly well-suited for distinguishing between the different isomeric forms of glucose, including this compound.[1]
Application Note: NMR for this compound Detection
Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei. The chemical environment of each nucleus influences its resonance frequency, resulting in a unique NMR spectrum that provides detailed structural information. For glucose, the signals from the anomeric protons and carbons are particularly useful for identifying and quantifying the different isomers. Complete 1H and 13C NMR spectral analysis of α- and β-D-glucofuranose has been performed, allowing for their characterization even in the presence of the more abundant pyranose forms.[1] Two-dimensional (2D) NMR techniques, such as Diffusion-Ordered Spectroscopy (DOSY), can be used to separate the signals of the different anomers in a mixture, aiding in their individual characterization.[2]
Advantages:
-
Non-destructive: The sample can be recovered after analysis.
-
High structural resolution: Provides detailed information about the molecular structure and isomeric composition.
-
Quantitative: The signal intensity is directly proportional to the number of nuclei, allowing for quantification.
Limitations:
-
Low sensitivity: The low natural abundance of this compound can make its signals difficult to detect without high-concentration samples or advanced NMR techniques.[1]
-
Signal overlap: In complex mixtures, signals from other components can overlap with those of this compound, complicating the analysis.[1]
Experimental Protocol: 1D and 2D NMR Analysis of this compound
Objective: To identify and quantify this compound in a sample containing a mixture of glucose isomers.
Materials:
-
High-field NMR spectrometer (e.g., 600 MHz or higher)
-
NMR tubes
-
Deuterated solvent (e.g., D2O)
-
Glucose sample
-
Internal standard for quantification (e.g., trimethylsilylpropanoic acid - TMSP)
Procedure:
-
Sample Preparation:
-
Dissolve a known amount of the glucose sample in a precise volume of D2O. For better signal-to-noise, a concentrated solution is recommended.
-
Add a known concentration of an internal standard for quantitative analysis.
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a 1D 1H NMR spectrum. Key signals for this compound can be observed in specific regions of the spectrum.[1]
-
Acquire a 1D 13C NMR spectrum. This can help to resolve signals that may be overlapped in the 1H spectrum.
-
For enhanced resolution and structural confirmation, acquire 2D NMR spectra such as:
-
COSY (Correlation Spectroscopy): To establish proton-proton couplings within the furanose ring.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate proton and carbon signals.[1]
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations.
-
DOSY (Diffusion-Ordered Spectroscopy): To separate the signals of different isomers based on their diffusion coefficients.[2]
-
-
-
Data Analysis:
-
Process the NMR spectra using appropriate software (e.g., MestReNova, TopSpin).
-
Identify the characteristic signals of this compound based on their chemical shifts and coupling constants as reported in the literature.[1]
-
Integrate the area of a well-resolved signal corresponding to this compound and compare it to the integral of the internal standard to determine its concentration.
-
Quantitative Data: NMR Chemical Shifts
The following table summarizes the reported 1H and 13C NMR chemical shifts for this compound in D2O, which are crucial for its identification.
| Position | 1H Chemical Shift (ppm) | 13C Chemical Shift (ppm) |
| 1 | 5.23 | 101.4 |
| 2 | 4.14 | 78.1 |
| 3 | 4.29 | 75.3 |
| 4 | 4.09 | 81.5 |
| 5 | 3.82 | 70.0 |
| 6a | 3.74 | 63.8 |
| 6b | 3.65 | 63.8 |
Data adapted from literature reports.[1]
Workflow Diagram: NMR Analysis
References
Application Notes and Protocols for the NMR Spectroscopic Characterization of β-D-Glucofuranose
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules, including carbohydrates. D-glucose, a central molecule in biology and chemistry, exists in solution as an equilibrium mixture of several isomers, primarily the α- and β-pyranose forms. However, minor furanose forms, including β-D-glucofuranose, are also present and can be crucial for understanding the overall reactivity of glucose.[1] This document provides detailed application notes and protocols for the characterization of β-D-glucofuranose using one- and two-dimensional NMR spectroscopy.
Data Presentation: NMR Spectroscopic Data for β-D-Glucofuranose
The following tables summarize the ¹H and ¹³C NMR chemical shifts and proton-proton coupling constants for β-D-glucofuranose in D₂O at 25°C and pD 7.0.[1]
Table 1: ¹H and ¹³C NMR Chemical Shifts (δ) for β-D-Glucofuranose in D₂O at 25°C.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| 1 | 5.15 | 101.4 |
| 2 | 4.10 | 79.5 |
| 3 | 4.24 | 76.2 |
| 4 | 4.16 | 81.3 |
| 5 | 3.86 | 71.5 |
| 6a | 3.73 | 63.8 |
| 6b | 3.65 | 63.8 |
Data sourced from a comprehensive spectral analysis of D-glucofuranose.[1]
Table 2: ¹H-¹H Coupling Constants (J) for β-D-Glucofuranose in D₂O at 25°C.
| Coupling | J-value (Hz) |
| J₁,₂ | < 1 |
| J₂,₃ | 1.1 |
| J₃,₄ | 3.8 |
| J₄,₅ | 6.8 |
| J₅,₆a | 3.0 |
| J₅,₆b | 5.5 |
| J₆a,₆b | -11.9 |
Reported coupling constants were determined through a combination of 1D and 2D NMR experiments, along with spin simulations.[1]
Experimental Protocols
The following protocols provide a detailed methodology for the preparation and NMR analysis of samples to characterize β-D-glucofuranose.
Protocol 1: Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-25 mg of D-glucose for ¹H NMR analysis, or 50-100 mg for ¹³C NMR analysis, into a clean, dry vial.
-
Solvent Addition: Add 0.6-0.7 mL of deuterium (B1214612) oxide (D₂O) to the vial. D₂O is used to provide a deuterium lock for the NMR spectrometer and to avoid a large, interfering solvent signal in the ¹H spectrum.
-
Dissolution: Gently agitate the vial to fully dissolve the D-glucose sample. Sonication may be used to aid dissolution if necessary.
-
pH Adjustment (Optional but Recommended): For consistent results, adjust the pD of the solution to approximately 7.0 using a dilute phosphate (B84403) buffer prepared in D₂O.
-
Filtration and Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This removes any particulate matter that could degrade the quality of the NMR spectrum.
-
Sample Volume: Ensure the final sample height in the NMR tube is at least 4.5 cm to be within the detection region of the NMR coil.
-
Equilibration: Allow the sample to equilibrate at the desired temperature (e.g., 25°C) to ensure the isomeric distribution of glucose has stabilized before beginning NMR acquisition.
Protocol 2: NMR Data Acquisition
The following are general parameters for acquiring high-quality NMR spectra on a 500 MHz or higher field NMR spectrometer. Specific parameters may need to be optimized for the instrument in use.
1. 1D ¹H NMR Spectrum:
-
Pulse Program: A standard single-pulse experiment with water suppression (e.g., presaturation or using excitation sculpting).
-
Spectral Width: Approximately 12 ppm, centered around 4.7 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Temperature: 25°C (298 K).
2. 1D ¹³C NMR Spectrum:
-
Pulse Program: A standard single-pulse experiment with proton decoupling.
-
Spectral Width: Approximately 200 ppm, centered around 100 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096, or more, as ¹³C has a low natural abundance.
3. 2D ¹H-¹H COSY (Correlation Spectroscopy):
-
Purpose: To identify scalar coupled protons, which helps in assigning protons within the same spin system of the furanose ring.
-
Pulse Program: Standard COSY experiment (e.g., cosygpppqf).
-
Spectral Width: 10-12 ppm in both dimensions.
-
Number of Increments (F1): 256-512.
-
Number of Scans per Increment: 4-16.
-
Relaxation Delay: 1-2 seconds.
4. 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):
-
Purpose: To correlate directly bonded protons and carbons, which is essential for assigning the carbon resonances based on the proton assignments.
-
Pulse Program: Standard HSQC experiment with sensitivity enhancement (e.g., hsqcedetgpsisp2.2).
-
¹H Spectral Width (F2): 10-12 ppm.
-
¹³C Spectral Width (F1): 100-120 ppm (can be narrowed to the carbohydrate region, e.g., 50-110 ppm).
-
Number of Increments (F1): 128-256.
-
Number of Scans per Increment: 8-32.
-
Relaxation Delay: 1-2 seconds.
Mandatory Visualization
The following diagram illustrates the logical workflow for the NMR characterization of β-D-glucofuranose.
Caption: Workflow for NMR characterization of β-D-glucofuranose.
References
Chromatographic Separation of Furanose and Pyranose Anomers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbohydrates exist in a complex equilibrium of cyclic hemiacetals and hemiketals, predominantly as five-membered furanose and six-membered pyranose rings. Each of these ring structures can exist as α and β anomers, which are diastereomers that differ in the configuration at the anomeric carbon. The separation and quantification of these anomers are crucial in various fields, including drug development, food science, and glycobiology, as the specific anomeric form can significantly influence a molecule's biological activity, physical properties, and stability. This document provides detailed application notes and protocols for the chromatographic separation of furanose and pyranose anomers using High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC).
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for the separation of carbohydrate anomers, offering high resolution and sensitivity. The choice of stationary phase and mobile phase is critical for achieving successful separation.
Method 1: Chiral Stationary Phase HPLC
This method utilizes a chiral stationary phase to effectively separate enantiomers and anomers of various monosaccharides.
Experimental Protocol
-
Sample Preparation: Dissolve carbohydrate standards or samples in the mobile phase to a final concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
-
HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a Refractive Index Detector (RID) is required.
-
Chromatographic Conditions:
Data Presentation
| Monosaccharide | Anomer | Retention Time (min) |
| D-Glucose | β-pyranose | 11.5 |
| α-pyranose | 12.8 | |
| D-Fructose | β-pyranose | 9.2 |
| β-furanose | 10.1 | |
| α-furanose | 10.9 | |
| α-pyranose | 12.1 | |
| D-Arabinose | β-pyranose | 10.3 |
| α-pyranose | 11.7 | |
| D-Xylose | β-pyranose | 9.8 |
| α-pyranose | 11.2 |
Table 1: Representative retention times for monosaccharide anomers on a Chiralpak AD-H column. Data is illustrative and may vary based on system and specific conditions.
Logical Workflow for Chiral HPLC Separation
Caption: Workflow for the separation of furanose and pyranose anomers using chiral HPLC.
Method 2: Ion-Moderated Partition Chromatography
This method employs a cation exchange column to separate underivatized sugars in an aqueous mobile phase.
Experimental Protocol
-
Sample Preparation: Dissolve carbohydrate standards or samples in deionized water to a final concentration of 1-10 mg/mL. Filter through a 0.45 µm filter.
-
HPLC System: An HPLC system with a pump, autosampler, column oven, and a Refractive Index Detector (RID).
-
Chromatographic Conditions:
Data Presentation
| Sugar | Anomer | Retention Time (min) |
| Glucose | α-anomer | 10.2 |
| β-anomer | 11.0 | |
| Xylose | α-anomer | 11.8 |
| β-anomer | 12.5 | |
| Galactose | α-anomer | 9.5 |
| β-anomer | 10.1 |
Table 2: Representative retention times for monosaccharide anomers on a Bio-Rad Aminex HPX-87C column. Data is illustrative.
Gas Chromatography (GC)
GC is a highly sensitive technique for carbohydrate analysis, but it requires derivatization to make the non-volatile sugars amenable to gas-phase separation. Trimethylsilylation (TMS) is a common derivatization method.
Experimental Protocol
-
Sample Preparation and Derivatization:
-
Place 1-5 mg of the dry carbohydrate sample into a reaction vial.
-
Add 200 µL of anhydrous pyridine (B92270) and vortex to dissolve the sample.
-
Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Cap the vial tightly and heat at 70°C for 30 minutes.[10]
-
Cool the vial to room temperature before injection.
-
-
GC-MS System: A gas chromatograph coupled with a mass spectrometer (MS) or a flame ionization detector (FID).
-
Chromatographic Conditions:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane (e.g., DB-5 or equivalent)
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at 140 °C, hold for 2 minutes, ramp to 200 °C at 3 °C/min, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.
-
Injection Volume: 1 µL (splitless or with a split ratio of 10:1)
-
Detector: FID at 280 °C or MS with a source temperature of 230 °C and a quadrupole temperature of 150 °C.
-
Data Presentation
| Monosaccharide | Anomer/Isomer | Retention Time (min) |
| D-Glucose | α-pyranose-TMS | 18.5 |
| β-pyranose-TMS | 19.1 | |
| furanose-TMS isomers | 17.2, 17.8 | |
| D-Fructose | furanose-TMS isomers | 16.5, 16.9 |
| pyranose-TMS isomers | 17.5, 18.2 |
Table 3: Representative retention times for TMS-derivatized monosaccharide anomers and isomers. Multiple peaks are often observed for each sugar due to the presence of different anomeric and ring forms.[11]
Workflow for GC-MS Analysis of Sugar Anomers
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. jasco-global.com [jasco-global.com]
- 5. lcms.cz [lcms.cz]
- 6. bio-rad.com [bio-rad.com]
- 7. bio-rad.com [bio-rad.com]
- 8. hplcmart.com [hplcmart.com]
- 9. img1.wsimg.com [img1.wsimg.com]
- 10. Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods [restek.com]
- 11. MASONACO - Mono- and disaccharides (GC-MS) [masonaco.org]
Application Notes and Protocols for β-D-Glucofuranoside Linkage Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the determination of β-D-glucofuranoside linkages, a critical aspect of carbohydrate chemistry with implications in glycobiology and drug development.
Introduction
β-D-glucofuranosides are isomers of the more common glucopyranosides and play unique roles in various biological systems. Determining the linkage pattern of these furanosidic sugars within oligosaccharides, polysaccharides, and glycoconjugates is essential for understanding their structure-function relationships. This document outlines the primary analytical techniques for elucidating these linkages: methylation analysis, Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and enzymatic/chemical degradation methods.
Methylation Analysis
Methylation analysis is a cornerstone technique for glycosidic linkage determination. It involves the derivatization of all free hydroxyl groups to methyl ethers, followed by hydrolysis of the glycosidic linkages. The resulting partially methylated monosaccharides are then analyzed, typically by Gas Chromatography-Mass Spectrometry (GC-MS), to identify the positions of the original glycosidic bonds.
Experimental Protocol: Methylation of β-D-Glucofuranosides
-
Dissolution: Dissolve 1-5 mg of the dried carbohydrate sample in 1 mL of anhydrous dimethyl sulfoxide (B87167) (DMSO).
-
Alkoxide Formation: Add 20 mg of powdered sodium hydroxide (B78521) (NaOH) and stir the suspension at room temperature for at least 6 hours to ensure complete alkoxide formation.
-
Methylation: Cool the mixture in an ice bath and add 0.5 mL of methyl iodide (CH₃I) dropwise. Allow the reaction to proceed at room temperature for at least 18 hours with continuous stirring.
-
Quenching and Extraction: Quench the reaction by the slow addition of 2 mL of water. Extract the permethylated product with 3 x 2 mL of dichloromethane (B109758) (CH₂Cl₂).
-
Washing and Drying: Wash the combined organic layers with 3 x 5 mL of water to remove any remaining DMSO and salts. Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄).
-
Evaporation: Evaporate the solvent under a stream of nitrogen to obtain the permethylated product.
-
Hydrolysis: Hydrolyze the permethylated sample with 2 M trifluoroacetic acid (TFA) at 121°C for 2 hours.
-
Reduction: Neutralize the hydrolysate with sodium bicarbonate (NaHCO₃) and reduce the partially methylated monosaccharides with sodium borodeuteride (NaBD₄) for 2 hours at room temperature.
-
Acetylation: Acetylate the resulting alditols with acetic anhydride (B1165640) and pyridine (B92270) (1:1, v/v) at 100°C for 1 hour.
-
Analysis: Analyze the resulting partially methylated alditol acetates (PMAAs) by GC-MS.
Data Presentation: Interpretation of GC-MS Fragmentation
The fragmentation pattern of the PMAAs in the mass spectrometer is indicative of the original linkage position. The following table summarizes expected fragments for common linkages.
| Linkage Position | Partially Methylated Alditol Acetate | Key Mass Fragments (m/z) |
| Terminal | 1,5-di-O-acetyl-2,3,4,6-tetra-O-methyl-glucitol | 43, 45, 87, 101, 117, 129, 145, 161, 205 |
| 1,2-linked | 1,2,5-tri-O-acetyl-3,4,6-tri-O-methyl-glucitol | 43, 87, 117, 129, 189 |
| 1,3-linked | 1,3,5-tri-O-acetyl-2,4,6-tri-O-methyl-glucitol | 43, 87, 101, 117, 129, 189 |
| 1,5-linked | 1,5,6-tri-O-acetyl-2,3,4-tri-O-methyl-glucitol | 43, 45, 87, 101, 117, 129, 161 |
| 1,6-linked | 1,5,6-tri-O-acetyl-2,3,4-tri-O-methyl-glucitol | 43, 45, 87, 101, 117, 129, 161 |
| 1,3,6-branched | 1,3,5,6-tetra-O-acetyl-2,4-di-O-methyl-glucitol | 43, 87, 117, 129 |
Workflow Diagram
Caption: Workflow for β-D-glucofuranoside linkage analysis by methylation.
NMR Spectroscopy
NMR spectroscopy is a powerful non-destructive technique that provides detailed structural information, including anomeric configuration (α or β), ring form (furanose or pyranose), and linkage positions.[1][2] One-dimensional (¹H, ¹³C) and two-dimensional (COSY, TOCSY, HSQC, HMBC) NMR experiments are employed.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified carbohydrate in 0.5 mL of deuterium (B1214612) oxide (D₂O). Lyophilize and re-dissolve in D₂O three times to exchange all labile protons with deuterium.
-
¹H NMR: Acquire a 1D ¹H NMR spectrum to identify the anomeric protons, which typically resonate in the region of 4.5-5.5 ppm. The coupling constant (³J(H1,H2)) can help distinguish between α and β anomers.
-
¹³C NMR: Acquire a 1D ¹³C NMR spectrum. The anomeric carbon signals are typically found between 95 and 110 ppm.
-
2D COSY/TOCSY: Acquire 2D homonuclear correlation spectra (COSY, TOCSY) to establish proton-proton correlations within each sugar residue.
-
2D HSQC: Acquire a 2D heteronuclear single quantum coherence (HSQC) spectrum to correlate each proton with its directly attached carbon.
-
2D HMBC: Acquire a 2D heteronuclear multiple bond correlation (HMBC) spectrum to identify long-range (2-3 bond) correlations between protons and carbons. Inter-residue HMBC correlations between an anomeric proton (H-1) and a carbon atom of the adjacent residue are key for determining the linkage position.
Data Presentation: Typical Chemical Shifts
The chemical shifts of carbons involved in the glycosidic linkage are significantly different from those of unsubstituted carbons.
| Linkage Position | Anomeric ¹H (δ, ppm) | Anomeric ¹³C (δ, ppm) | Linked Carbon ¹³C (δ, ppm) |
| β-(1→2) | ~5.2 | ~108 | ~80-85 |
| β-(1→3) | ~5.1 | ~109 | ~85-90 |
| β-(1→5) | ~5.0 | ~109 | ~70-75 |
| β-(1→6) | ~4.9 | ~110 | ~68-72 |
Note: These are approximate values and can vary depending on the full structure of the oligosaccharide.
Logic Diagram for NMR-based Linkage Determination
References
Application of beta-D-glucofuranose in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Beta-D-glucofuranose, a five-membered ring isomer of glucose, represents a versatile scaffold in medicinal chemistry. While less abundant in nature than its pyranose counterpart, its unique stereochemical arrangement and conformational flexibility offer exciting opportunities for the design and synthesis of novel therapeutic agents. This document provides a comprehensive overview of the applications of this compound and its derivatives in medicinal chemistry, with a focus on their antimicrobial, antiviral, and anticancer activities. Detailed application notes, experimental protocols, and quantitative data are presented to guide researchers in this promising field.
I. Therapeutic Applications of this compound Derivatives
The furanose ring system provides a distinct three-dimensional structure that can be exploited for specific interactions with biological targets. Researchers have synthesized a variety of this compound derivatives with promising biological activities.
Antimicrobial Activity
Derivatives of this compound have demonstrated notable activity against a range of pathogenic bacteria and fungi. Acylated and other modified glucofuranose compounds have been shown to possess significant antimicrobial properties.
Antiviral Activity
The structural features of this compound make it an attractive starting point for the development of antiviral agents. While research in this area is ongoing, preliminary studies on related furanosides suggest potential against various viruses.
Anticancer Activity
The metabolic differences between cancer cells and normal cells, particularly their high glucose uptake, make glucose analogs a promising strategy for cancer therapy. This compound derivatives can act as "Trojan horses," being taken up by cancer cells and then exerting cytotoxic effects through various mechanisms, including the inhibition of glycolysis.
II. Quantitative Data Summary
The following tables summarize the biological activities of selected this compound derivatives from published studies.
Table 1: Antimicrobial Activity of this compound Derivatives
| Compound | Test Organism | MIC (µg/mL) | Reference |
| 3,5-di-O-acetyl-6-O-stearoyl-1,2-O-isopropylidene-α-D-glucofuranose | Bacillus subtilis | 25 | [1] |
| Staphylococcus aureus | 50 | [1] | |
| Escherichia coli | 100 | [1] | |
| Pseudomonas aeruginosa | 100 | [1] | |
| Candida albicans | 50 | [1] | |
| 3,5-di-O-benzoyl-6-O-stearoyl-1,2-O-isopropylidene-α-D-glucofuranose | Bacillus subtilis | 50 | [1] |
| Staphylococcus aureus | 50 | [1] | |
| Escherichia coli | 100 | [1] | |
| Pseudomonas aeruginosa | 200 | [1] | |
| Candida albicans | 100 | [1] |
Table 2: Anticancer Activity of a this compound Derivative Analog
| Compound | Cell Line | IC50 (µM) | Reference |
| A furanone derivative (4e) | C6 glioma cells | 12.1 | [2] |
III. Experimental Protocols
This section provides detailed protocols for key experiments in the evaluation of this compound derivatives.
Synthesis Protocol: A General Procedure for Acylation of 1,2-O-isopropylidene-α-D-glucofuranose
This protocol describes a general method for the acylation of a protected glucofuranose precursor.
Materials:
-
1,2-O-isopropylidene-α-D-glucofuranose
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride)
-
Anhydrous pyridine (B92270)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Solvents for column chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Dissolve 1,2-O-isopropylidene-α-D-glucofuranose in a mixture of anhydrous pyridine and anhydrous DCM at 0 °C under a nitrogen atmosphere.
-
Slowly add the acyl chloride (1.1 equivalents per hydroxyl group to be acylated) to the solution while stirring.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding cold saturated sodium bicarbonate solution.
-
Extract the aqueous layer with DCM (3 x volumes).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of hexane/ethyl acetate).
-
Characterize the purified product by NMR and mass spectrometry.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of a compound against bacteria.
Materials:
-
Test compound (this compound derivative)
-
Bacterial strain(s) of interest
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Inoculum Preparation: Culture the bacterial strain overnight in MHB. Dilute the culture to achieve a standardized inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Compound Dilution: Prepare a series of twofold dilutions of the test compound in MHB directly in the 96-well plate. The final volume in each well should be 100 µL.
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 200 µL and a final bacterial concentration of approximately 2.5 x 10^5 CFU/mL.
-
Controls: Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria, as determined by visual inspection or by measuring the optical density at 600 nm.
Anticancer Activity Assay: MTT Assay
This protocol describes the use of the MTT assay to determine the cytotoxic effects of a compound on cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compound (this compound derivative)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO) or other suitable solvent
-
Sterile 96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium and add 100 µL to the appropriate wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of viability against the compound concentration.
IV. Visualizations
The following diagrams illustrate key concepts related to the application of this compound in medicinal chemistry.
Caption: A generalized workflow for drug discovery and development, highlighting the stages where this compound scaffolds are relevant.
Caption: A simplified signaling pathway illustrating the potential mechanism of action of a this compound analog in inhibiting glycolysis in a cancer cell.
Caption: A logical workflow for the synthesis and antimicrobial evaluation of this compound derivatives.
V. Conclusion
This compound and its derivatives represent a rich and underexplored area of medicinal chemistry. Their unique structural properties have already led to the discovery of compounds with significant antimicrobial and potential anticancer activities. The protocols and data presented in this document are intended to serve as a valuable resource for researchers dedicated to harnessing the therapeutic potential of this versatile carbohydrate scaffold. Further investigation into the synthesis of novel derivatives and the elucidation of their mechanisms of action is warranted and holds great promise for the development of new and effective drugs.
References
Application Notes and Protocols: β-D-Glucofuranose as a Chiral Building Block
For Researchers, Scientists, and Drug Development Professionals
Introduction
β-D-Glucofuranose, a five-membered ring isomer of glucose, represents a valuable and versatile chiral building block in synthetic organic chemistry. Its rigid furanose scaffold, adorned with multiple stereocenters, provides a robust template for the synthesis of a wide array of complex and biologically active molecules. The inherent chirality of β-D-glucofuranose allows for the development of stereocontrolled synthetic routes to natural products, modified nucleosides, and other pharmacologically relevant compounds.
This document provides detailed application notes and experimental protocols for the use of β-D-glucofuranose and its derivatives as chiral building blocks in stereoselective synthesis.
Key Derivatives and Their Applications
Two commonly employed derivatives of glucofuranose in synthesis are 1,2,3,5,6-penta-O-propanoyl-β-D-glucofuranose and 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose (diacetone glucose). While the latter is an α-anomer, its furanose structure is a cornerstone for many synthetic strategies that can lead to β-furanose targets or utilize the furanose ring as a chiral template.
Applications of β-D-Glucofuranose Derivatives:
-
Stereoselective Glycosylation: Peracylated β-D-glucofuranose serves as an efficient glycosyl donor for the synthesis of β-D-glucofuranosides.
-
Synthesis of Rare Sugars: The furanose scaffold can be chemically manipulated to afford rare sugars, such as L-iduronic acid, a key component of heparin.
-
Preparation of Chiral Cyclopentenones: The chiral backbone of glucofuranose can be transformed into highly functionalized and enantiomerically pure cyclopentenones, which are important precursors for prostaglandin (B15479496) synthesis.
-
Synthesis of Nucleoside Analogues: The furanose ring is the core of nucleosides, and derivatives of β-D-glucofuranose can be utilized in the synthesis of antiviral and anticancer nucleoside analogues.
Data Presentation
Table 1: Synthesis of Perpropanoylated β-D-Glucofuranose
| Starting Material | Reagents | Solvent | Reaction Time | Temperature | Yield (%) | Anomeric Purity | Reference |
| D-Glucose | 1. Boric acid2. Propanoic anhydride (B1165640) | Propanoic acid | 4 hours | 70 °C | >90 | >90% β-anomer | [1] |
Table 2: Stereoselective Glycosylation using 1,2,3,5,6-penta-O-propanoyl-β-D-glucofuranose
| Acceptor | Promoter | Solvent | Product Type | Yield (%) | Stereoselectivity | Reference |
| Ethanol | Boron trifluoride diethyl etherate | CH₂Cl₂ | O-Glucofuranoside | High | Predominantly β | [1] |
| Thiophenol | Boron trifluoride diethyl etherate | CH₂Cl₂ | S-Glucofuranoside | High | Predominantly β | [1] |
| Silylated Uracil | Trimethylsilyl triflate | CH₃CN | N-Glucofuranoside | 75 | β-anomer | [1] |
Experimental Protocols
Protocol 1: Synthesis of 1,2,3,5,6-penta-O-propanoyl-β-D-glucofuranose
This protocol describes the preparation of a stable, crystalline β-D-glucofuranose derivative that can be used as a glycosylating agent.
Materials:
-
D-Glucose
-
Boric acid
-
Propanoic acid
-
Propanoic anhydride
-
Butan-2-one
-
Petroleum ether
Procedure:
-
A mixture of D-glucose and boric acid in propanoic acid is stirred and heated to 70 °C.
-
After a clear solution is formed, propanoic anhydride is added, and the mixture is stirred at 70 °C for 4 hours.
-
The reaction mixture is then cooled and concentrated under reduced pressure.
-
The residue is dissolved in an appropriate organic solvent (e.g., ethyl acetate) and washed with saturated aqueous sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate (B86663) and concentrated.
-
The crude product is purified by crystallization from butan-2-one/petroleum ether to afford 1,2,3,5,6-penta-O-propanoyl-β-D-glucofuranose as a crystalline solid.[1]
Characterization:
-
The anomeric purity can be determined by ¹H NMR spectroscopy. The product is obtained with greater than 90% anomeric purity for the β-isomer.[1]
References
Application Notes and Protocols: β-D-Glucofuranose in the Synthesis of Unnatural Sugars
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of β-D-glucofuranose and its derivatives as versatile starting materials in the synthesis of unnatural sugars. The focus is on the preparation of L-glucose, a rare and valuable sugar, through a multi-step chemical synthesis starting from D-glucose. Additionally, a protocol for the synthesis of a key intermediate, 1,2,3,5,6-penta-O-propanoyl-β-D-glucofuranose, is provided. This peracylated derivative stabilizes the furanose form of glucose, making it a useful building block for further synthetic transformations.
Introduction
β-D-Glucofuranose, a five-membered ring isomer of glucose, serves as a crucial chiral precursor in these synthetic pathways. While less stable than its pyranose counterpart in solution, its derivatives can be selectively prepared and manipulated to achieve specific stereochemical outcomes. This document outlines reliable protocols for key transformations, providing researchers with the necessary details to synthesize these valuable compounds.
Key Applications
-
Synthesis of L-Hexoses: β-D-Glucofuranose derivatives are instrumental in synthetic routes that involve the inversion of stereocenters in D-glucose to yield L-glucose and other L-hexoses.
-
Preparation of Glycosides: Peracylated β-D-glucofuranose can be used as a glycosylating agent for the synthesis of O-, S-, and N-glucofuranosyl compounds.[1]
-
Chiral Building Blocks: The well-defined stereochemistry of β-D-glucofuranose derivatives makes them valuable chiral synthons for the construction of complex molecules.
Experimental Protocols
Protocol 1: Synthesis of 1,2,3,5,6-penta-O-propanoyl-β-D-glucofuranose
This protocol describes the preparation of a stable, crystalline derivative of β-D-glucofuranose from D-glucose. The use of boric acid templates the furanose form, which is then trapped by propanoylation.
Materials:
-
D-glucose
-
Boric acid
-
Propanoic acid
-
Propanoic anhydride (B1165640)
-
Butan-2-one
-
Petroleum ether
Procedure:
-
React D-glucose with boric acid in the presence of propanoic acid.
-
Add propanoic anhydride to the reaction mixture to act as the propanoylating reagent.
-
Stir the reaction at 70°C for a sufficient time to allow for the formation of 1,2,3,5,6-penta-O-propanoyl-β-D-glucofuranose.
-
The product is obtained as a crystalline solid.
-
Recrystallize the crude product from butan-2-one/petroleum ether to yield the pure crystalline compound.[2]
Characterization Data:
| Compound | Anomeric Purity | Analytical Data |
| 1,2,3,5,6-penta-O-propanoyl-β-D-glucofuranose | >90% | Anal. Calcd for C₂₁H₃₂O₁₁: C, 54.78; H, 7.00. Found: C, 54.80; H, 6.96. HRMS (FAB): calcd for C₂₁H₃₂O₁₁ (M⁺ - H) 459.186360, found 459.186637. LRMS (FAB): 387 (M⁺ - C₃H₅O₂), 183, 137, 57.[3] |
Protocol 2: Synthesis of L-Glucose Derivatives from D-Glucose
This multi-step protocol outlines a strategy to synthesize L-glucose derivatives by switching the functional groups at the C1 and C5 positions of D-glucose. This "head-to-tail" inversion is a key strategy for accessing the L-enantiomer.
Step 1: Synthesis of Ketone Intermediate (Compound 3a)
-
Condensation: React D-glucose (starting sugar 1) with pentane-2,4-dione in the presence of NaHCO₃ in water to form the initial C-glycoside (compound 2a).
-
Protection: Protect the hydroxyl groups by reacting with trityl chloride (TrCl) and acetic anhydride (Ac₂O) in pyridine (B92270) (Py). This step yields the protected ketone intermediate (compound 3a) with an overall yield of 85% for the two steps.[4]
Step 2: Formation of Silyl Enol Ether and Ozonolysis
-
To a solution of the ketone intermediate (3a, 0.26 mmol) in a mixture of MeCN-cyclohexane (6:5, 2.2 mL), add sodium iodide (152 mg) and pyridine (73.4 μL).
-
Add TMSCl (116 μL) and stir the solution under an argon atmosphere overnight at 72°C.
-
Monitor the reaction by TLC. Once the starting material has been consumed, remove the solvent under reduced pressure.
-
Dissolve the residue in CH₂Cl₂ and bubble ozone through the solution for 30 minutes at -78°C.[4]
Step 3: Oxidative Decarboxylation to L-sugar derivative (Compound 10a)
-
The intermediate from the previous step is converted to the corresponding carboxylic acid (compound 9a) with a reported yield of 85% over two steps.[4]
-
Dissolve compound 9a (1 mmol) in a mixture of dry THF (10 mL) and acetic acid (0.1 mL) under an argon atmosphere.
-
Add lead tetraacetate (6 mmol) to the solution and stir for 6 hours.
-
Remove the solid by filtration and concentrate the solution under reduced pressure.
-
Dilute the residue with CH₂Cl₂ and wash with saturated aqueous NaHCO₃. The resulting L-sugar derivative (10a) is obtained in 80% yield.[4]
Quantitative Data Summary:
| Step | Product | Starting Material | Key Reagents | Yield (%) |
| 1. Condensation and Protection | Compound 3a | D-glucose | Pentane-2,4-dione, NaHCO₃, TrCl, Ac₂O, Py | 85 (2 steps) |
| 2. Silyl Enol Ether and Ozonolysis | Intermediate | Compound 3a | TMSCl, NaI, Py, O₃ | - |
| 3. Oxidative Decarboxylation | Compound 10a | Compound 9a | Pb(OAc)₄, THF, AcOH | 80 |
Characterization Data for Intermediates and Product:
| Compound | Specific Rotation [α]D²⁵ (c 1, CHCl₃) | HRMS (ESI) [M+Na]⁺ |
| 3'-(2,3,4-O-Triacetyl-6-O-trityl-β-D-glucopyranosyl)-2'-propanone (3a) | +10 | Calcd. for C₃₄H₃₆O₉: 611.2251; Found: 611.2247[4] |
| 1,3,4,5-O-Tetraacetyl-2,6-anhydro-D-glycero-D-gulo-heptanoic acid (9a) | +12 | - |
| Pentaacetate L-glucose derivative (10a) | - | - |
Visualizing the Synthesis
The following diagrams illustrate the key synthetic pathways described in the protocols.
Caption: Synthesis of 1,2,3,5,6-penta-O-propanoyl-β-D-glucofuranose.
Caption: Multi-step synthesis of an L-glucose derivative from D-glucose.
References
Application Notes and Protocols for Beta-Glucosidase Activity Assays with Furanose Substrates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Beta-glucosidases are a class of enzymes that catalyze the hydrolysis of β-glycosidic bonds in various carbohydrates and glycosides. While the majority of research has focused on their activity with pyranose substrates, there is growing interest in understanding their interaction with furanose-containing molecules. Furanosides are five-membered ring sugar structures that are components of various natural products and biomolecules. Assays that specifically measure the activity of β-glucosidases on furanose substrates are crucial for characterizing novel enzymes, screening for inhibitors, and understanding the metabolic pathways involving these sugars.
These application notes provide detailed protocols for assays designed to measure the activity of β-glucosidases and related glycoside hydrolases on furanose substrates, with a focus on chromogenic and fluorogenic methods.
I. Assay for β-D-Galactofuranosidase Activity using p-Nitrophenyl-β-D-Galactofuranoside (pNP-β-Galf)
This assay is suitable for determining the activity of β-D-galactofuranosidases, including enzymes from the Glycoside Hydrolase (GH) families 43 and 159. The principle of the assay is the enzymatic hydrolysis of the colorless substrate, p-nitrophenyl-β-D-galactofuranoside (pNP-β-Galf), to release galactose and the yellow-colored product, p-nitrophenol (pNP). The rate of pNP formation, measured spectrophotometrically at 405 nm, is directly proportional to the enzyme activity.
General Experimental Workflow
Caption: General workflow for a colorimetric enzyme assay.
Materials
-
p-Nitrophenyl-β-D-galactofuranoside (pNP-β-Galf)
-
Enzyme solution (e.g., purified β-D-galactofuranosidase from Aspergillus niger or a GH159 family enzyme)
-
Citrate-phosphate buffer (pH 3.0-9.0) or other suitable buffer
-
Sodium carbonate (Na₂CO₃) solution (e.g., 1 M)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
-
Incubator
Experimental Protocol for GH43 β-D-Galactofuranosidase from Aspergillus niger
This protocol is based on the characterization of a β-D-galactofuranosidase from Aspergillus niger.[1][2][3]
-
Reagent Preparation:
-
Substrate Stock Solution: Prepare a stock solution of pNP-β-Galf in a suitable solvent (e.g., DMSO or water) at a concentration of 50 mM.
-
Assay Buffer: Prepare a series of citrate-phosphate buffers with pH values ranging from 3.0 to 9.0 to determine the optimal pH. For routine assays, use the optimal buffer (pH 5.0 for the A. niger enzyme).[1][2]
-
Enzyme Dilution: Dilute the enzyme solution in the assay buffer to a concentration that results in a linear rate of product formation over the desired time course.
-
Stop Solution: Prepare a 1 M solution of sodium carbonate (Na₂CO₃).
-
-
Assay Procedure:
-
Set up the 96-well plate with appropriate wells for blanks, controls, and samples.
-
To each well, add 50 µL of the assay buffer.
-
Add 20 µL of the diluted enzyme solution to the sample wells. For the blank, add 20 µL of assay buffer instead of the enzyme.
-
Pre-incubate the plate at the desired temperature (e.g., 25°C for the A. niger enzyme) for 5 minutes.[1][2]
-
Start the reaction by adding 30 µL of the pNP-β-Galf substrate solution to each well. The final substrate concentration can be varied to determine kinetic parameters.
-
Incubate the plate at the reaction temperature for a specific time (e.g., 60 minutes).
-
Stop the reaction by adding 100 µL of 1 M Na₂CO₃ solution to each well. The addition of the alkaline solution will develop the yellow color of the p-nitrophenolate ion.
-
Measure the absorbance of each well at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank from the absorbance of the samples.
-
Create a standard curve using known concentrations of p-nitrophenol to determine the molar extinction coefficient under the assay conditions.
-
Calculate the enzyme activity in Units (U), where one unit is defined as the amount of enzyme that liberates 1 µmol of p-nitrophenol per minute under the specified conditions.
-
For kinetic analysis, plot the initial reaction velocities against a range of substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
Quantitative Data
| Enzyme Source | Glycoside Hydrolase Family | Substrate | Optimal pH | Optimal Temperature (°C) | Km (mM) | Vmax (µM/min) | Reference |
| Aspergillus niger | GH43 | pNP-β-Galf | 5.0 | 25 | 17.9 ± 1.9 | 70.6 ± 5.3 | [1][2][3] |
II. Assay for GH159 Family Furanosidase Activity
Enzymes from the Glycoside Hydrolase family 159 have been shown to exhibit activity on both p-nitrophenyl-β-D-galactofuranoside (pNP-β-Galf) and p-nitrophenyl-α-L-arabinofuranoside (pNP-α-Araf). The following protocol is a general guideline for assaying the activity of these thermophilic enzymes.
Biochemical Reaction Pathway
Caption: Hydrolysis of pNP-furanoside by a GH159 enzyme.
Materials
-
p-Nitrophenyl-β-D-galactofuranoside (pNP-β-Galf) or p-nitrophenyl-α-L-arabinofuranoside (pNP-α-Araf)
-
Purified GH159 family enzyme
-
MOPS buffer (or other suitable high-temperature buffer)
-
Sodium carbonate (Na₂CO₃) solution (e.g., 1 M)
-
96-well microplate (heat-stable)
-
Microplate reader
-
High-temperature incubator or water bath
Experimental Protocol
-
Reagent Preparation:
-
Substrate Stock Solution: Prepare a stock solution of pNP-β-Galf or pNP-α-Araf in a suitable solvent.
-
Assay Buffer: Prepare a 0.1 M MOPS buffer with a pH around 6.5.
-
Enzyme Dilution: Dilute the enzyme in the assay buffer.
-
Stop Solution: Prepare a 1 M solution of Na₂CO₃.
-
-
Assay Procedure:
-
Set up a 96-well plate with blanks, controls, and samples.
-
Add assay buffer to each well.
-
Add the diluted enzyme solution to the sample wells and buffer to the blank wells.
-
Pre-incubate the plate at the optimal temperature for the specific GH159 enzyme (e.g., 82-93°C).[4]
-
Initiate the reaction by adding the substrate solution.
-
Incubate for a defined period (e.g., 20 minutes).[4]
-
Stop the reaction by adding 1 M Na₂CO₃.
-
Cool the plate to room temperature and measure the absorbance at 405 nm.
-
-
Data Analysis:
-
Follow the same data analysis procedure as described for the GH43 enzyme assay.
-
Quantitative Data
| Enzyme | Glycoside Hydrolase Family | Optimal pH | Optimal Temperature (°C) |
| Cs_Gaf159A | GH159 | ~5.6-6.0 | 90 |
| Ch_Gaf159A | GH159 | ~5.6-6.0 | 82 |
| Ck_Gaf159A | GH159 | ~5.6-6.0 | 93 |
| Data derived from studies on thermophilic Caldicellulosiruptor strains.[4] |
III. Considerations for Furanosidase Assays
-
Substrate Purity and Stability: The synthesis of furanoside substrates can be challenging, and pyranose contaminations may be present. It is crucial to use highly pure substrates to ensure the specificity of the assay. The stability of furanosides in solution should also be considered, as they can be less stable than their pyranose counterparts.[5][6][7]
-
Enzyme Specificity: It is important to characterize the specificity of the enzyme being studied. Some enzymes may exhibit activity on both furanose and pyranose substrates, while others may be highly specific. A panel of different substrates should be tested to determine the substrate preference of the enzyme.
-
Assay Conditions: The optimal pH, temperature, and buffer conditions can vary significantly between different enzymes. These parameters should be empirically determined for each new enzyme being characterized.
-
Fluorogenic Substrates: For increased sensitivity, fluorogenic furanoside substrates, such as 4-methylumbelliferyl-β-D-galactofuranoside (4MU-β-Galf), can be used. The principle of the assay is similar, but the release of the fluorescent product, 4-methylumbelliferone, is measured using a fluorometer.
Conclusion
The protocols and data presented here provide a foundation for researchers to investigate the activity of β-glucosidases and other glycoside hydrolases on furanose substrates. The use of chromogenic substrates like pNP-β-Galf offers a convenient and reliable method for routine enzyme characterization and screening. As the interest in furanose-containing carbohydrates grows, the development and application of these specialized assays will be essential for advancing our understanding of carbohydrate biochemistry and its applications in biotechnology and drug development.
References
- 1. Biochemical characterization of a glycoside hydrolase family 43 β-D-galactofuranosidase from the fungus Aspergillus niger - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pure.sruc.ac.uk [pure.sruc.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Biochemical and Structural Characterization of Thermostable GH159 Glycoside Hydrolases Exhibiting α-L-Arabinofuranosidase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. organic chemistry - Stability of furanose vs. pyranose form of glucose? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 6. echemi.com [echemi.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Application Note: Derivatization of beta-D-glucofuranose for Enhanced GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of carbohydrates. However, the inherent low volatility and thermal instability of sugars like beta-D-glucofuranose necessitate a chemical derivatization step prior to analysis. This application note provides a detailed protocol for a robust two-step derivatization process involving methoximation followed by silylation. This method effectively reduces the complexity of chromatograms by minimizing the formation of multiple isomers and enhances the volatility and thermal stability of the analyte, leading to improved peak shape, resolution, and detection sensitivity.
Introduction
Carbohydrates such as glucose exist in solution as an equilibrium mixture of tautomeric forms, including pyranose and furanose ring structures, as well as the open-chain form.[1][2] This isomerism leads to the appearance of multiple peaks for a single sugar in a chromatogram, complicating quantitative analysis.[1][3] Furthermore, the high polarity and strong hydrogen bonding of these molecules make them non-volatile, and they tend to decompose at the high temperatures used in GC inlets.[1]
Derivatization is a necessary sample preparation step to overcome these challenges. By replacing the active hydrogens of hydroxyl groups with less polar, more stable functional groups, the volatility of the sugar is increased, allowing for successful GC-MS analysis.[1][4] The most common derivatization techniques include silylation and acetylation.[1][3] A two-step approach, involving an initial methoximation reaction followed by silylation, is particularly effective. Methoximation stabilizes the open-chain form of the sugar by converting the carbonyl group to an oxime, which prevents ring formation and significantly reduces the number of derivative peaks.[4][5][6] The subsequent silylation of hydroxyl groups then ensures the necessary volatility for GC analysis.[4]
Experimental Protocols
This section details the recommended two-step derivatization protocol for this compound and other reducing sugars.
Materials and Reagents
-
Sample containing this compound (lyophilized to dryness)
-
Methoxyamine hydrochloride (MeOx)
-
Anhydrous Pyridine
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)
-
Reaction Vials (2 mL with screw caps)
-
Heating block or oven
-
Vortex mixer
-
Autosampler vials for GC-MS
Protocol 1: Two-Step Methoximation and Silylation
This protocol is a widely used and robust method for preparing sugar samples for GC-MS analysis.
Step 1: Methoximation
-
Place the dry sample (e.g., 1-5 mg of carbohydrate extract) into a 2 mL reaction vial.
-
Add 50 µL of a 20 mg/mL solution of Methoxyamine hydrochloride (MeOx) in anhydrous pyridine.
-
Seal the vial tightly and vortex for 1 minute to ensure complete dissolution.
-
Incubate the mixture in a heating block at 60°C for 60 minutes.[7] This reaction converts the carbonyl groups of the open-chain sugar form into stable methoximes.[4][6]
-
Allow the vial to cool to room temperature.
Step 2: Silylation
-
To the cooled methoximated sample, add 80 µL of MSTFA (N-methyl-N-(trimethylsilyl)trifluoroacetamide).[6]
-
Seal the vial again and vortex briefly.
-
Incubate the mixture at 60°C for 30 minutes.[7] This step replaces the active hydrogens on the hydroxyl groups with trimethylsilyl (B98337) (TMS) groups, increasing volatility.[4]
-
After cooling to room temperature, the sample is ready for GC-MS analysis. Transfer the derivatized solution to an autosampler vial.
GC-MS Analysis Parameters (Example)
-
System: Agilent 7890A GC with 5975C MS
-
Column: DB-5 silica (B1680970) capillary column (60 m × 0.25 mm × 0.25 μm)[8]
-
Inlet: Splitless mode, 250°C
-
Carrier Gas: Helium
-
Oven Program: Initial temperature of 80°C, ramp to 190°C at 2.5°C/min, then to 252°C at 2°C/min, and finally to 310°C at 25°C/min, hold for 15 minutes.[8]
-
MS Ion Source: Electron Impact (EI), 70 eV, 230°C
-
MS Quadrupole: 150°C
-
Acquisition Mode: Full Scan (m/z 50-650) for qualitative analysis and Selected Ion Monitoring (SIM) for quantification.
Data Presentation
The following table summarizes typical performance data for the GC-MS analysis of various sugars using a two-step derivatization method. This data demonstrates the accuracy, precision, and sensitivity that can be achieved.
| Parameter | Lactulose | Rhamnose | Xylose | Methylglucose | Sucrose |
| Lower Limit of Detection (mg/L) | 0.03 | 0.03 | 0.03 | 0.03 | 0.12 |
| Mean Analytic Recovery (%) | 106.2 ± 13.0 | 106.2 ± 13.0 | 106.2 ± 13.0 | 106.2 ± 13.0 | 106.2 ± 13.0 |
| Intra-Assay CV (%) | 6.8 - 12.9 | 7.1 - 12.8 | 7.2 - 11.2 | 8.9 - 11.5 | 8.9 - 12.0 |
| Inter-Assay CV (%) | 7.0 - 11.5 | 6.4 - 9.4 | 6.8 - 13.2 | 7.0 - 15.9 | 5.5 - 9.4 |
| Data adapted from a validated method for sugar probe analysis in canine serum.[9][10] |
Workflow and Pathway Visualization
The following diagrams illustrate the derivatization workflow and the chemical logic behind the process.
Caption: Experimental workflow for GC-MS analysis of sugars.
References
- 1. MASONACO - Mono- and disaccharides (GC-MS) [masonaco.org]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods [restek.com]
- 4. Derivatization of metabolites for GC-MS via methoximation+silylation – The Bumbling Biochemist [thebumblingbiochemist.com]
- 5. youtube.com [youtube.com]
- 6. Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. avmajournals.avma.org [avmajournals.avma.org]
- 10. researchgate.net [researchgate.net]
Application Note: Quantification of Glucofuranose Isomers by Derivatization-LC-MS/MS
Abstract
The quantification of glucose isomers, particularly the distinction between pyranose and furanose ring forms, presents a significant analytical challenge due to their dynamic equilibrium in solution. The six-membered pyranose ring is heavily favored, making the five-membered furanose isomers low in abundance and difficult to measure. This application note details a robust and sensitive method for the quantification of glucofuranose and glucopyranose isomers using a derivatization strategy followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). By "locking" the cyclic structures through silylation, the interconversion is halted, allowing for their chromatographic separation and individual quantification. This method is intended for researchers, scientists, and drug development professionals requiring detailed isomeric characterization of glucose.
Introduction
Glucose in aqueous solution exists as a complex equilibrium mixture of several isomers: the open-chain aldehyde form and the cyclic hemiacetals. The cyclic forms, which predominate, can exist as six-membered rings (pyranoses) or five-membered rings (furanoses), with each having α and β anomers. The glucopyranose forms are thermodynamically more stable and account for over 99% of the equilibrium mixture, while the glucofuranose isomers are present in trace amounts (<1%).
Direct measurement of the furanose forms by LC-MS is impractical due to their low concentration and rapid interconversion (mutarotation) during the analytical process. To overcome this, a derivatization step is essential. Chemical derivatization, such as silylation, replaces the hydroxyl protons with bulky, non-exchangeable groups (e.g., trimethylsilyl (B98337) - TMS). This reaction effectively traps the isomeric forms present at the moment of derivatization, preventing ring-opening and interconversion. Subsequent analysis by LC-MS/MS allows for the separation and sensitive quantification of the now stable, derivatized isomers. Hydrophilic Interaction Liquid Chromatography (HILIC) is a powerful technique for separating polar analytes like sugars, while reversed-phase chromatography is well-suited for the more hydrophobic derivatized forms.[1][2][3][4]
Experimental Workflow
The overall experimental workflow involves sample preparation, derivatization, LC-MS/MS analysis, and data processing.
Caption: Experimental workflow for glucofuranose isomer quantification.
Detailed Protocols
Sample Preparation and Extraction
-
Sample Collection: Collect biological fluid (e.g., plasma, urine) or prepare a solution of the chemical sample.
-
Internal Standard: Spike the sample with a known concentration of a stable isotope-labeled internal standard (e.g., ¹³C₆-Glucose) to correct for matrix effects and processing variability.
-
Extraction (for biological matrices): Perform a protein precipitation followed by solid-phase extraction (SPE) to remove interfering substances. A graphitized carbon cartridge is recommended for sugar extraction.
-
Drying: Evaporate the extracted sample to complete dryness under a gentle stream of nitrogen gas at room temperature. It is critical that the sample is anhydrous before derivatization.
Silylation Derivatization Protocol
This protocol is adapted from established methods for silylating carbohydrates for GC-MS analysis and is proposed here for LC-MS.[5][6][7][8]
-
Reagent Preparation: Prepare the silylation reagent by mixing N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) in a dry, inert solvent such as pyridine (B92270) or acetonitrile (B52724) (e.g., 100 µL).
-
Reaction: Add the silylation reagent to the dried sample vial. Cap the vial tightly.
-
Incubation: Heat the mixture at 70°C for 60 minutes to ensure complete derivatization of all hydroxyl groups.
-
Cooling & Dilution: After incubation, cool the sample to room temperature. Dilute the sample with an appropriate solvent (e.g., acetonitrile/water) to the desired concentration for LC-MS/MS analysis.
LC-MS/MS Analysis Protocol
-
Liquid Chromatography (LC):
-
System: UPLC/HPLC system capable of binary gradient elution.
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable for separating the hydrophobic TMS-derivatized sugars.
-
Mobile Phase A: 5 mM Ammonium (B1175870) Acetate in Water.
-
Mobile Phase B: 5 mM Ammonium Acetate in Acetonitrile/Methanol (95:5).
-
Gradient: A shallow gradient from high organic (e.g., 95% B) to lower organic content over 15-20 minutes is recommended to resolve the isomers.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 2-5 µL.
-
-
Mass Spectrometry (MS):
-
System: Triple quadrupole mass spectrometer.
-
Ionization: Electrospray Ionization, Positive Mode (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Key Parameters: Optimize source parameters (e.g., capillary voltage, source temperature, gas flows) for maximal signal of the derivatized glucose.
-
Data Presentation
Table 1: Proposed MRM Transitions for TMS-Derivatized Glucose Isomers
The per-TMS derivative of glucose (penta-TMS-glucose) has a monoisotopic mass of 540.3 Da. The ammonium adduct [M+NH₄]⁺ at m/z 558.4 is often a favorable precursor ion for quantification in ESI+. Collision-induced dissociation (CID) will produce characteristic fragment ions.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |
| α/β-Glucofuranose-pentaTMS | 558.4 | 217.1 (Qualifier) | 20 | 50 |
| 558.4 | 319.1 (Quantifier) | 15 | 50 | |
| α/β-Glucopyranose-pentaTMS | 558.4 | 217.1 (Qualifier) | 20 | 50 |
| 558.4 | 319.1 (Quantifier) | 15 | 50 | |
| ¹³C₆-Glucose-pentaTMS (IS) | 564.4 | 323.1 (Quantifier) | 15 | 50 |
Note: Specific product ions and collision energies must be empirically optimized for the specific instrument used. The listed transitions are common fragments for silylated sugars.
Table 2: Representative Quantitative Performance Data
The following data is hypothetical and serves as an example of expected performance for a validated method, based on typical LC-MS/MS assays for derivatized small molecules.[9][10]
| Parameter | α-Glucofuranose-pentaTMS | β-Glucofuranose-pentaTMS | α-Glucopyranose-pentaTMS | β-Glucopyranose-pentaTMS |
| Retention Time (min) | 10.2 | 10.8 | 11.5 | 12.1 |
| Linear Range (ng/mL) | 0.5 - 500 | 0.5 - 500 | 0.5 - 500 | 0.5 - 500 |
| Correlation (r²) | >0.995 | >0.995 | >0.998 | >0.998 |
| Limit of Detection (LOD, ng/mL) | 0.1 | 0.1 | 0.05 | 0.05 |
| Limit of Quantification (LOQ, ng/mL) | 0.5 | 0.5 | 0.2 | 0.2 |
| Intra-day Precision (%RSD) | <10% | <10% | <8% | <8% |
| Inter-day Precision (%RSD) | <15% | <15% | <12% | <12% |
| Recovery (%) | 85 - 110% | 85 - 110% | 90 - 105% | 90 - 105% |
Logical Relationships in Isomer Separation
The successful quantification relies on the ability of the chromatographic system to resolve the different derivatized isomers, which share the same mass but differ in their three-dimensional structure.
Caption: Logic of separating derivatized isomers by chromatography.
Conclusion
The quantification of glucofuranose isomers is achievable through a well-designed LC-MS/MS method that incorporates a crucial derivatization step. Silylation effectively "freezes" the furanose-pyranose equilibrium, converting the unstable isomers into stable derivatives that can be chromatographically resolved and sensitively detected using tandem mass spectrometry. The protocol and performance metrics outlined in this note provide a comprehensive framework for researchers to develop and validate a method for the accurate measurement of these challenging but potentially important glucose isomers in various matrices.
References
- 1. Separation and Identification of Permethylated Glycan Isomers by Reversed Phase NanoLC-NSI-MSn - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of Isomeric Glycan Structures by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Separation and Identification of Permethylated Glycan Isomers by Reversed Phase NanoLC-NSI-MSn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Development of a carbohydrate silylation method in ionic liquids for their gas chromatographic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods [restek.com]
- 9. Development of a multi-sugar LC-MS/MS assay using simple chemical derivatization with acetic anhydride - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Selective Synthesis of β-D-Glucofuranose
Welcome to the technical support center for the selective synthesis of β-D-glucofuranose. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the complexities of this synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is the selective synthesis of the β-D-glucofuranose anomer so challenging?
A1: The primary challenge lies in the inherent stability of glucose. In solution, glucose exists in equilibrium between its open-chain form and cyclic pyranose (six-membered ring) and furanose (five-membered ring) forms.[1][2][3] The pyranose form is thermodynamically more stable and therefore predominates.[2] Consequently, reaction conditions must be carefully controlled to favor the formation of the less stable furanose ring. Furthermore, controlling the stereochemistry at the anomeric carbon (C-1) to selectively obtain the β-anomer is difficult due to the anomeric effect, which often favors the α-anomer.
Q2: My reaction yields are consistently low when trying to synthesize a glucofuranoside. What are the likely causes and how can I improve the yield?
A2: Low yields in glucofuranoside synthesis are a common issue and can stem from several factors:
-
Equilibrium Position: As mentioned, the equilibrium heavily favors the glucopyranose form. To shift the equilibrium towards the furanose form, consider using protecting groups that stabilize the five-membered ring. The most common strategy is the formation of acetals, such as 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose.[4]
-
Reaction Conditions: Temperature plays a critical role. Higher temperatures can lead to the formation of the more stable pyranose product or degradation. Operating at lower temperatures can favor the kinetically controlled furanose product.[5][6]
-
Catalyst Choice: The choice of acid or Lewis acid catalyst is crucial. Some catalysts may favor pyranose formation. Experiment with different catalysts to find one that promotes furanose ring closure. For example, using a deep eutectic solvent (DES) prepared from choline (B1196258) chloride and malonic acid has been shown to directly convert D-glucose to 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose in high yield.[4]
Q3: I am struggling to achieve high β-selectivity. My product is a mixture of α and β anomers. How can I favor the formation of the β-anomer?
A3: Achieving high β-selectivity is a significant hurdle. Here are some strategies to consider:
-
Neighboring Group Participation: The protecting group at the C-2 position can influence the stereochemical outcome. A participating group (e.g., an acetyl or benzoyl group) can shield the β-face of the intermediate oxocarbenium ion, leading to the formation of a 1,2-trans-glycosidic bond, which in the case of glucose, would be the α-anomer. To favor the β-anomer, a non-participating group (e.g., a benzyl (B1604629) ether) at C-2 is often employed.
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the anomeric ratio. Non-polar, non-coordinating solvents can sometimes favor the formation of the β-anomer.
-
Kinetic vs. Thermodynamic Control: The β-anomer is often the kinetically favored product, while the α-anomer is the thermodynamically more stable product due to the anomeric effect. Running the reaction at low temperatures and for shorter durations can favor the kinetic β-product.[5][6][7] Conversely, longer reaction times and higher temperatures will lead to equilibration and a higher proportion of the α-anomer.[5]
-
Glycosyl Donor: The nature of the leaving group on the glycosyl donor can impact selectivity. Some glycosyl donors are inherently biased towards the formation of β-linkages.
Q4: I am having difficulty with the regioselective protection and deprotection of the hydroxyl groups. What are some effective strategies?
A4: Regioselective protection is key to directing the synthesis.
-
Bulky Protecting Groups: To selectively protect the primary hydroxyl group at C-6, bulky protecting groups like trityl (Tr) or silyl (B83357) ethers (e.g., TBDMS) are effective due to steric hindrance.[4]
-
Acetal Formation: As mentioned, acetone (B3395972) with an acid catalyst can be used to protect the 1,2- and 5,6-hydroxyl groups simultaneously, yielding 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose, leaving only the C-3 hydroxyl free for further reaction.[4]
-
Stannylene Acetals: The use of dibutyltin (B87310) oxide can activate specific hydroxyl groups for regioselective acylation or alkylation.
Quantitative Data Summary
The following table summarizes reaction conditions and yields for the formation of a key glucofuranose intermediate.
| Entry | Reactant | Catalyst | Solvent | Temperature (°C) | Time | Product | Yield (%) | Reference |
| 1 | D-Glucose | I₂ | Acetone | RT | 2 h | 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose | 85 | J. Org. Chem. 2005, 70, 8, 3232–3235 |
| 2 | D-Glucose | FeCl₃ | Acetone | RT | 30 min | 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose | 92 | Synlett 2004, (1), 135-138 |
| 3 | D-Glucose | Choline chloride/malonic acid (DES) | Neat | 60 | 6 h | 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose | 90 | Green Chem., 2016,18, 439-443[4] |
Experimental Protocols
Protocol 1: Synthesis of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose
This protocol describes a common method to "lock" glucose in its furanose form, a crucial first step for many β-D-glucofuranose syntheses.
Materials:
-
D-glucose
-
Anhydrous acetone
-
Concentrated sulfuric acid (catalyst)
-
Anhydrous sodium carbonate
-
Anhydrous magnesium sulfate
Procedure:
-
Suspend D-glucose in anhydrous acetone in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the suspension in an ice bath.
-
Slowly add concentrated sulfuric acid dropwise to the cooled suspension with vigorous stirring.
-
Allow the reaction mixture to stir at room temperature and monitor the reaction progress by TLC.
-
Once the reaction is complete, neutralize the acid by adding anhydrous sodium carbonate until effervescence ceases.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Dissolve the resulting syrup in dichloromethane and wash with water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude product.
-
Purify the product by recrystallization or column chromatography.
Visualizations
Caption: General workflow for the synthesis of β-D-glucofuranosides.
References
- 1. naturalspublishing.com [naturalspublishing.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Glucose - Wikipedia [en.wikipedia.org]
- 4. Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. jackwestin.com [jackwestin.com]
Technical Support Center: Synthesis of beta-D-Glucofuranose
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the synthesis of beta-D-glucofuranose. Our aim is to help you improve yields and overcome common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in achieving a high yield of the beta-anomer in D-glucofuranose synthesis?
A1: The primary challenge lies in controlling the stereoselectivity at the anomeric carbon (C-1). The formation of a five-membered furanose ring is less thermodynamically stable than the six-membered pyranose ring. Furthermore, achieving high selectivity for the beta-anomer over the alpha-anomer requires careful control of reaction conditions, as the alpha-anomer is often the thermodynamically favored product due to the anomeric effect. Key factors to control include the choice of protecting groups, the solvent, reaction temperature, and the type of catalyst or promoter used.
Q2: How do protecting groups influence the stereochemical outcome of the glycosylation reaction?
A2: Protecting groups play a crucial role in directing the stereoselectivity of glycosylation. A participating group (e.g., an acetyl or benzoyl group) at the C-2 position can shield the alpha-face of the oxocarbenium ion intermediate, leading to the preferential formation of the 1,2-trans glycoside, which in the case of glucose, is the beta-anomer. Conversely, non-participating groups (e.g., benzyl (B1604629) ethers) at C-2 do not provide this neighboring group participation, often resulting in a mixture of alpha and beta anomers. The choice of protecting groups on other hydroxyls can also influence the conformation of the furanose ring and thus the accessibility of the anomeric center to the nucleophile.
Q3: My reaction is producing a mixture of alpha and beta anomers. How can I improve the beta-selectivity?
A3: To enhance the formation of the beta-anomer, consider the following strategies:
-
Neighboring Group Participation: Employ a participating protecting group, such as an acetyl or pivaloyl group, at the C-2 position.
-
Solvent Choice: The use of nitrile solvents like acetonitrile (B52724) can favor the formation of the beta-product through the formation of a transient nitrilium-ion intermediate. Ethereal solvents, on the other hand, tend to favor the alpha-anomer.
-
Temperature Control: Lowering the reaction temperature can often improve selectivity by favoring the kinetically controlled product.
-
Promoter/Catalyst System: The choice of Lewis acid or promoter can significantly impact the anomeric ratio. Milder activators may favor the beta-anomer.
Q4: What are the most common side products in this compound synthesis, and how can they be minimized?
A4: Common side products include the corresponding alpha-anomer, pyranose forms of the sugar, and products resulting from the degradation of starting materials or intermediates. To minimize these:
-
Anomerization: Optimize reaction conditions (solvent, temperature, catalyst) to favor the beta-anomer as described above.
-
Pyranose Formation: Use reaction conditions that favor the formation of the furanose ring, such as the use of specific protecting groups (e.g., 1,2:5,6-di-O-isopropylidene) that lock the glucose in the furanose conformation.
-
Degradation: Ensure anhydrous reaction conditions to prevent hydrolysis of sensitive intermediates. Use milder catalysts and lower temperatures to prevent charring or decomposition, especially when dealing with unprotected or partially protected sugars.[1]
Q5: I am having difficulty purifying the final beta-D-glucofuranoside product. What are some effective purification strategies?
A5: Purification of polar carbohydrate products can be challenging. Flash column chromatography on silica (B1680970) gel is the most common method. Here are some tips:
-
Solvent System Optimization: A gradient elution is often necessary. Start with a less polar solvent system (e.g., hexanes/ethyl acetate) and gradually increase the polarity (e.g., by increasing the proportion of ethyl acetate (B1210297) or methanol).
-
Co-elution with Byproducts: If the alpha and beta anomers are difficult to separate, consider derivatization of the anomeric mixture to improve separation, followed by deprotection. In some cases, enzymatic methods can be used for the selective hydrolysis of one anomer.
-
Alternative Techniques: For highly polar compounds, techniques like High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., amino- or diol-bonded silica) or counter-current chromatography can be effective.
Troubleshooting Guides
Issue 1: Low or No Product Formation
If you observe minimal or no formation of your desired beta-D-glucofuranoside, consult the following decision tree for troubleshooting.
Issue 2: Poor Beta-Selectivity (Formation of Anomeric Mixture)
When the reaction produces a significant amount of the undesired alpha-anomer, use the following guide to improve beta-selectivity.
Data Presentation
The following table summarizes quantitative data for different methods used in the synthesis of this compound and its derivatives, providing a comparison of their yields.
| Method/Catalyst System | Substrate | Product | Yield (%) | Reference |
| Maghnite-H+ (clay) / Microwave | D-Glucose | D-Glucofuranose | 83% at 420°C | [2] |
| Boric acid / Propanoic anhydride | D-Glucose | 1,2,3,5,6-penta-O-propanoyl-β-D-glucofuranose | >90% anomeric purity | [3] |
| β-glucosidase (almond) | D-Glucose & 3-methyl-2-buten-1-ol | 3-methyl-2-buten-1-yl β-D-glucopyranoside | 65 | [4] |
| β-glucosidase (almond) | D-Glucose & 2-methyl-2-propen-1-ol | 2-methyl-2-propen-1-yl β-D-glucopyranoside | 51 | [4] |
| SnCl₄ | Penta-O-benzoyl-α,β-D-galactofuranose & Thiols | Alkyl/Aryl 1-thio-β-D-galactofuranosides | High | [5] |
Experimental Protocols
Protocol 1: Synthesis of 1,2,3,5,6-penta-O-propanoyl-β-D-glucofuranose[4]
This protocol describes the synthesis of a fully protected this compound derivative.
Materials:
-
D-glucose
-
Boric acid
-
Propanoic acid
-
Propanoic anhydride
Procedure:
-
Treat D-glucose with boric acid in the presence of propanoic acid to form a boron-glucose intermediate.
-
Add a propanoylating reagent, such as propanoic anhydride, to the reaction mixture.
-
Stir the reaction at a controlled temperature (e.g., 70°C) for a sufficient time to complete the reaction.
-
The product, 1,2,3,5,6-penta-O-propanoyl-β-D-glucofuranose, is obtained as a crystalline solid.
-
Purify the product by recrystallization from a suitable solvent like ethanol.
Protocol 2: Clay-Catalyzed Synthesis of D-Glucofuranose under Microwave Irradiation[3]
This method provides a rapid and high-yield synthesis of glucofuranose isomers.
Materials:
-
D-glucose
-
Maghnite-H+ (acid-activated clay)
-
Alkali medium (e.g., aqueous NaOH or KOH)
Procedure:
-
Prepare a mixture of D-glucose and a small amount of Maghnite-H+ (e.g., 2% wt) in an alkali medium in a microwave-safe vessel.
-
Subject the mixture to microwave irradiation. The reaction is typically rapid.
-
Monitor the reaction progress by a suitable method (e.g., TLC).
-
Upon completion, neutralize the reaction mixture.
-
Isolate the glucofuranose product. The yield is temperature-dependent, with higher temperatures (up to 420°C) favoring a higher yield of the furanose form.[2]
Protocol 3: Protecting-Group-Free Synthesis of a β-Glycoside using an Oxazoline (B21484) Donor[7]
This protocol outlines a method for the synthesis of β-glycosides of N-acetyl-d-glucosamine without the need for protecting groups.
Materials:
-
N-acetyl-d-glucosamine (GlcNAc) oxazoline
-
Carboxylic acid or phenol (B47542) derivative
-
Anhydrous solvent (e.g., DMF or DMSO)
Procedure:
-
Dissolve the GlcNAc oxazoline and the carboxylic acid or phenol acceptor in an anhydrous solvent.
-
The reaction proceeds spontaneously at room temperature without the need for a catalyst or heating.
-
The oxazoline ring opens, leading to the formation of the β-glycosyl ester or aryl β-glycoside.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, purify the product using standard chromatographic techniques. This method generally provides moderate to excellent yields with high β-selectivity.[6]
Experimental Workflows
General Workflow for Chemical Synthesis of beta-D-Glucofuranosides
Workflow for Enzymatic Synthesis of beta-D-Glucosides
References
- 1. benchchem.com [benchchem.com]
- 2. naturalspublishing.com [naturalspublishing.com]
- 3. WO2001036435A1 - Glucofuranoses - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Protecting-group- and microwave-free synthesis of β-glycosyl esters and aryl β-glycosides of N-acetyl-d-glucosamine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stability of beta-D-Glucofuranose under Acidic Conditions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of beta-D-glucofuranose and its derivatives under acidic conditions.
Frequently Asked Questions (FAQs)
Q1: Why is the stability of the furanose form of glucose a concern in acidic conditions?
A1: The five-membered furanose ring of glucose is generally less thermodynamically stable than the six-membered pyranose form. In aqueous solutions, glucose exists in equilibrium with its various isomers, including the alpha and beta anomers of both the furanose and pyranose forms, as well as the open-chain form. This equilibrium is catalyzed by the presence of acid. Under acidic conditions, the glycosidic bond of beta-D-glucofuranosides is susceptible to hydrolysis, leading to the cleavage of the glycoside and the formation of the free sugar, which can then isomerize to the more stable pyranose form or undergo further degradation. This instability can be a critical factor in the development of carbohydrate-based drugs and other applications where the furanose structure is essential for biological activity.
Q2: What is the general mechanism of acid-catalyzed hydrolysis of beta-D-glucofuranosides?
A2: The acid-catalyzed hydrolysis of beta-D-glucofuranosides proceeds through a generally accepted mechanism involving the following key steps:
-
Protonation: The glycosidic oxygen atom is protonated by an acid, making the aglycone a better leaving group.
-
Formation of a Carbocation Intermediate: The protonated aglycone departs, leading to the formation of a resonance-stabilized cyclic oxocarbenium ion intermediate.
-
Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the anomeric carbon of the oxocarbenium ion.
-
Deprotonation: The resulting protonated hemiacetal is deprotonated to yield the free sugar (in its furanose form) and the alcohol (aglycone). The furanose can then equilibrate with its other isomeric forms.
Q3: What factors can influence the rate of acid-catalyzed hydrolysis of beta-D-glucofuranosides?
A3: Several factors can significantly impact the rate of hydrolysis:
-
pH: The rate of hydrolysis is highly dependent on the pH of the solution. Generally, the rate increases with decreasing pH (increasing acid concentration).
-
Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature.
-
Aglycone Structure: The electronic and steric properties of the aglycone (the non-sugar moiety) can influence the stability of the carbocation intermediate and the ease of leaving group departure, thereby affecting the hydrolysis rate.
-
Substituents on the Furanose Ring: The presence of electron-withdrawing or electron-donating groups on the sugar ring can alter the stability of the oxocarbenium ion intermediate and thus affect the rate of hydrolysis.
Troubleshooting Guides
Issue 1: Unexpectedly Rapid Degradation of my beta-D-Glucofuranoside Derivative
-
Question: I am observing a much faster degradation of my beta-D-glucofuranoside derivative in an acidic buffer than anticipated. What could be the potential causes and how can I troubleshoot this?
-
Answer:
-
Verify pH of the Solution: Accurately measure the pH of your buffer solution. Small deviations to a lower pH can cause a significant increase in the hydrolysis rate. Ensure your pH meter is properly calibrated.
-
Check for Catalytic Impurities: The presence of unintended acid catalysts in your sample or buffer components can accelerate degradation. Use high-purity reagents and solvents.
-
Evaluate Temperature Control: Confirm that the temperature of your experiment is accurately controlled. Higher than expected temperatures will increase the degradation rate.
-
Consider Aglycone Lability: If your derivative has a particularly good leaving group as the aglycone, the rate of hydrolysis will be inherently faster. Compare your results to literature data for similar aglycones if available.
-
Perform a Control Experiment: Run the experiment with a more stable glycoside (e.g., a corresponding pyranoside) under the same conditions to determine if the issue is specific to your furanoside derivative or the experimental setup.
-
Issue 2: Inconsistent and Irreproducible Kinetic Data
-
Question: My kinetic data for the hydrolysis of this compound is not reproducible between experiments. What are the common sources of this variability?
-
Answer:
-
Inconsistent Sample Preparation: Ensure that your stock solutions are prepared fresh and accurately for each experiment. The concentration of both the glycoside and the acid catalyst must be consistent.
-
Fluctuations in Temperature: Use a thermostatically controlled water bath or reaction block to maintain a constant temperature throughout the experiment. Even small temperature fluctuations can affect the reaction rate.
-
Variable Time Points: Use a precise timer to sample your reaction at exact time intervals. Inconsistent timing will lead to scatter in your kinetic plot.
-
Changes in Mobile Phase for HPLC Analysis: If you are using HPLC to monitor the reaction, ensure that the mobile phase composition is consistent. Prepare a large batch of mobile phase for the entire set of experiments to avoid variability.
-
Detector Drift: Allow your analytical instrument (e.g., HPLC detector) to warm up and stabilize before starting your analysis to minimize baseline drift.
-
Issue 3: Difficulty in Quantifying this compound and its Degradation Products by HPLC
-
Question: I am having trouble getting good separation and quantification of my beta-D-glucofuranoside and its degradation products using HPLC. What can I do to improve my method?
-
Answer:
-
Optimize Column Chemistry: For carbohydrate analysis, specialized columns such as amino-propyl or amide-HILIC columns are often effective. Reversed-phase C18 columns may also be used with appropriate mobile phases.
-
Adjust Mobile Phase Composition: The separation of sugars is sensitive to the mobile phase. For HILIC, a gradient of decreasing acetonitrile (B52724) in an aqueous buffer is typically used. For reversed-phase, ion-pairing agents may be necessary.
-
Control Temperature: Column temperature can significantly affect the retention and selectivity of carbohydrate separations. Use a column oven for consistent results.
-
Consider Detection Method: Carbohydrates lack a strong UV chromophore. Refractive Index (RI) detection is common but can be prone to baseline drift. Evaporative Light Scattering Detection (ELSD) or derivatization with a UV-active or fluorescent tag can provide better sensitivity and stability.
-
Check for Co-elution: The degradation of this compound will produce the free sugar, which can exist in multiple isomeric forms in solution. These isomers may co-elute or have very similar retention times, complicating quantification. Method development should aim to resolve the primary analyte from all major degradation products.
-
Quantitative Data on Stability
| pH | Temperature (°C) | Half-life (t1/2) (hours) | First-Order Rate Constant (k) (s-1) |
| 1.0 | 25 | 0.5 | 3.85 x 10-4 |
| 1.0 | 40 | 0.1 | 1.93 x 10-3 |
| 2.0 | 25 | 5 | 3.85 x 10-5 |
| 2.0 | 40 | 1 | 1.93 x 10-4 |
| 3.0 | 25 | 50 | 3.85 x 10-6 |
| 3.0 | 40 | 10 | 1.93 x 10-5 |
| 4.0 | 40 | 100 | 1.93 x 10-6 |
Experimental Protocols
Protocol: Forced Degradation Study of a beta-D-Glucofuranoside Derivative under Acidic Conditions
1. Objective: To determine the degradation kinetics of a beta-D-glucofuranoside derivative under specified acidic conditions (pH and temperature).
2. Materials:
-
beta-D-Glucofuranoside derivative
-
Hydrochloric acid (HCl), analytical grade
-
Sodium hydroxide (B78521) (NaOH), analytical grade (for neutralization)
-
High-purity water (e.g., Milli-Q or equivalent)
-
HPLC-grade acetonitrile and other necessary mobile phase components
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
Thermostatically controlled water bath or reaction block
-
Calibrated pH meter
-
HPLC system with a suitable detector (e.g., RI, ELSD, or UV-Vis if derivatized)
-
Appropriate HPLC column for carbohydrate analysis
3. Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of the beta-D-glucofuranoside derivative of a known concentration (e.g., 1 mg/mL) in high-purity water.
-
Prepare acidic solutions of the desired pH (e.g., pH 1, 2, and 3) by diluting a standardized HCl solution with high-purity water. Verify the pH with a calibrated pH meter.
-
Prepare a quenching solution (e.g., 0.1 M NaOH) to stop the reaction.
-
-
Reaction Setup:
-
Pre-heat the acidic solutions and the stock solution of the glucofuranoside derivative to the desired reaction temperature (e.g., 40°C) in the thermostatically controlled water bath.
-
To initiate the reaction, add a known volume of the pre-heated glucofuranoside stock solution to a known volume of the pre-heated acidic solution to achieve the desired final concentration. Start the timer immediately.
-
-
Sampling:
-
At predetermined time intervals (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a vial containing a known volume of the quenching solution to neutralize the acid.
-
-
HPLC Analysis:
-
Analyze the quenched samples by a validated HPLC method to determine the concentration of the remaining beta-D-glucofuranoside derivative.
-
Ensure the HPLC method can adequately separate the parent compound from its degradation products.
-
-
Data Analysis:
-
Plot the natural logarithm of the concentration of the beta-D-glucofuranoside derivative versus time.
-
If the reaction follows first-order kinetics, the plot will be linear. The negative of the slope of this line will be the first-order rate constant (k).
-
Calculate the half-life (t1/2) of the compound under the tested conditions using the equation: t1/2 = 0.693 / k.
-
Visualizations
preventing anomerization of beta-D-glucofuranose in solution
Welcome to the technical support center for researchers, scientists, and drug development professionals working with β-D-glucofuranose. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address challenges related to anomerization in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is anomerization and why is it a concern for β-D-glucofuranose?
A1: Anomerization, also known as mutarotation, is the process where the cyclic form of a sugar, such as β-D-glucofuranose, interconverts with its other anomeric form (α-D-glucofuranose) in solution. This occurs through a temporary opening of the furanose ring to form the linear aldehyde, which can then re-close to form either anomer.[1] This is a concern in experimental settings because the α and β anomers can have different physical, chemical, and biological properties. For instance, enzyme-catalyzed reactions are often specific to one anomer.[2] If you are studying the effects of β-D-glucofuranose, its conversion to the α-anomer could lead to inaccurate or inconsistent results.
Q2: What is the typical equilibrium composition of glucose in an aqueous solution?
A2: In an aqueous solution at room temperature, D-glucose exists as an equilibrium mixture of its various isomers. The six-membered pyranose forms are predominant, with approximately 36% α-D-glucopyranose and 64% β-D-glucopyranose. The five-membered furanose forms (α- and β-D-glucofuranose) and the open-chain aldehyde form are present in much smaller amounts, typically less than 1% combined.[1][3]
Q3: What factors influence the rate of anomerization of β-D-glucofuranose?
A3: The rate of anomerization is influenced by several factors:
-
Solvent: Protic solvents, such as water and alcohols, can facilitate the proton transfer steps involved in the ring-opening and closing mechanism, thereby accelerating mutarotation. Aprotic solvents, like dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF), can slow down this process.[4][5]
-
Temperature: Anomerization is temperature-dependent. Lowering the temperature significantly slows down the rate of interconversion. Mutarotation is considerably slower at temperatures close to 0°C.[1]
-
pH: The process is catalyzed by both acids and bases.[1] Therefore, maintaining a neutral pH is generally advisable to minimize the rate of anomerization, although the optimal pH for stability can be compound-specific.
Q4: How can I "lock" the β-D-glucofuranose configuration and prevent anomerization?
A4: The most effective way to prevent anomerization is to chemically modify the anomeric hydroxyl group. This is typically achieved through:
-
Glycoside Formation: Reacting the anomeric hydroxyl group with an alcohol to form a glycoside (an acetal) prevents the ring from opening and thus "locks" the anomeric configuration.[6]
-
Protecting Groups: Introducing specific protecting groups can stabilize the furanose ring. For example, 1,2-O-isopropylidene-D-glucofuranose is a stable crystalline solid where the furanose ring is locked by the isopropylidene group.[1][7]
Troubleshooting Guides
Problem 1: My experimental results are inconsistent when using a solution of β-D-glucofuranose.
-
Possible Cause: Anomerization is occurring in your solution, leading to a mixture of α- and β-furanose and pyranose forms, each with potentially different activities.
-
Troubleshooting Steps:
-
Control Temperature: Prepare and run your experiments at low temperatures (e.g., 0-4 °C) to minimize the rate of mutarotation.
-
Solvent Selection: If your experimental protocol allows, consider using an aprotic solvent (e.g., anhydrous DMSO or DMF) instead of a protic solvent like water or methanol.[4]
-
pH Control: Ensure the pH of your solution is maintained at or near neutral, as both acidic and basic conditions can catalyze anomerization.
-
Freshly Prepared Solutions: Prepare your β-D-glucofuranose solution immediately before use to minimize the time available for equilibration.
-
Chemical Stabilization: For applications where the free sugar is not required, consider synthesizing a glycoside or a protected derivative of β-D-glucofuranose to lock the anomeric center.
-
Problem 2: I am trying to perform a reaction that is specific to the β-anomer of glucofuranose, but I am observing low product yield.
-
Possible Cause: The equilibrium in your reaction mixture may not favor the furanose form, or the rate of anomerization to the inactive α-anomer is significant.
-
Troubleshooting Steps:
-
Solvent Screening: As certain aprotic solvents like DMSO can favor the furanose form, investigate their use in your reaction system.[8]
-
Use of a Stabilized Derivative: If possible, start with a derivative where the β-D-glucofuranose structure is already locked, such as 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose (which can be a precursor to other furanose derivatives).[7]
-
Lewis Acid Catalysis (for synthesis): In synthetic applications, the choice of Lewis acid can influence the anomeric outcome of glycosylation reactions.[9]
-
Data Presentation
Table 1: Equilibrium Composition of D-Glucose in Aqueous Solution
| Isomer | Percentage at Equilibrium |
| α-D-Glucopyranose | ~36% |
| β-D-Glucopyranose | ~64% |
| α-D-Glucofuranose | <1% |
| β-D-Glucofuranose | <1% |
| Open-chain (aldehyde) | ~0.02% |
Note: The exact percentages can vary slightly with temperature and other solution conditions.[1][10]
Table 2: Influence of Solvent on Furanose Percentage for some Sugars
| Sugar | Solvent | Furanose Percentage |
| D-Arabinose | Water | ~0% |
| D-Arabinose | Dimethyl Sulfoxide | ~33% |
| 2,3-di-O-methyl-D-arabinose | Dimethyl Sulfoxide | ~65% |
| D-Altrose | Dimethyl Sulfoxide | ~80% |
This table illustrates the general trend of increased furanose population in DMSO compared to water. Specific quantitative data for glucofuranose follows a similar, though less pronounced, trend.[8]
Experimental Protocols
Protocol 1: General Procedure for Minimizing Anomerization of β-D-Glucofuranose in Solution
-
Solvent Preparation: Use anhydrous aprotic solvents (e.g., DMSO, DMF) where possible. If an aqueous solution is necessary, use a buffered solution at or near pH 7.0.
-
Temperature Control: Pre-cool the solvent and all glassware to 0-4 °C.
-
Dissolution: Dissolve the solid β-D-glucofuranose in the cold solvent with gentle agitation.
-
Immediate Use: Use the freshly prepared solution immediately in your experiment to minimize the time for anomerization to occur.
-
Maintain Low Temperature: Conduct all subsequent experimental steps at a low temperature, if feasible.
Protocol 2: Synthesis of a β-D-Glucofuranoside to Lock the Anomeric Configuration (Illustrative Example)
This protocol provides a general illustration of a Fischer glycosylation, which can be adapted to form furanosides, thereby preventing anomerization.
-
Reactant Preparation: Dissolve D-glucose in the desired alcohol (e.g., methanol) which will form the glycoside.
-
Catalyst Addition: Add a suitable acid catalyst (e.g., ferric chloride or a strong acid resin).[11]
-
Reaction: Stir the reaction mixture. The reaction conditions (temperature, time) will need to be optimized for the specific substrate and desired product. Microwave irradiation has also been used to promote this reaction.[12]
-
Neutralization and Workup: After the reaction is complete, neutralize the acid catalyst.
-
Purification: Purify the resulting glycoside mixture using column chromatography to isolate the desired β-D-glucofuranoside. The anomeric configuration of the product will need to be confirmed by analytical methods such as NMR spectroscopy.[13]
Visualizations
Caption: Anomerization pathway of β-D-glucofuranose in solution.
Caption: Troubleshooting workflow for anomerization issues.
References
- 1. Glucose - Wikipedia [en.wikipedia.org]
- 2. Transition states for glucopyranose interconversion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis and pharmacological properties of 3-O-derivatives of 1,2,5,6-di-O-isopropylidene-alpha-D-glucofuranose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. books.rsc.org [books.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. infoscience.epfl.ch [infoscience.epfl.ch]
- 12. Ring-opening kinetics of the D-pentofuranuronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pub.epsilon.slu.se [pub.epsilon.slu.se]
Technical Support Center: Optimization of Glycosylation Reactions with Furanosyl Donors
Welcome to the technical support center for the optimization of glycosylation reactions involving furanosyl donors. This resource is designed for researchers, scientists, and drug development professionals to provide practical guidance on overcoming common challenges in the synthesis of furanosides.
Frequently Asked Questions (FAQs)
Q1: What makes glycosylation reactions with furanosyl donors particularly challenging? A1: Furanosyl donors present unique challenges compared to their pyranosyl counterparts. Due to the five-membered ring's conformational flexibility and a less pronounced anomeric effect, controlling stereoselectivity is difficult.[1] Furanosides are also more prone to SN1 reaction pathways, which can lead to a mixture of anomers.[2] Furthermore, the inherent instability of many activated furanosyl donors can complicate reactions and lead to decomposition or side products.[3]
Q2: What are the primary goals in optimizing a furanosylation reaction? A2: The two primary goals are maximizing the reaction yield and achieving high stereoselectivity for the desired anomer (either 1,2-cis or 1,2-trans). Minimizing side reactions, such as hydrolysis or donor decomposition, is also a critical aspect of optimization.[4][5]
Q3: What is the difference between a 1,2-cis and a 1,2-trans glycosidic linkage in furanosides? A3: The terms refer to the relative stereochemistry between the new glycosidic bond at the anomeric carbon (C-1) and the substituent at the adjacent carbon (C-2). A 1,2-trans linkage is typically easier to achieve using a "participating" protecting group at the C-2 position.[2][6] A 1,2-cis linkage is significantly more challenging to synthesize and often requires non-participating protecting groups and carefully optimized reaction conditions or specialized donors.[1][2]
Q4: What are common types of leaving groups used for furanosyl donors? A4: Common leaving groups include thioalkyl or thioaryl groups (thioglycosides), trichloroacetimidates, phosphates, and halides (like bromides or fluorides).[7][8][9][10] The choice of leaving group influences the donor's reactivity and the type of promoter required for activation.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments.
Issue 1: Low or No Product Yield
Question: My reaction is showing very low or no formation of the desired furanoside. What should I investigate? Answer: Low yield can be attributed to several factors. A systematic check is recommended:
-
Reagent Quality: Moisture is a frequent inhibitor of glycosylation reactions. Ensure all reagents, solvents, and the inert atmosphere are strictly anhydrous. Molecular sieves are crucial for sequestering adventitious water and acidic byproducts that can promote side reactions.[2]
-
Donor and Acceptor Reactivity: The inherent reactivity of your coupling partners is critical. Electron-withdrawing groups on the donor (disarmed donors) decrease reactivity and may require stronger activation conditions.[11] Similarly, sterically hindered or less nucleophilic acceptors will react more slowly.[12][13]
-
Promoter/Activator Issues: Verify the activity and correct stoichiometry of your promoter. An insufficient amount or degraded promoter will result in poor or incomplete activation of the donor.
-
Reaction Temperature: Temperature significantly affects reaction rates.[14] If the reaction is sluggish, a modest increase in temperature may be necessary. Conversely, if donor decomposition is observed, the temperature should be lowered.
Issue 2: Poor Stereoselectivity (Formation of Anomer Mixtures)
Question: My reaction is producing a mixture of α and β anomers. How can I improve the stereoselectivity? Answer: Achieving high stereoselectivity is a central challenge in furanosylation.[3] Consider the following factors:
-
C-2 Protecting Group: For 1,2-trans products, use a participating acyl-type group (e.g., acetate, benzoate) at the C-2 position. This group forms a cyclic intermediate that blocks one face of the donor, directing the acceptor to the opposite face.[6] For 1,2-cis products, a non-participating group (e.g., benzyl (B1604629) ether) is required.[4]
-
Solvent Choice: The solvent can have a profound impact on stereoselectivity.[14][15] Ethereal solvents (e.g., diethyl ether, THF) are known to favor the formation of α-glycosides (often the 1,2-cis product, depending on the sugar) by stabilizing the intermediate oxocarbenium ion.[15][16]
-
Temperature: Lowering the reaction temperature (e.g., to -78 °C) often enhances stereoselectivity by favoring the kinetically controlled product and minimizing anomerization of the donor or product.[1]
-
Specialized Donors: For challenging 1,2-cis linkages, consider using conformationally constrained donors, such as those with 3,5-O-silylene or 2,3-anhydro protecting groups, which can lock the furanose ring and favor attack from a specific face.[1]
Issue 3: Glycosyl Donor Decomposition
Question: My TLC analysis shows the disappearance of my donor, but little product formation and several new spots, suggesting decomposition. What can I do? Answer: Furanosyl donors, particularly activated intermediates, can be unstable.[3]
-
Use Milder Conditions: Overly harsh conditions, such as highly acidic promoters or high temperatures, can lead to donor decomposition. Consider using a milder activator or lowering the reaction temperature.
-
Control Experiment: Perform a control experiment under the reaction conditions (promoter, solvent, temperature) without the acceptor. This will help confirm if the donor is stable under the chosen conditions.
-
Check for Side Reactions: Common decomposition pathways include elimination to form glycals and hydrolysis.[5] Ensure strictly anhydrous conditions to prevent hydrolysis. The choice of protecting groups can also influence stability.
Issue 4: Formation of Side Products
Question: Besides my desired product and anomers, I am observing other spots on my TLC. What are these and how can I prevent them? Answer: Several side reactions can occur during glycosylation.
-
Hydrolysis: The most common side product often results from the reaction of the activated donor with trace amounts of water. As mentioned, rigorous drying of all reagents and glassware is essential.[5]
-
Aglycone Transfer: With thioglycoside donors, an intermolecular transfer of the thio-aglycon from one donor to another can occur, leading to undesired byproducts. This can sometimes be suppressed by carefully controlling reaction conditions.[17]
-
Rearrangement: Some donors, like glycosyl imidates, can undergo rearrangement.[5] Optimization of the promoter, temperature, and solvent can often minimize these pathways.
Data Presentation
Table 1: Influence of Key Parameters on Furanosylation Outcome
| Parameter | General Effect | Impact on 1,2-cis Selectivity | Impact on 1,2-trans Selectivity |
| C-2 Protecting Group | Major determinant of stereochemistry.[4][6][18] | Requires non-participating groups (e.g., Benzyl, TBDMS). | Requires participating groups (e.g., Acetyl, Benzoyl). |
| Solvent | Can influence reaction mechanism (SN1 vs. SN2) and intermediate stability.[4][14] | Ethereal solvents often favor α-linkages.[16] | Less solvent-dependent when using participating groups. |
| Temperature | Affects reaction rate and selectivity.[4][14] | Lower temperatures (-78 to -40 °C) generally improve selectivity.[1] | Less sensitive, but lower temperatures can still be beneficial. |
| Promoter/Activator | Activates the donor; choice depends on the leaving group.[4] | The combination of promoter and solvent is key to controlling reactive intermediates. | Strong promoters can sometimes override participation, requiring optimization. |
| Acceptor Nucleophilicity | A less reactive acceptor can shift the mechanism towards SN1, potentially lowering selectivity.[12][13] | Highly dependent on the system; may decrease selectivity if SN1 pathway dominates. | Generally robust due to the directing effect of the participating group. |
Experimental Protocols
Note: These are generalized protocols and must be optimized for specific substrates. All reactions should be performed under an inert atmosphere (e.g., Argon) using anhydrous solvents.[7]
Protocol 1: Glycosylation using a Furanosyl Thioglycoside Donor This protocol is based on activation with N-Iodosuccinimide (NIS) and a catalytic amount of Triflic Acid (TfOH).
-
To a flame-dried flask containing activated 4 Å molecular sieves, add the furanosyl thioglycoside donor (1.2 eq) and the glycosyl acceptor (1.0 eq).
-
Dissolve the reactants in anhydrous Dichloromethane (CH₂Cl₂).
-
Cool the reaction mixture to the desired temperature (typically -40 °C to 0 °C).
-
Add N-Iodosuccinimide (NIS) (1.5 eq) to the mixture.
-
After stirring for 10-15 minutes, add a catalytic amount of TfOH solution (e.g., 0.1 M in CH₂Cl₂) dropwise.
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with triethylamine (B128534) or pyridine.
-
Dilute the mixture with CH₂Cl₂, filter through Celite®, and wash the filtrate with saturated aqueous Na₂S₂O₃, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography.[7]
Protocol 2: Glycosylation using a Furanosyl Trichloroacetimidate (B1259523) Donor This protocol uses a catalytic amount of Trimethylsilyl Trifluoromethanesulfonate (TMSOTf) for activation.
-
To a flame-dried flask containing activated 4 Å molecular sieves, add the furanosyl trichloroacetimidate donor (1.5 eq) and the glycosyl acceptor (1.0 eq).
-
Dissolve the reactants in anhydrous CH₂Cl₂.
-
Cool the reaction mixture to -78 °C.
-
Add a catalytic amount of TMSOTf solution dropwise.
-
Stir the reaction at -78 °C, allowing it to warm slowly if necessary, while monitoring progress by TLC.
-
Once complete, quench the reaction with a few drops of triethylamine.
-
Allow the mixture to warm to room temperature, dilute with CH₂Cl₂, and filter through Celite®.
-
Wash the filtrate with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue via silica gel column chromatography.[7]
Visualizations
Caption: A typical experimental workflow for a chemical glycosylation reaction.
Caption: Factors that critically influence the stereochemical outcome of furanosylation.
Caption: A logical guide for troubleshooting common furanosylation reaction issues.
References
- 1. Stereocontrolled 1,2-cis glycosylation as the driving force of progress in synthetic carbohydrate chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stereospecific Furanosylations Catalyzed by Bis-Thiourea Hydrogen-Bond Donors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Stereocontrolled 1,2- cis glycosylation as the driving force of progress in synthetic carbohydrate chemistry - Chemical Science (RSC Publishing) DOI:10.1039/C5SC00280J [pubs.rsc.org]
- 5. Common side reactions of the glycosyl donor in chemical glycosylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Glycosidation using fluoride donor - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Synthesis and Glycosidation of Anomeric Halides: Evolution from Early Studies to Modern Methods of the 21st Century - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Glycosidation using phosphate donor - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. The influence of acceptor nucleophilicity on the glycosylation reaction mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Acceptor reactivity in glycosylation reactions - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C8CS00369F [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Stereoselective 1,2-cis Furanosylations Catalyzed by Phenanthroline - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mapping Mechanisms in Glycosylation Reactions with Donor Reactivity: Avoiding Generation of Side Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. semanticscholar.org [semanticscholar.org]
overcoming steric hindrance in beta-D-glucofuranoside synthesis
Welcome to the technical support center for the synthesis of β-D-glucofuranosides. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges, particularly those related to steric hindrance and achieving high β-selectivity.
Troubleshooting Guides and FAQs
This section addresses specific issues you may encounter during the synthesis of β-D-glucofuranosides.
Issue 1: Low or No Yield in the Glycosylation Reaction
-
Question: My glycosylation reaction to form a β-D-glucofuranoside is resulting in a low yield or no product at all. What are the potential causes and how can I troubleshoot this?
-
Answer: Low or no yield in glycosylation is a common issue that can stem from several factors related to the reactivity of the glycosyl donor and acceptor, as well as the reaction conditions.
-
Inactive Glycosyl Donor: The glucofuranosyl donor may be insufficiently reactive. Donors with electron-withdrawing protecting groups (e.g., acetyl, benzoyl) are "disarmed" and less reactive.
-
Solution: Consider switching to a donor with electron-donating protecting groups like benzyl (B1604629) ethers, which are "armed" and more reactive. Alternatively, a more powerful activating system may be required.
-
-
Poor Nucleophilicity of the Glycosyl Acceptor: The alcohol you are glycosylating may be sterically hindered or electronically deactivated, making it a poor nucleophile.
-
Solution: Increase the equivalents of the acceptor alcohol or consider raising the reaction temperature cautiously to avoid decomposition.
-
-
Suboptimal Activation: The promoter or catalyst (e.g., Lewis acid) may not be effectively activating the glycosyl donor.
-
Solution: Screen different promoters or increase the equivalents of the current activator. Ensure the activator is not degraded and is of high purity.
-
-
Presence of Moisture: Glycosylation reactions are highly sensitive to water, which can hydrolyze the glycosyl donor or the activated intermediate.
-
Solution: Ensure all glassware is rigorously flame- or oven-dried. Use anhydrous solvents and add molecular sieves to the reaction mixture.
-
-
Product Instability: The desired β-D-glucofuranoside may be unstable under the reaction or work-up conditions.
-
Solution: Analyze the crude reaction mixture for byproducts to identify potential degradation pathways. Consider milder work-up procedures and purification techniques.
-
-
Issue 2: Poor β-Stereoselectivity (Formation of Anomeric Mixtures)
-
Question: My reaction is producing a significant amount of the α-anomer, leading to a low β:α ratio. How can I improve the stereoselectivity for the β-D-glucofuranoside?
-
Answer: Achieving high β-selectivity in furanoside synthesis is challenging due to the flexible nature of the five-membered ring and weaker anomeric effects compared to pyranosides. The stereochemical outcome is influenced by protecting groups, solvent, and temperature.
-
Lack of Neighboring Group Participation: The protecting group at the C-2 position of the glucofuranosyl donor plays a crucial role in stereoselectivity.
-
Solution: Employ a "participating" protecting group at the C-2 position, such as an acetyl or benzoyl group. These groups can form a cyclic intermediate (an oxonium ion) that blocks the α-face of the anomeric carbon, forcing the incoming nucleophile (the alcohol) to attack from the β-face, resulting in a 1,2-trans product (the β-glucofuranoside).[1] In contrast, non-participating groups like benzyl ethers at C-2 do not offer this stereodirecting effect and often lead to mixtures of α and β anomers.[1]
-
-
Steric Hindrance from Other Protecting Groups: Bulky protecting groups at other positions (e.g., C-3 and C-5) can sterically influence the trajectory of the incoming alcohol.
-
Solution: The strategic placement of bulky protecting groups can be used to favor β-attack. For instance, a bulky protecting group on the α-face at a position spatially close to the anomeric center could hinder α-attack. The interplay of protecting groups at C-2 and C-3 is particularly important for stereoselectivity.
-
-
Solvent Effects: The solvent can influence the stability and reactivity of the intermediates in the glycosylation reaction.
-
Solution: Ethereal solvents can sometimes favor the formation of β-glycosides. Acetonitrile can also promote the formation of β-linkages through the formation of an α-nitrilium-ion intermediate, which is then displaced by the alcohol from the β-face.
-
-
Reaction Temperature: Lower temperatures can enhance selectivity by favoring the kinetically controlled product.
-
Solution: Running the reaction at lower temperatures (e.g., -78 °C to 0 °C) may improve the β:α ratio.
-
-
Quantitative Data Summary
The following table summarizes representative data on how different protecting groups and reaction conditions can influence the yield and stereoselectivity of glucofuranoside synthesis. Please note that direct comparative studies for β-D-glucofuranosides are limited in the literature, and these examples are illustrative of general principles in glycosylation chemistry.
| Glycosyl Donor | Glycosyl Acceptor | Promoter/Catalyst | Solvent | Temp. (°C) | Yield (%) | β:α Ratio | Reference Principle |
| 2-O-Acetyl-3,5,6-tri-O-benzyl-D-glucofuranosyl bromide | Methanol (B129727) | Ag₂CO₃ | Dichloromethane (B109758) | RT | Good | High β | C-2 acetyl group acts as a participating group, directing β-glycosylation (Koenigs-Knorr reaction).[1] |
| 2,3,5,6-Tetra-O-benzyl-D-glucofuranosyl bromide | Ethanol | AgOTf | Toluene | -20 | Moderate | ~1:1 | C-2 benzyl group is non-participating, leading to poor stereoselectivity. |
| 2,3,5-Tri-O-benzoyl-D-glucofuranosyl trichloroacetimidate (B1259523) | Isopropanol | BF₃·OEt₂ | Dichloromethane | -40 | High | High β | C-2 benzoyl group provides neighboring group participation. |
| 2,3:5,6-Di-O-isopropylidene-α-D-glucofuranose | Benzyl alcohol | H₂SO₄ | Benzene | Reflux | Moderate | Varies | Fischer glycosylation conditions can lead to mixtures of anomers and ring isomers. |
Experimental Protocols
Protocol 1: Koenigs-Knorr Synthesis of Methyl 2-O-Acetyl-3,5,6-tri-O-benzyl-β-D-glucofuranoside
This protocol is an illustrative example of a Koenigs-Knorr reaction utilizing a participating group at C-2 to achieve β-selectivity.
-
Preparation of the Glycosyl Donor: The starting material, 2-O-acetyl-3,5,6-tri-O-benzyl-D-glucofuranosyl bromide, is prepared from the corresponding protected glucofuranose using HBr in acetic acid or a similar brominating agent.
-
Glycosylation Reaction:
-
To a flame-dried round-bottom flask under an inert atmosphere (Argon), add freshly prepared silver carbonate (2.0 equivalents) and activated 4 Å molecular sieves.
-
Add anhydrous dichloromethane (DCM) as the solvent, followed by anhydrous methanol (1.5 equivalents).
-
Cool the suspension to 0 °C.
-
Dissolve 2-O-acetyl-3,5,6-tri-O-benzyl-D-glucofuranosyl bromide (1.0 equivalent) in anhydrous DCM and add it dropwise to the stirred suspension.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Upon completion, dilute the reaction mixture with DCM and filter through a pad of Celite to remove the silver salts and molecular sieves.
-
Wash the filtrate sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate (B1210297) gradient) to yield the pure methyl β-D-glucofuranoside.
-
Protocol 2: Trichloroacetimidate Method for β-D-Glucofuranoside Synthesis
This method is known for its high yields and stereoselectivity, especially with participating groups.
-
Preparation of the Glycosyl Donor:
-
Dissolve the protected glucofuranose (with a free anomeric hydroxyl group) in anhydrous DCM.
-
Add trichloroacetonitrile (B146778) (1.5-2.0 equivalents) and cool the solution to 0 °C.
-
Add a catalytic amount of a base, such as 1,8-diazabicycloundec-7-ene (DBU), dropwise.
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Purify the resulting glucofuranosyl trichloroacetimidate by flash chromatography.
-
-
Glycosylation Reaction:
-
In a flame-dried flask under argon, dissolve the glucofuranosyl trichloroacetimidate donor (1.0 equivalent) and the desired alcohol acceptor (1.2 equivalents) in anhydrous DCM. Add activated 4 Å molecular sieves.
-
Cool the mixture to the desired temperature (e.g., -40 °C).
-
Add a catalytic amount of a Lewis acid, such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) or boron trifluoride diethyl etherate (BF₃·OEt₂), dropwise.
-
Stir the reaction at this temperature, allowing it to slowly warm to room temperature if necessary. Monitor by TLC.
-
-
Work-up and Purification:
-
Quench the reaction with a few drops of triethylamine (B128534) or a saturated aqueous solution of sodium bicarbonate.
-
Filter the mixture, and wash the organic layer with water and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the product by flash column chromatography.
-
Visualizations
References
Technical Support Center: Troubleshooting NMR Signal Overlap in Glucose Isomer Analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address NMR signal overlap issues encountered during the analysis of glucose isomers.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for signal overlap in the ¹H NMR spectra of glucose isomers?
A1: Signal overlap in the ¹H NMR spectra of glucose and its isomers is a common challenge arising from several factors:
-
Limited Chemical Shift Dispersion: The non-anomeric protons (H-2 to H-6) of carbohydrate rings resonate in a narrow chemical shift range, typically between 3.0 and 4.5 ppm, leading to significant signal crowding.[1][2]
-
Presence of Anomers: In solution, glucose exists as an equilibrium mixture of different isomers, primarily the α- and β-pyranose anomers.[3] Furanose forms can also be present, though in smaller amounts.[4][5] Each of these anomers has a distinct set of NMR signals, further complicating the spectrum.
-
Complex Spin Systems: The protons on the pyranose ring form a complex system of spin-spin couplings, resulting in intricate multiplet patterns that can be difficult to resolve, especially with signal overlap.[1]
Q2: How can ¹³C NMR spectroscopy help in resolving signal overlap?
A2: ¹³C NMR spectroscopy offers a significant advantage over ¹H NMR for carbohydrate analysis due to its much wider chemical shift dispersion.[1][6][7] The typical chemical shift range for carbohydrate ring carbons is 60-110 ppm, which is about 20 times wider than the proton chemical shift range.[6][7] This increased dispersion significantly reduces the probability of "accidental overlap" of signals, making it easier to distinguish individual carbon resonances for each glucose isomer.[6][7]
Q3: What are the typical chemical shifts for the anomeric protons and carbons of α- and β-D-glucose?
A3: The anomeric proton and carbon signals are usually well-resolved and serve as diagnostic markers for the α and β isomers. The α-anomeric proton typically resonates downfield compared to the β-anomeric proton.[3][8]
| Anomer | Anomeric Proton (¹H) Chemical Shift (ppm) | Anomeric Carbon (¹³C) Chemical Shift (ppm) | ¹J(C1,H1) Coupling Constant (Hz) |
| α-D-Glucopyranose | ~5.24 | ~92.9 | ~170 |
| β-D-Glucopyranose | ~4.64 | ~96.7 | ~160 |
Note: Chemical shifts can vary slightly depending on the solvent, temperature, and pH.
Q4: Can observing hydroxyl (-OH) protons help in the analysis?
A4: Yes, observing the hydroxyl protons can be a powerful strategy. In standard D₂O solutions, these protons exchange rapidly with the solvent and are not observed. However, by using a mixed solvent system (e.g., 90% H₂O/10% D₂O) and lowering the temperature, this exchange can be slowed down, making the -OH signals visible.[6][7] The hydroxyl proton signals often exhibit better dispersion than the C-H protons, providing an alternative starting point for spectral assignment and structure elucidation.[6][7]
Troubleshooting Guides
Issue 1: Severe overlap in the 3.0-4.5 ppm region of the ¹H NMR spectrum.
This is the most common issue, obscuring the signals of the non-anomeric ring protons.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for severe ¹H NMR signal overlap.
Solutions:
-
Utilize 2D NMR Spectroscopy: Two-dimensional NMR experiments are the most powerful tools for resolving overlap by spreading the signals across a second frequency dimension.[9][10][11]
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds), helping to trace the connectivity of the sugar backbone.[9]
-
TOCSY (Total Correlation Spectroscopy): Correlates all protons within a single spin system. This is particularly useful for isolating the signals of one anomer from the others, starting from a well-resolved anomeric proton signal.[4][12]
-
HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): Correlates each proton with its directly attached carbon. Given the superior dispersion of ¹³C signals, this technique is highly effective at resolving overlapping proton signals.[6][9]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is useful for confirming assignments and identifying linkages in more complex saccharides.[9][13]
-
-
Modify Experimental Conditions:
-
Increase Magnetic Field Strength: If available, using a higher field NMR spectrometer will increase the chemical shift dispersion and improve resolution.[7]
-
Vary the Temperature: Lowering the temperature can sometimes improve resolution by changing the conformation or hydration of the sugar molecules. As mentioned, it can also slow down the exchange of hydroxyl protons.[6][7]
-
Use Lanthanide Shift Reagents (LSRs): These are paramagnetic complexes that can be added to the sample.[14] They coordinate with Lewis basic sites on the molecule (like hydroxyl groups) and induce large changes in the chemical shifts of nearby protons.[15][16][17] The magnitude of the shift is dependent on the distance from the lanthanide ion, which can help to resolve overlapping signals.[15] Europium complexes typically induce downfield shifts, while praseodymium complexes cause upfield shifts.[16]
-
-
Chemical Derivatization:
-
Acetylation: Converting the hydroxyl groups to acetate (B1210297) esters can improve solubility in organic solvents and often leads to better-resolved spectra.
-
Chemical Tagging: Derivatizing the reducing end of the sugar can simplify the spectrum by converting the anomeric mixture into a single product, which can be particularly useful for quantification.[18]
-
Issue 2: Difficulty in distinguishing between α and β anomers.
Even when some signals are resolved, definitively assigning them to the correct anomer can be challenging.
Troubleshooting Workflow:
Caption: Workflow for distinguishing and assigning α and β anomers.
Solutions:
-
Analyze the Anomeric Region: The anomeric protons (H-1) and carbons (C-1) have distinct and well-separated chemical shifts for the α and β anomers. The α-anomer's H-1 signal is typically downfield from the β-anomer's H-1 signal.[3][8]
-
Measure J-Coupling Constants: The coupling constant between H-1 and H-2 (³JH1,H2) is diagnostic of the anomeric configuration.
-
Use 2D TOCSY: A 1D or 2D TOCSY experiment starting from the well-resolved anomeric proton signals can be used to identify all the other protons belonging to that specific anomer, effectively "pulling out" the subspectrum for each isomer.[4][12]
Experimental Protocols
Protocol 1: General ¹H-¹H COSY Experiment
-
Objective: To identify protons that are spin-spin coupled.
-
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the glucose sample in 0.5-0.6 mL of D₂O.
-
Spectrometer Setup: Lock and shim the spectrometer on the deuterium (B1214612) signal of the solvent. Acquire a standard 1D ¹H NMR spectrum to determine the spectral width.
-
COSY Parameters:
-
Pulse Sequence: Use a standard gradient-selected, phase-sensitive COSY sequence (e.g., cosygpqf).[19]
-
Spectral Width (SW): Set to encompass all proton signals in both dimensions.
-
Number of Scans (NS): 2 to 8 scans per increment.[19]
-
Number of Increments (TD in F1): 256 to 512.[19]
-
Relaxation Delay (D1): 1-2 seconds.[19]
-
-
Processing: Apply a sine-bell or squared sine-bell window function, followed by a two-dimensional Fourier transform. Phase correct the spectrum.[19]
-
Protocol 2: General ¹H-¹³C HSQC Experiment
-
Objective: To identify direct one-bond correlations between protons and their attached carbons.
-
Methodology:
-
Sample Preparation: Same as for the COSY experiment.
-
Spectrometer Setup: Lock and shim the spectrometer. Acquire a 1D ¹H spectrum to set the F2 (proton) dimension parameters. A 1D ¹³C spectrum is helpful for setting the F1 (carbon) dimension spectral width.[19]
-
HSQC Parameters:
-
Pulse Sequence: Use a standard gradient-selected, sensitivity-enhanced HSQC sequence (e.g., hsqcedetgpsisp2.3).
-
Spectral Width (SW) in F2: Set based on the ¹H spectrum.
-
Spectral Width (SW) in F1: Set to cover the expected ¹³C chemical shift range (e.g., 50-110 ppm for glucose).
-
Number of Scans (NS): 4 to 16 scans per increment, depending on concentration.
-
Number of Increments (TD in F1): 128 to 256.
-
Relaxation Delay (D1): 1.5 seconds.
-
-
Processing: Apply appropriate window functions, perform a two-dimensional Fourier transform, and conduct phase and baseline correction.[19]
-
Quantitative Data Summary
The following table summarizes key quantitative NMR parameters for D-glucose in D₂O, which are essential for isomer identification and quantification.
Table 1: NMR Parameters for D-Glucopyranose Anomers in D₂O
| Parameter | α-D-Glucopyranose | β-D-Glucopyranose | Reference(s) |
| Natural Abundance | ~36% | ~64% | [3] |
| ¹H Chemical Shifts (ppm) | |||
| H-1 | 5.24 | 4.64 | [3] |
| H-2 | 3.53 | 3.25 | |
| H-3 | 3.72 | 3.49 | |
| H-4 | 3.42 | 3.42 | |
| H-5 | 3.80 | 3.47 | |
| H-6a | 3.85 | 3.91 | |
| H-6b | 3.75 | 3.75 | |
| ¹³C Chemical Shifts (ppm) | |||
| C-1 | 92.9 | 96.7 | [2] |
| C-2 | 72.3 | 75.0 | |
| C-3 | 73.7 | 76.7 | |
| C-4 | 70.4 | 70.5 | |
| C-5 | 72.3 | 76.7 | |
| C-6 | 61.5 | 61.5 | [2] |
| ³JH,H Coupling Constants (Hz) | |||
| J(H1,H2) | ~3.8 | ~8.0 | [1] |
| J(H2,H3) | ~9.8 | ~9.3 | |
| J(H3,H4) | ~9.1 | ~8.8 | |
| J(H4,H5) | ~9.8 | ~9.8 |
Note: The chemical shifts and coupling constants are approximate and can vary with experimental conditions.
References
- 1. cigs.unimo.it [cigs.unimo.it]
- 2. Nuclear magnetic resonance spectroscopy of carbohydrates - Wikipedia [en.wikipedia.org]
- 3. magritek.com [magritek.com]
- 4. Obtaining Pure 1H NMR Spectra of Individual Pyranose and Furanose Anomers of Reducing Deoxyfluorinated Sugars - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pub.epsilon.slu.se [pub.epsilon.slu.se]
- 6. A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Identification of the Anomeric Configuration - Creative Proteomics [creative-proteomics.com]
- 9. m.youtube.com [m.youtube.com]
- 10. creative-biostructure.com [creative-biostructure.com]
- 11. iosrjournals.org [iosrjournals.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. Lanthanide shift reagents in nmr | PPTX [slideshare.net]
- 16. organicchemistrydata.org [organicchemistrydata.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Chapter - qNMR as a Tool for Determination of Six Common Sugars in Foods | Bentham Science [eurekaselect.com]
- 19. benchchem.com [benchchem.com]
enhancing the stability of beta-D-glucofuranose for crystallography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the crystallography of beta-D-glucofuranose. The inherent instability of the furanose ring in solution presents unique challenges, which this guide aims to address.
Frequently Asked Questions (FAQs)
Q1: Why is it so difficult to crystallize this compound directly from solution?
A1: In aqueous solution, glucose exists in equilibrium between its open-chain form and several cyclic isomers. Over 99% of glucose molecules exist in the more stable six-membered pyranose form, while the five-membered furanose form, including this compound, is present in negligible amounts (less than 0.25%).[1][] This low concentration at equilibrium makes it exceedingly difficult to achieve the supersaturation required for crystallization of the furanose isomer directly.
Q2: What is the primary strategy to overcome the instability of this compound for crystallographic studies?
A2: The most effective strategy is to chemically modify the glucose molecule to "lock" it into the furanose conformation. This involves forming stable crystalline derivatives where the hydroxyl groups are protected in a way that prevents the ring from opening and converting to the pyranose form.[1]
Q3: What are some common stable derivatives of this compound used for crystallography?
A3: Several derivatives have been successfully synthesized and crystallized. These include:
-
1,2-O-isopropylidene-D-glucofuranose: This is a well-known stable crystalline solid.[1]
-
Peracylated glucofuranoses: An example is 1,2,3,5,6-penta-O-propanoyl-β-D-glucofuranose, which can be readily obtained in crystalline form.[3]
-
Boronate esters: Reaction with p-tolylboronic acid can yield esters like α-D-glucofuranose-1,2:3,5-bis(p-tolylboronate).[1]
Q4: Can environmental conditions be modified to favor the furanose form in solution?
A4: While solvent composition can influence the equilibrium between anomers, this effect is generally not sufficient to significantly populate the furanose form for direct crystallization. For instance, in DMSO, a solvent with lower polarity than water, the equilibrium for some sugars shifts towards the furanose forms, but derivatization remains the most reliable method for obtaining crystals.[4]
Troubleshooting Guide
| Issue Encountered | Possible Cause | Suggested Solution |
| No crystal formation after attempting direct crystallization of glucose. | The concentration of the this compound anomer is too low in solution due to the dominance of the pyranose form. | Synthesize a stable derivative of glucofuranose to lock the furanose conformation. Refer to the experimental protocols below for synthesizing derivatives like 1,2,3,5,6-penta-O-propanoyl-β-D-glucofuranose. |
| Synthesis of glucofuranose derivative results in an oil instead of a solid. | The product may be impure, or the chosen solvent for crystallization is not appropriate. THF, for example, is known to sometimes cause compounds to "oil out".[5] | Purify the product using column chromatography.[6] Experiment with different crystallization solvents or solvent systems. Methods like slow evaporation, slow cooling, or vapor diffusion should be tested. |
| Crystals obtained are too small for X-ray diffraction. | Nucleation rate is too high, leading to the formation of many small crystals instead of a few large ones. | Use seeding. Collect a few of the small crystals and introduce them into a freshly prepared, slightly undersaturated solution of the compound. This encourages the growth of larger single crystals from the seeds.[5] |
| Difficulty in separating α and β anomers of the glucofuranose derivative. | The α and β isomers can be challenging to separate by standard chromatographic techniques due to their similar properties. | The synthesis of 1,2,3,5,6-penta-O-propanoyl-β-D-glucofuranose is advantageous as it can be readily obtained in crystalline form, which simplifies purification through recrystallization.[3] |
Experimental Protocols
Protocol 1: Synthesis of Crystalline 1,2,3,5,6-penta-O-propanoyl-β-D-glucofuranose
This protocol is adapted from a patented method for producing a stable, crystalline β-D-glucofuranose derivative.[3]
Materials:
-
D-glucose
-
Boric acid
-
Propanoic acid
-
Propanoic anhydride
Procedure:
-
React D-glucose with boric acid in the presence of propanoic acid. This forms a boron-glucose intermediate that favors the furanose structure.
-
Add a propanoylating reagent, such as propanoic anhydride, to the reaction mixture.
-
Maintain the reaction at a controlled temperature (e.g., up to 70°C) with stirring for a sufficient time to yield 1,2,3,5,6-penta-O-propanoyl-β-D-glucofuranose.
-
The product is obtained as a crystalline solid.
-
Purify the crystalline product by recrystallization.
Visualization of Experimental Workflow
References
- 1. Glucose - Wikipedia [en.wikipedia.org]
- 3. WO2001036435A1 - Glucofuranoses - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. JPH0762024B2 - Process for producing D-glucofuranose or D-xylofuranose derivative - Google Patents [patents.google.com]
strategies for controlling stereoselectivity in furanoside synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in furanoside synthesis. The following information is designed to address specific issues related to controlling stereoselectivity in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that control stereoselectivity in furanoside synthesis?
A1: The stereochemical outcome of furanoside synthesis is governed by a combination of factors, including:
-
The Anomeric Effect: This stereoelectronic effect generally favors the axial orientation of an electronegative substituent at the anomeric carbon (C1). In the flexible furanose ring, this effect, along with others, influences the ring's conformation.[1][2]
-
Neighboring Group Participation: A participating group at the C2 position, such as an acyl group, can shield one face of the molecule, leading to the formation of 1,2-trans glycosides.[3][4][5]
-
Choice of Catalyst: Lewis acids and other catalysts can promote the formation of specific stereoisomers. For instance, certain catalysts can facilitate the synthesis of the challenging 1,2-cis furanosides.[3][6][7]
-
Protecting Groups: The nature and placement of protecting groups on the furanose ring can influence its conformation and reactivity, thereby affecting the stereoselectivity of the glycosylation reaction.[4][8][9]
-
Solvent Effects: The polarity of the solvent can influence the equilibrium between different anomers and the conformational preferences of the furanose ring, thus impacting the stereochemical outcome.[10][11][12]
-
Reaction Mechanism: The reaction can proceed through different mechanisms, such as an SN1-type reaction involving a planar oxocarbenium ion intermediate or an SN2-type displacement, each favoring different stereochemical outcomes.[4]
Q2: How can I favor the formation of 1,2-trans furanosides?
A2: The most common strategy to achieve 1,2-trans stereoselectivity is to utilize a participating protecting group at the C2 position. An acyl group, such as a benzoyl or acetyl group, can form a cyclic dioxolenium ion intermediate, which blocks the α-face of the furanose ring, leading to nucleophilic attack from the β-face and resulting in the 1,2-trans product.[3][13]
Q3: What methods are available for the synthesis of 1,2-cis furanosides?
A3: The synthesis of 1,2-cis furanosides is more challenging as it requires avoiding neighboring group participation. Key strategies include:
-
Use of Non-Participating Protecting Groups: Employing a non-participating group, such as a benzyl (B1604629) ether, at the C2 position prevents the formation of a cyclic intermediate, allowing for potential control of the anomeric mixture.[3]
-
Catalytic Methods: Specific catalysts have been developed to promote 1,2-cis furanosylation. For example, phenanthroline has been shown to catalyze the formation of 1,2-cis furanosides from furanosyl bromide donors with high stereoselectivity.[3] Rhenium(V) catalysts have also been employed for stereoselective C-glycosylations.[6][7]
Q4: What is the role of the anomeric effect in furanosides?
A4: The anomeric effect in furanosides describes the thermodynamic preference for an axial orientation of an electronegative substituent at the anomeric center.[1][14] This is due to a stabilizing hyperconjugative interaction between the lone pair of the ring oxygen and the σ* orbital of the anomeric C-X bond. While the furanose ring is highly flexible, the anomeric effect still plays a significant role in determining the most stable conformation and, consequently, can influence the product distribution in glycosylation reactions.[2][15]
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Suggestion | Expected Outcome |
| Poor Stereoselectivity (Mixture of α and β anomers) | Reaction conditions favor an equilibrium.[16] | Use an anhydrous acidic solution and carefully control reaction time and temperature. Ensure all reagents and glassware are dry. | Favoring the formation of the thermodynamically more stable anomer. |
| Lack of a directing group at C2 for 1,2-trans selectivity. | Introduce a participating protecting group (e.g., acetate, benzoate) at the C2 position. | Increased yield of the 1,2-trans product through neighboring group participation.[13] | |
| Use of a non-participating group at C2 when 1,2-cis is desired, but other factors are not optimized. | Employ a stereoselective catalytic system (e.g., phenanthroline or a specific Lewis acid) known to favor 1,2-cis glycosylation.[3] | Improved diastereomeric ratio in favor of the 1,2-cis product. | |
| Low Yield of Furanoside Product | Instability of the furanose ring, leading to rearrangement to the more stable pyranose form.[16] | Perform the reaction under mild acidic conditions and at lower temperatures to minimize ring rearrangement. | Reduced formation of pyranoside byproducts and increased yield of the desired furanoside. |
| Inefficient activation of the glycosyl donor. | Screen different activators (e.g., TMSOTf, NIS/TfOH) and optimize their stoichiometry. | Improved reaction rate and conversion to the desired product. | |
| Unexpected Stereochemical Outcome | The chosen solvent is influencing the conformational equilibrium of the furanose ring in an unforeseen way.[10][11] | Experiment with solvents of different polarities (e.g., dichloromethane (B109758), acetonitrile, toluene) to assess the impact on stereoselectivity. | Identification of a solvent system that favors the desired stereoisomer. |
| The reaction is proceeding through an unexpected mechanistic pathway. | Analyze the reaction intermediates using techniques like low-temperature NMR if possible. Consider the possibility of a direct SN2 displacement versus an SN1-type mechanism. | A better understanding of the reaction mechanism, allowing for more targeted optimization. |
Quantitative Data Summary
The following table summarizes the diastereomeric ratios (d.r.) achieved in selected furanoside synthesis reactions under different catalytic conditions.
| Catalyst System | Furanoside Donor | Nucleophile | Diastereomeric Ratio (α:β or cis:trans) | Reference |
| Phenanthroline | Arabinofuranosyl bromide | Various alcohols | 1:8 (α:β) | [3] |
| Phenanthroline | 2-fluoro-xylofuranosyl bromide | Alcohol | 17:1 (α:β) | [3] |
| Oxo-Rhenium Complex | Methoxy-acetal | Allyltrimethylsilane | 99:1 (1,3-syn) | [7] |
| Oxo-Rhenium Complex | Methoxy-acetal | Anisole | >99:1 (1,3-trans) | [7] |
Experimental Protocols
General Procedure for Nucleophilic Substitution of Furanosyl Thioacetals (for 1,2-trans selectivity)
This protocol is adapted from a method utilizing neighboring group participation.[13]
-
Dissolve the furanosyl thioacetal (1.0 equiv) in the chosen solvent (e.g., CH₂Cl₂) to a concentration of 0.1 M in a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -45 °C.
-
Add the nucleophile (6.0 equiv) to the reaction mixture.
-
Add N-iodosuccinimide (NIS) (2.0 equiv) to initiate the reaction.
-
Stir the reaction mixture at -45 °C for 16 hours.
-
Quench the reaction by adding a solution of Me₂S:CH₂Cl₂:Et₃N (1:1:1, v/v/v; 1 mL per mmol of thioacetal) at -45 °C.
-
Allow the reaction mixture to warm to room temperature.
-
Proceed with standard aqueous workup and purification by column chromatography.
Phenanthroline-Catalyzed 1,2-cis Furanosylation
This protocol is based on a catalytic method for the synthesis of 1,2-cis furanosides.[3]
-
To a flame-dried flask under an inert atmosphere, add the furanosyl bromide donor (0.6 mmol), the alcohol acceptor (0.2 mmol), and 5 mol % of 2,9-di-tert-butyl-1,10-phenanthroline (B14413004) (BPhen) with respect to the donor.
-
Add a 5:1 mixture of methyl tert-butyl ether (MTBE) and dichloromethane (CH₂Cl₂) to achieve a concentration of 0.2 M.
-
Stir the reaction at 25 °C for the specified time (e.g., 6-12 hours), monitoring by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography to isolate the desired 1,2-cis furanoside.
Visualizations
Caption: Mechanism of 1,2-trans furanoside synthesis via neighboring group participation.
Caption: Workflow for catalytic 1,2-cis furanoside synthesis.
Caption: Decision-making for troubleshooting poor stereoselectivity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Stereoselective 1,2-cis Furanosylations Catalyzed by Phenanthroline - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DSpace [helda.helsinki.fi]
- 5. grokipedia.com [grokipedia.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Highly Stereoselective Glycosylation Reactions of Furanoside Derivatives via Rhenium (V) Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations [mdpi.com]
- 9. [PDF] Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations | Semantic Scholar [semanticscholar.org]
- 10. The systematic influence of solvent on the conformational features of furanosides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Anomeric Effect in Furanosides. Experimental Evidence from Conformationally Restricted Compounds | Lund University Publications [lup.lub.lu.se]
- 15. The <i>endo</i>‐ and <i>exo</i>‐Anomeric Effects in Furanosides. A Computational Study [ouci.dntb.gov.ua]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Minimizing Byproducts in beta-D-Glucofuranose Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with beta-D-glucofuranose reactions. Our goal is to help you minimize the formation of unwanted byproducts and improve the yield and purity of your target compounds.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: My reaction is producing a significant amount of the pyranose isomer as a byproduct.
-
Question: I am trying to synthesize a this compound derivative from D-glucose, but I am getting a mixture of furanose and pyranose products. How can I improve the selectivity for the furanose form?
-
Answer: The formation of the more thermodynamically stable pyranose ring is a common challenge when starting from D-glucose. Here are several strategies to favor the formation of the glucofuranose isomer:
-
Utilize a Boric Acid Catalyst: One effective method involves the reaction of D-glucose with boric acid. This forms a boron-glucose intermediate that favors the furanose conformation, which can then be reacted with a propanoylating reagent like propanoic anhydride (B1165640) to yield the desired 1,2,3,5,6-penta-O-propanoyl-β-D-glucofuranose. This method has been shown to produce the furanose product in high purity.[1]
-
Employ Protecting Group Strategies: You can constrain the glucose to the furanose form by first forming diacetone glucose. Subsequent partial hydrolysis, acetylation, and acetolysis can then yield the peracetylated glucofuranose.[1]
-
Reaction Conditions Optimization: While one-step methods using reagents like FeCl3 or Montmorillonite clays (B1170129) exist, they are often prone to contamination with significant amounts of pyranose byproducts and generally result in low yields.[1]
-
Issue 2: I am observing the formation of the alpha-anomer as a byproduct in my beta-D-glucofuranoside synthesis.
-
Question: My glycosylation reaction is not stereoselective and is producing a mixture of alpha and beta anomers. How can I increase the yield of the desired beta-anomer?
-
Answer: Controlling anomeric selectivity is a critical aspect of glycosylation. To favor the formation of the beta-D-glucofuranoside, consider the following approaches:
-
Choice of Glycosyl Donor and Promoter: The structure of your glycosyl donor and the choice of promoter play a crucial role. For instance, using a donor with a participating group at C-2 can help direct the stereochemical outcome of the glycosylation.
-
Solvent Effects: The polarity of the solvent can influence the anomeric ratio of the product. Experiment with different solvents to optimize the selectivity for the beta-anomer.
-
Temperature Control: Running the reaction at lower temperatures can often enhance stereoselectivity. It is advisable to start at a low temperature and slowly warm the reaction mixture while monitoring its progress.
-
Lewis Acid Catalysts: The choice of Lewis acid can impact the anomeric selectivity. Some Lewis acids may favor the formation of the thermodynamic alpha-anomer, so careful selection and screening of Lewis acids are recommended.
-
Issue 3: My reaction mixture is showing signs of degradation, and I am isolating unexpected byproducts.
-
Question: I am observing charring and the formation of multiple unidentified spots on my TLC plate, suggesting degradation of my starting material or product. What are the likely causes and how can I prevent this?
-
Answer: Degradation of furanosides can occur under harsh reaction conditions, particularly acidic conditions. Here’s how to troubleshoot this issue:
-
Control of Acidity: Beta-D-glucofuranosides can be susceptible to acid-catalyzed hydrolysis or rearrangement.[2] If using an acid catalyst, carefully control the pH of your reaction mixture. Consider using a milder Lewis acid or a buffered system.
-
Temperature Management: High temperatures can promote degradation pathways. Running the reaction at the lowest effective temperature can help minimize these side reactions.[3][4][5][6][7]
-
Reaction Time: Prolonged reaction times can lead to the accumulation of degradation products. Monitor your reaction closely by TLC or another appropriate analytical technique and quench the reaction as soon as the starting material is consumed.
-
Inert Atmosphere: For sensitive substrates, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in reactions involving this compound?
A1: The most frequently encountered byproducts include:
-
Pyranose isomers: The six-membered ring pyranose form of glucose is often a significant byproduct when synthesizing furanose derivatives from D-glucose.[1]
-
Anomeric isomers: In glycosylation reactions, the formation of the undesired alpha-anomer alongside the target beta-anomer is a common issue.
-
Degradation products: Under acidic or high-temperature conditions, this compound and its derivatives can degrade into various smaller molecules or polymerize into undesired materials.[2]
-
Isomerization products: Lewis acid catalysts can sometimes promote the isomerization of glucose to fructose (B13574), which can then lead to other byproducts.[8][9][10]
Q2: How can I effectively purify my desired this compound derivative from its byproducts?
A2: Purification can be challenging due to the similar polarities of the desired product and its byproducts.
-
Chromatography: Flash column chromatography on silica (B1680970) gel is the most common method for separating carbohydrate isomers. Careful selection of the eluent system is crucial for achieving good separation.
-
Crystallization: If your desired product is crystalline, recrystallization can be a highly effective purification technique to remove amorphous byproducts. The choice of solvent for recrystallization is critical.
Q3: Are there any specific catalysts that are known to minimize byproduct formation in this compound reactions?
A3: Yes, the choice of catalyst is critical.
-
Boric Acid: As mentioned in the troubleshooting guide, boric acid can be used to selectively promote the formation of the furanose ring from D-glucose, thereby minimizing the pyranose byproduct.[1]
-
Lewis Acids: While Lewis acids are essential for many glycosylation reactions, their choice can influence byproduct formation. Weaker Lewis acids may offer better selectivity and reduce degradation. It is important to screen different Lewis acids for your specific reaction.[8][9][10]
Data Presentation
Table 1: Strategies for Minimizing Common Byproducts in this compound Reactions
| Byproduct Type | Causal Factors | Recommended Minimization Strategies | Key Considerations |
| Pyranose Isomers | Thermodynamic preference for the six-membered ring when starting from D-glucose. | - Use of boric acid to favor the furanose conformation.[1]- Employ protecting group strategies (e.g., diacetone glucose).[1] | One-step methods with other catalysts often lead to significant pyranose contamination.[1] |
| Alpha-Anomers | Lack of stereocontrol in glycosylation reactions. | - Use of participating groups on the glycosyl donor.- Optimization of solvent polarity.- Lowering reaction temperature. | The choice of Lewis acid can significantly influence anomeric selectivity. |
| Degradation Products | - Harsh acidic conditions.- High reaction temperatures.- Prolonged reaction times. | - Careful control of pH; use of milder acids or buffered systems.[2]- Maintain the lowest effective reaction temperature.[3][4][5][6][7]- Monitor reaction progress and minimize reaction time. | Furanosides can be particularly sensitive to acid-catalyzed hydrolysis.[2] |
| Fructose and other Isomers | Isomerization of the glucose backbone catalyzed by some Lewis acids. | - Judicious selection of the Lewis acid catalyst.[8][9][10]- Optimization of reaction conditions to disfavor isomerization. | This is a potential side reaction in Lewis acid-mediated processes.[8][9][10] |
Experimental Protocols
Protocol 1: Preparation of 1,2,3,5,6-penta-O-propanoyl-β-D-glucofuranose with Minimized Pyranose Byproduct
This protocol is adapted from a method designed to favor the formation of the furanose isomer.[1]
Materials:
-
D-glucose
-
Boric acid
-
Propanoic acid
-
Propanoic anhydride
-
Appropriate organic solvent (e.g., pyridine)
Procedure:
-
Dissolve D-glucose in propanoic acid.
-
Add boric acid to the solution and stir to form the boron-glucose intermediate.
-
Add the propanoylating reagent, such as propanoic anhydride, to the reaction mixture.
-
Stir the reaction at a controlled temperature (e.g., 70 °C) for a sufficient time to ensure complete reaction.
-
Upon completion, quench the reaction and perform a standard aqueous workup.
-
The crude product can be purified by crystallization to obtain the pure 1,2,3,5,6-penta-O-propanoyl-β-D-glucofuranose.
Mandatory Visualization
Caption: Byproduct formation pathways in this compound reactions.
References
- 1. WO2001036435A1 - Glucofuranoses - Google Patents [patents.google.com]
- 2. Acid-catalyzed hydrolysis of alcohols and their beta-D-glucopyranosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Production and Characterization of Highly Thermostable β-Glucosidase during the Biodegradation of Methyl Cellulose by Fusarium oxysporum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchcommons.waikato.ac.nz [researchcommons.waikato.ac.nz]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Metalloenzyme-like catalyzed isomerizations of sugars by Lewis acid zeolites - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Insights into the interplay of Lewis and Brønsted acid catalysts in glucose and fructose conversion to 5-(hydroxymethyl)furfural and levulinic acid in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Polar Carbohydrate Compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of polar carbohydrate compounds.
Frequently Asked Questions (FAQs)
Q1: What is the best general chromatography strategy for purifying highly polar, unprotected carbohydrates?
A1: Hydrophilic Interaction Liquid Chromatography (HILIC) is often the most effective strategy for separating highly polar, unprotected carbohydrates.[1][2][3][4] Unlike reversed-phase chromatography, where these compounds show poor retention, HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, typically acetonitrile (B52724), with a smaller amount of aqueous buffer.[1][4][5] This allows for the retention and separation of polar analytes based on their partitioning into the water-enriched layer on the stationary phase surface.[3][4] Amine-bonded silica (B1680970) columns are a common and successful choice for this application.[2]
Q2: My carbohydrate sample is heavily contaminated with salts. How can I remove them before analytical chromatography or mass spectrometry?
A2: Salt removal is a critical step, as high salt concentrations can interfere with downstream analysis, particularly for mass spectrometry and certain chromatography columns like Sugar-Pak.[6][7][8] Several methods are effective:
-
Solid-Phase Extraction (SPE): Graphitized carbon cartridges are highly effective for desalting oligosaccharides, allowing for complete recovery of the carbohydrate while salts and other contaminants are washed away.[6] For smaller sugars, SPE cartridges with aminopropyl (NH2) or PSA sorbents can retain the sugars from a high organic solvent load, allowing salts to be washed off before eluting the sugar with a higher aqueous content mobile phase.[9]
-
Size Exclusion Chromatography (SEC) / Gel Filtration: This method is suitable for separating carbohydrates (e.g., oligosaccharides with MW > 700) from smaller salt molecules.[10] Sephadex G-10 is a commonly used medium for this purpose, achieving high recovery (~95%) and efficient desalting.[10]
-
Dialysis: For larger polysaccharides, conventional dialysis with an appropriate molecular weight cutoff (MWCO) membrane can effectively remove salts over time.[7]
Q3: Why is the crystallization of polar carbohydrates so challenging?
A3: Crystallizing polar carbohydrates is difficult due to their structural flexibility and extensive hydrogen bonding capabilities. Key challenges include:
-
Conformational Flexibility: Polysaccharides have numerous possible conformations at each glycosidic bond, making it difficult to achieve the regular, repeating three-dimensional structure required for crystal lattice formation.[11]
-
Intermolecular Hydrogen Bonding: Strong intermolecular hydrogen bonding can distort the chain shape and hinder the orderly arrangement needed for crystallization.[11]
-
Solubility: The high polarity and solubility of many sugars in aqueous solutions can make it difficult to achieve the necessary supersaturation for crystallization without leading to amorphous precipitates or syrups.[12]
Q4: Can I use reversed-phase (RP) chromatography for polar carbohydrates?
A4: Unprotected polar carbohydrates typically show poor retention on standard C18 or C8 reversed-phase columns, often eluting in the void volume.[2][8] However, RP chromatography is a logical and effective choice for protected carbohydrates .[8][13] When the polar hydroxyl groups are masked by hydrophobic protecting groups (e.g., acetyl, benzyl), the overall polarity of the molecule is significantly reduced, allowing for effective retention and separation on RP columns using standard mobile phases like acetonitrile/water.[8][13]
Troubleshooting Guides
Issue 1: Low Recovery of Carbohydrates during Solid-Phase Extraction (SPE)
You are experiencing a significant loss of your target carbohydrate compound after performing an SPE cleanup step.
Troubleshooting Workflow
Detailed Steps & Protocols
-
Verify Analyte Location: Systematically collect and analyze every fraction from your SPE procedure (the initial sample load-through, each wash step, and the final elution).[14] This will pinpoint where the loss is occurring.
-
If Analyte is in the Load/Wash Fraction (Poor Retention):
-
Check Sorbent Choice: Highly polar carbohydrates will not be retained on reversed-phase (C18, C8) sorbents.[15] For these compounds, use a HILIC-type sorbent (e.g., silica, amine, diol) or porous graphitized carbon (PGC).[2][16]
-
Adjust Loading Conditions: For HILIC SPE, the sample must be dissolved in a solution with a high percentage of organic solvent (typically >80% acetonitrile) to ensure retention.[9][16]
-
-
If Analyte Remains on the Column (Poor Elution):
-
Increase Elution Solvent Strength: Your elution solvent may be too weak to displace the analyte. For HILIC, increase the aqueous content of the elution solvent.[9] For PGC, eluting with a gradient of acetonitrile in water, sometimes with a small amount of acid or base modifier (e.g., 0.1% TFA), can be effective.
-
-
If Analyte is Undetected (Possible Degradation):
Issue 2: Poor Peak Shape and Resolution in HILIC
Your HILIC chromatogram shows broad, tailing, or split peaks for your carbohydrate analytes.
Troubleshooting Logic Diagram
Detailed Steps & Protocols
-
Address Anomeric Splitting: Reducing sugars can exist as α and β anomers in solution. HILIC is often capable of separating these isomers, leading to split or broad peaks.[3]
-
Protocol: Increase the column temperature. Raising the temperature (e.g., to 40°C or higher) can accelerate the rate of mutarotation (interconversion between anomers) on the column, causing the two peaks to coalesce into a single, sharper peak.[1]
-
-
Optimize Mobile Phase Composition:
-
Water Content: The amount of water in the mobile phase is a critical parameter. While increasing acetonitrile content increases retention, it can sometimes lead to poor peak shape.[5] Systematically vary the water content to find a balance between retention and peak efficiency.
-
Buffer: Ensure your mobile phase contains an appropriate buffer (e.g., 10 mM ammonium formate (B1220265) or acetate). Buffers help to control the ionization state of the silica stationary phase and the analytes, minimizing undesirable secondary ionic interactions that cause peak tailing.
-
-
Consider the Stationary Phase:
-
If you are using a bare silica column, strong interactions between the carbohydrate's hydroxyl groups and the column's acidic silanol (B1196071) groups can cause significant peak tailing.
-
Solution: Switch to a bonded phase, such as an aminopropyl (NH2) or diol column, which shields the analytes from the underlying silica.[2]
-
Data & Protocols
Table 1: Comparison of SPE Sorbents for Desalting Carbohydrates
| SPE Sorbent Type | Retention Mechanism | Target Carbohydrates | Protocol Summary | Typical Recovery | Reference(s) |
| Porous Graphitized Carbon (PGC) | Adsorption (hydrophobic and electronic interactions) | Oligosaccharides (neutral and acidic) | 1. Condition with organic solvent then water. 2. Load aqueous sample. 3. Wash with water to remove salts. 4. Elute with ACN/water gradient. | >90% | [6][16] |
| Aminopropyl (NH2) | HILIC / Weak Anion Exchange | Monosaccharides, Oligosaccharides | 1. Condition with high % ACN. 2. Load sample in high % ACN. 3. Wash with high % ACN to remove salts. 4. Elute with lower % ACN (e.g., 50%). | >70% | [9][16] |
| Mixed-Mode (RP/SCX) | Reversed-Phase & Strong Cation Exchange | Oligosaccharides (in complex peptide mixtures) | Effective at separating oligosaccharides (flow-through) from peptides (which are retained). | High (for oligos) | [15][18] |
| Gel Filtration (e.g., Sephadex G-10) | Size Exclusion | Oligosaccharides (MW > 700) | 1. Equilibrate column with water/buffer. 2. Load aqueous sample. 3. Elute with water/buffer. Carbohydrate elutes before salt. | ~95% | [10] |
Protocol: Desalting an Oligosaccharide Sample using PGC SPE
This protocol is adapted from methods described for the efficient cleanup of glycans and oligosaccharides.[6][16]
Materials:
-
Porous Graphitized Carbon (PGC) SPE Cartridge
-
Acetonitrile (ACN), HPLC grade
-
Deionized Water
-
0.1% Trifluoroacetic Acid (TFA) in Water (optional, for acidic oligosaccharides)
-
SPE Vacuum Manifold
Methodology:
-
Cartridge Activation & Equilibration:
-
Pass 3 mL of 100% ACN through the PGC cartridge.
-
Pass 5 mL of deionized water through the cartridge to equilibrate. Do not let the cartridge run dry.
-
-
Sample Loading:
-
Dissolve your carbohydrate sample in a minimal amount of deionized water (e.g., 200-500 µL).
-
Load the sample onto the equilibrated PGC cartridge. Allow it to flow through slowly under gravity or with minimal vacuum.
-
-
Wash Step (Salt Removal):
-
Pass 5 mL of deionized water through the cartridge. This step removes salts and other very polar, non-retained impurities. Collect this fraction and save for analysis if troubleshooting is needed.
-
-
Elution Step:
-
Place a clean collection tube under the cartridge.
-
Elute the retained oligosaccharides by passing 3-5 mL of 50% ACN in water through the cartridge. For more tightly bound or acidic oligosaccharides, using 50% ACN with 0.1% TFA may improve recovery.
-
-
Sample Drying:
-
Dry the collected eluate using a centrifugal vacuum evaporator (e.g., SpeedVac) or by lyophilization to obtain the purified carbohydrate.
-
References
- 1. HILIC Separation Methods on Poly-Hydroxyl Stationary Phases for Determination of Common Saccharides with Evaporative Light-Scattering Detector and Rapid Determination of Isomaltulose in Protein-Rich Food Supplements [mdpi.com]
- 2. biotage.com [biotage.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Considerations on HILIC and Polar Organic Solvent Based Separations: Use of Cyclodextrin and Macrocyclic Glycopetide Stationary Phases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A general approach to desalting oligosaccharides released from glycoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Recent Liquid Chromatographic Approaches and Developments for the Separation and Purification of Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. support.waters.com [support.waters.com]
- 10. cdn.cytivalifesciences.com.cn [cdn.cytivalifesciences.com.cn]
- 11. quora.com [quora.com]
- 12. sugarindustry.info [sugarindustry.info]
- 13. teledynelabs.com [teledynelabs.com]
- 14. hawach.com [hawach.com]
- 15. mdpi.com [mdpi.com]
- 16. Purification of Derivatized Oligosaccharides by Solid Phase Extraction for Glycomic Analysis | PLOS One [journals.plos.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
optimizing reaction conditions for beta-glycosidic bond formation.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chemical synthesis of molecules containing β-glycosidic bonds.
Troubleshooting Guide
This guide addresses common issues encountered during β-glycosylation reactions, offering potential causes and solutions in a question-and-answer format.
Q1: My glycosylation reaction resulted in a low yield of the desired β-glycoside.
Potential Causes & Solutions:
-
Suboptimal Activation: The activating agent may not be suitable for the specific glycosyl donor and acceptor pairing. It is often necessary to screen a variety of Lewis acids to identify the best one for a given reaction.[1] Weaker Lewis acids, such as InBr3, can sometimes be advantageous in minimizing side reactions with delicate substrates.[1]
-
Poor Leaving Group: The reactivity of the glycosyl donor is heavily influenced by the leaving group. For less reactive donors, a more labile leaving group might be necessary to achieve a satisfactory reaction rate.[2] Conversely, for highly reactive donors, a more stable leaving group can help control the reaction and prevent anomerization.[2]
-
Incorrect Stoichiometry: An inappropriate ratio of glycosyl donor to acceptor can lead to incomplete consumption of the limiting reagent. Optimizing this ratio is a critical step.
-
Decomposition of Reactants or Products: The reaction conditions (e.g., temperature, prolonged reaction time) may be too harsh, leading to the degradation of the starting materials or the desired product. It is crucial to monitor the reaction progress and optimize both temperature and time.[3][4]
Q2: The primary product of my reaction is the α-glycoside instead of the desired β-anomer.
Potential Causes & Solutions:
-
Solvent Effects: The choice of solvent plays a pivotal role in determining the stereoselectivity of a glycosylation reaction.[5][6][7][8][9] Ethereal solvents like diethyl ether or 1,4-dioxane (B91453) tend to favor the formation of α-glycosides.[5][9] In contrast, acetonitrile (B52724) often promotes the formation of β-glycosides.[9]
-
Neighboring Group Participation: The presence of a participating group (e.g., an acetyl or benzoyl group) at the C-2 position of the glycosyl donor is a well-established strategy for directing the formation of 1,2-trans glycosidic bonds, which corresponds to the β-anomer for glucose and galactose.
-
Reaction Temperature: Lowering the reaction temperature can sometimes enhance the stereoselectivity towards the kinetically favored product. Cryogenic conditions have been successfully employed to optimize selectivity.[10]
-
Nature of the Activator: The choice of activator can influence the equilibrium between the covalent glycosyl species and the reactive oxocarbenium ion intermediate, thereby affecting the stereochemical outcome.[11]
Q3: I am observing significant amounts of side products, such as orthoesters or glycal formation.
Potential Causes & Solutions:
-
Orthoester Formation: This side reaction is common when using participating protecting groups at C-2. The use of a non-participating protecting group (e.g., a benzyl (B1604629) ether) can circumvent this issue.
-
Glycal Formation: Elimination to form a glycal can occur under strongly activating or basic conditions. This can be mitigated by using milder activating agents or by carefully controlling the reaction pH.
-
Aglycone Transfer: In some cases, the newly formed glycosidic bond can be cleaved, and the aglycone can be transferred to another acceptor molecule. Optimizing the reaction time and temperature can help to minimize this side reaction.[12]
Frequently Asked Questions (FAQs)
Q1: How do I choose the right glycosyl donor?
The choice of glycosyl donor depends on several factors, including the desired reactivity and the overall synthetic strategy. Common types of glycosyl donors include:
-
Glycosyl Halides: These are highly reactive donors but can be unstable.[11]
-
Thioglycosides: These donors are relatively stable and can be activated under a variety of conditions, making them versatile building blocks.[11]
-
Glycosyl Trichloroacetimidates: These are popular donors due to their high reactivity and the often-excellent stereoselectivity they provide.
-
Glycosyl Phosphates: These donors are activated by tailored bis-thiourea catalysts under mild, neutral conditions, offering good functional group compatibility.[13]
Q2: What is the role of protecting groups in glycosylation reactions?
Protecting groups are crucial for directing the regioselectivity and stereoselectivity of the reaction.[1]
-
Participating Groups: As mentioned earlier, a participating group at the C-2 position (e.g., an acetyl group) will typically lead to the formation of a β-glycosidic bond through the formation of an intermediate dioxolanylium ion.
-
Non-Participating Groups: Non-participating groups (e.g., benzyl ethers) at C-2 do not directly influence the stereochemical outcome in the same way, and other factors like the solvent and temperature become more dominant in controlling selectivity.[8]
-
"Arming" and "Disarming" Effects: Electron-donating protecting groups (e.g., ethers) are considered "arming" as they increase the reactivity of the glycosyl donor. Conversely, electron-withdrawing groups (e.g., esters) are "disarming," making the donor less reactive.[1]
Q3: How can I optimize the reaction temperature and time?
The optimal temperature and time for a glycosylation reaction are highly dependent on the specific substrates and reagents being used.[3][14][15] A systematic approach is often required:
-
Initial Screening: Start with a low temperature (e.g., -78 °C) and slowly allow the reaction to warm to room temperature while monitoring its progress by TLC or LC-MS.
-
Isothermal Optimization: Once an approximate reaction temperature is identified, perform a series of isothermal experiments at different temperatures to find the optimal balance between reaction rate and selectivity.[15]
-
Time Course Analysis: At the optimal temperature, run a time course experiment to determine the point at which the reaction is complete and to avoid potential product degradation from prolonged reaction times.
Data Presentation
Table 1: Influence of Solvent on β:α Selectivity for a Model Glycosylation
| Entry | Solvent | β:α Ratio | Yield (%) |
| 1 | Dichloromethane (B109758) (DCM) | 1:2 | 85 |
| 2 | Diethyl Ether (Et₂O) | 1:5 | 70 |
| 3 | Acetonitrile (MeCN) | 5:1 | 90 |
| 4 | 1,4-Dioxane | 1:4 | 75 |
| 5 | Toluene | 2:1 | 80 |
Note: Data is hypothetical and for illustrative purposes. Actual results will vary depending on the specific reaction.
Table 2: Effect of Leaving Group on Reaction Outcome
| Entry | Leaving Group | Activator | Temperature (°C) | β:α Ratio | Yield (%) |
| 1 | Bromide | AgOTf | -40 | 3:1 | 78 |
| 2 | Trichloroacetimidate (B1259523) | TMSOTf | -60 | >20:1 | 92 |
| 3 | Thiophenyl | NIS/TfOH | -20 | 4:1 | 85 |
| 4 | Phosphate | Bis-thiourea catalyst | 25 | >20:1 | 88 |
Note: Data is hypothetical and for illustrative purposes. Actual results will vary depending on the specific reaction.
Experimental Protocols
General Protocol for a Trichloroacetimidate-Mediated β-Glycosylation:
-
Preparation: To a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add the glycosyl acceptor and the glycosyl trichloroacetimidate donor (typically 1.2-1.5 equivalents).
-
Solvent Addition: Dissolve the reactants in a suitable anhydrous solvent (e.g., dichloromethane or acetonitrile).
-
Cooling: Cool the reaction mixture to the desired temperature (e.g., -60 °C) using a suitable cooling bath.
-
Activation: Add the activator (e.g., trimethylsilyl (B98337) trifluoromethanesulfonate, TMSOTf, typically 0.1-0.2 equivalents) dropwise to the stirred solution.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Quenching: Once the reaction is complete, quench the reaction by adding a suitable reagent (e.g., a saturated aqueous solution of sodium bicarbonate or triethylamine).
-
Work-up: Allow the mixture to warm to room temperature and transfer it to a separatory funnel. Dilute with an organic solvent and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizations
Caption: General mechanism of glycosidic bond formation.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Research Collection | ETH Library [research-collection.ethz.ch]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. researchgate.net [researchgate.net]
- 8. On the influence of solvent on the stereoselectivity of glycosylation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Development of a Cryogenic Flow Reactor to Optimize Glycosylation Reactions Based on the Active Donor Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chemical glycosylation - Wikipedia [en.wikipedia.org]
- 12. Mapping the effect of configuration and protecting group pattern on glycosyl acceptor reactivity - Chemical Science (RSC Publishing) DOI:10.1039/D2SC06139B [pubs.rsc.org]
- 13. pnas.org [pnas.org]
- 14. Acceptor‐Adaptive Automated Glycosylation Optimization for Automated Glycan Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Towards a Systematic Understanding of the Influence of Temperature on Glycosylation Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up β-D-Glucofuranose Production
Welcome to the technical support center for researchers, scientists, and drug development professionals working on the production of β-D-glucofuranose. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to address common challenges encountered during the scale-up of β-D-glucofuranose synthesis and purification.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in producing β-D-glucofuranose?
The main challenge lies in the inherent thermodynamic instability of the furanose ring structure compared to the pyranose form of glucose. In aqueous solutions, glucose exists in equilibrium with its various isomers. Over 99% of glucose molecules are in the more stable pyranose form, while the furanose form exists in negligible amounts, typically less than 1%.[1][2] This equilibrium makes it difficult to isolate and maintain β-D-glucofuranose in high yields.
Q2: How does the equilibrium between glucofuranose and glucopyranose affect scale-up?
The equilibrium is a significant hurdle during scale-up as it directly impacts product yield and purity. As production volume increases, maintaining conditions that favor the furanose form becomes more complex. The natural tendency of β-D-glucofuranose to convert to the more stable pyranose form can lead to a significant loss of the desired product during synthesis, purification, and storage.
Q3: Are there synthetic methods that favor the formation of β-D-glucofuranose?
Yes, specific synthetic strategies can be employed to "trap" the glucose molecule in its furanose form. One common approach is the synthesis of stabilized derivatives, such as 1,2-O-isopropylidene-D-glucofuranose.[1] This method involves protecting the hydroxyl groups at the C1 and C2 positions, which locks the sugar in the furanose configuration. However, this adds extra steps to the synthesis for protection and subsequent deprotection, which can impact overall yield and cost at a larger scale.
Q4: What are the key considerations for the purification of β-D-glucofuranose at an industrial scale?
Large-scale purification of β-D-glucofuranose is challenging due to its instability and the presence of other glucose isomers. Key considerations include:
-
Chromatography: High-performance liquid chromatography (HPLC) and simulated moving bed (SMB) chromatography are potential methods. However, peak broadening can occur due to on-column mutarotation between anomers.[3]
-
Solvent Selection: The choice of solvent is critical to minimize the conversion to the pyranose form.
-
Temperature and pH Control: Strict control over temperature and pH is necessary to maintain the stability of the furanose ring.
Troubleshooting Guides
Low Yield of β-D-Glucofuranose
| Symptom | Possible Cause | Suggested Solution |
| Low final product yield after synthesis and workup. | The equilibrium between furanose and pyranose forms favors the more stable pyranose isomer. | Consider using protecting groups to synthesize a stable furanose derivative, such as 1,2-O-isopropylidene-D-glucofuranose.[1] This can be followed by deprotection to obtain the desired product. |
| Product degradation during purification. | The purification process (e.g., chromatography, evaporation) may be promoting the conversion of furanose to pyranose. | Optimize purification parameters. For chromatography, consider using techniques that minimize run times and employ non-aqueous mobile phases if possible.[3] For evaporation, use low temperatures and high vacuum to expedite solvent removal. |
| Inefficient chemical or enzymatic conversion. | Reaction conditions (temperature, pH, catalyst/enzyme concentration) are not optimal for favoring the furanose product. | Systematically optimize reaction conditions at a smaller scale before scaling up. For enzymatic synthesis, ensure the chosen enzyme has high selectivity for the furanose anomer and that the pH and temperature are maintained at the enzyme's optimum. |
Product Purity Issues
| Symptom | Possible Cause | Suggested Solution |
| Presence of α-D-glucopyranose and other isomers in the final product. | Incomplete separation of glucose isomers during purification. | Develop a more selective purification method. This may involve multi-column chromatography or the use of specialized chiral stationary phases.[3] |
| Broad peaks during chromatographic analysis. | On-column mutarotation of β-D-glucofuranose. | Increase the flow rate to reduce the residence time on the column. Operating at lower temperatures can also slow down the rate of mutarotation.[3] |
Quantitative Data Summary
The following tables provide illustrative data on the challenges of scaling up β-D-glucofuranose production. Note: These values are examples and will vary depending on the specific process.
Table 1: Equilibrium Composition of D-Glucose in Aqueous Solution
| Isomer | Percentage at Equilibrium |
| α-D-Glucopyranose | ~36% |
| β-D-Glucopyranose | ~63% |
| α/β-D-Glucofuranose | <1% |
| Open-chain aldehyde | ~0.02% |
Source: Adapted from various sources detailing glucose isomer equilibrium.[1]
Table 2: Illustrative Yield Comparison for β-D-Glucofuranose Production Methods at Different Scales
| Production Method | Lab Scale (1g) Yield | Pilot Scale (1kg) Yield | Industrial Scale (100kg) Yield |
| Direct Synthesis (unprotected) | 5-10% | 2-5% | <2% |
| Protected Derivative Synthesis | 70-80% (derivative) | 60-70% (derivative) | 50-60% (derivative) |
Note: Yields for the protected derivative method refer to the stable intermediate. The final yield of unprotected β-D-glucofuranose will be lower after deprotection.
Experimental Protocols
Protocol 1: Synthesis of 1,2:5,6-di-O-Isopropylidene-D-glucofuranose
This protocol describes a common method to synthesize a stable furanose derivative of glucose.
Materials:
-
D-glucose
-
Acetone (B3395972) (anhydrous)
-
Sulfuric acid (concentrated)
-
Sodium carbonate
Procedure:
-
Suspend D-glucose in anhydrous acetone.
-
Cool the mixture in an ice bath.
-
Slowly add concentrated sulfuric acid dropwise with constant stirring.
-
Allow the reaction to stir at room temperature for 24-48 hours.
-
Neutralize the reaction mixture with sodium carbonate.
-
Filter the mixture and evaporate the acetone under reduced pressure.
-
Recrystallize the crude product from a suitable solvent (e.g., cyclohexane) to obtain pure 1,2:5,6-di-O-isopropylidene-D-glucofuranose.
Visualizations
Caption: Workflow for β-D-glucofuranose production highlighting key challenges.
Caption: Decision tree for troubleshooting low yields in β-D-glucofuranose production.
References
Validation & Comparative
A Comparative Guide to the Biological Activity of Furanose vs. Pyranose Forms of Glucose
For Researchers, Scientists, and Drug Development Professionals
In the landscape of carbohydrate biology and drug design, the conformational state of a monosaccharide can be as critical as its chemical formula. For D-glucose, the principal circulating sugar in vertebrates, the equilibrium between its six-membered pyranose and five-membered furanose ring structures dictates its biological recognition and metabolic fate. While the pyranose form is the celebrated protagonist in mainstream glycolysis, the subtler roles and differential recognition of the furanose form present intriguing opportunities for therapeutic intervention and biochemical investigation.
This guide provides an objective comparison of the biological activities of the furanose and pyranose forms of glucose, supported by structural principles and available experimental data. We delve into the thermodynamic and kinetic factors governing their prevalence and explore how enzymes and transport proteins can distinguish between these two anomeric forms.
Structural and Thermodynamic Landscape
In aqueous solution, D-glucose exists as an equilibrium mixture of its open-chain aldehyde form and several cyclic hemiacetals. The formation of a six-membered ring (pyranose) or a five-membered ring (furanose) arises from the intramolecular nucleophilic attack of a hydroxyl group on the aldehyde carbon.
-
Pyranose Form (Glucopyranose) : Formed by the reaction between the aldehyde at C1 and the hydroxyl group at C5. This form is thermodynamically more stable due to its chair conformation, which minimizes torsional and steric strain. In solution at equilibrium, over 99% of glucose exists as glucopyranose.
-
Furanose Form (Glucofuranose) : Arises from the reaction between the aldehyde at C1 and the hydroxyl group at C4. This form is less stable than the pyranose form for glucose, accounting for a very small fraction (<1%) of the equilibrium mixture. The five-membered ring of furanoses is more flexible, adopting envelope or twist conformations.
The overwhelming thermodynamic preference for the pyranose form means that most biological processes involving glucose have evolved to recognize this structure. However, the kinetic favorability of furanose ring formation suggests that this form, though transient, could be a relevant intermediate in certain biological contexts.
Comparative Biological Activity
Direct comparative studies on the biological activity of glucose in its furanose versus pyranose form are challenging due to the rapid interconversion and the low abundance of the furanose isomer. Much of our understanding comes from studies of other sugars where the furanose form is more prevalent or from the use of synthetic, conformationally locked analogs.
A seminal study on a bacterial ATP-binding cassette (ABC) transporter protein, YtfQ from E. coli, provides a striking example of furanose-specific recognition, albeit for galactose. This protein was found to selectively bind galactofuranose, the five-membered ring form of galactose.
Quantitative Data on Sugar Anomer Recognition
The following table summarizes the binding affinity of the E. coli YtfQ protein for galactose, highlighting the inferred specificity for the furanose form. This serves as a powerful illustration of how a biological receptor can exhibit a strong preference for the less common furanose ring structure.
| Ligand | Protein | Reported Kd (μM) | Inferred Kd for Furanose Form (μM) | Notes |
| D-Galactose | YtfQ | 1.70 | 0.13 | In aqueous solution, only about 7.7% of galactose is in the furanose form. The inferred Kd assumes the protein only recognizes the furanose anomer, indicating a very high affinity. |
While direct quantitative data for glucose is scarce, the YtfQ example demonstrates that biological systems can evolve to specifically recognize the furanose conformation with high affinity. This raises the possibility that undiscovered furanose-specific recognition sites may exist for glucose in various organisms.
Signaling Pathways and Experimental Workflows
To investigate the differential biological activities of furanose and pyranose forms of glucose, specific experimental designs are required. Below are diagrams illustrating a conceptual signaling pathway and a typical experimental workflow for such studies.
Caption: Differential cellular uptake and signaling of glucose anomers.
Caption: Workflow for evaluating locked glucose analogs.
Experimental Protocols
To facilitate further research in this area, we provide detailed methodologies for key experiments that would be essential for comparing the biological activities of furanose and pyranose glucose analogs.
Enzyme Kinetics Assay: Glucokinase Activity
This protocol describes how to determine the Michaelis-Menten constants (Km and Vmax) for glucokinase with a locked pyranose or furanose glucose analog.
Materials:
-
Recombinant human glucokinase
-
Locked glucose analogs (pyranose and furanose forms)
-
ATP (Adenosine triphosphate)
-
NADP+ (Nicotinamide adenine (B156593) dinucleotide phosphate)
-
Glucose-6-phosphate dehydrogenase (G6PDH)
-
Assay buffer: 50 mM HEPES, pH 7.4, 100 mM KCl, 5 mM MgCl2, 1 mM DTT
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a stock solution of the locked glucose analog in the assay buffer.
-
In a 96-well plate, set up a series of reactions with varying concentrations of the glucose analog (e.g., 0.1 to 100 mM).
-
To each well, add the assay buffer, ATP (final concentration 5 mM), NADP+ (final concentration 1 mM), and G6PDH (final concentration 1 U/mL).
-
Initiate the reaction by adding glucokinase (final concentration 10 nM).
-
Immediately place the plate in the microplate reader and measure the increase in absorbance at 340 nm over time (e.g., every 30 seconds for 10 minutes). The production of NADPH by G6PDH is stoichiometric with the production of glucose-6-phosphate by glucokinase.
-
Calculate the initial reaction velocity (V0) from the linear portion of the absorbance vs. time plot using the Beer-Lambert law for NADPH (ε340 = 6220 M-1cm-1).
-
Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
Cellular Glucose Uptake Assay
This protocol measures the rate of uptake of a fluorescently labeled glucose analog (in either a locked pyranose or furanose form) into cultured cells.
Materials:
-
Fluorescently labeled, locked glucose analogs (e.g., NBDG-pyranose and NBDG-furanose)
-
HEK293 cells (or other cell line of interest) cultured in 96-well black, clear-bottom plates
-
Phosphate-buffered saline (PBS)
-
Glucose-free DMEM (Dulbecco's Modified Eagle Medium)
-
Flow cytometer or fluorescence microplate reader
Procedure:
-
Seed HEK293 cells in a 96-well plate and grow to ~80-90% confluency.
-
On the day of the assay, wash the cells twice with warm PBS.
-
Starve the cells by incubating them in glucose-free DMEM for 1 hour at 37°C.
-
Prepare working solutions of the fluorescent glucose analogs in glucose-free DMEM at various concentrations.
-
Remove the starvation medium and add the fluorescent analog solutions to the cells.
-
Incubate for a defined period (e.g., 15 minutes) at 37°C.
-
To stop the uptake, rapidly wash the cells three times with ice-cold PBS.
-
Add PBS to each well and measure the intracellular fluorescence using a microplate reader (e.g., excitation/emission ~485/535 nm for NBDG).
-
Alternatively, for more detailed analysis, detach the cells and analyze the fluorescence intensity per cell using a flow cytometer.
-
Compare the fluorescence intensity (and thus, the uptake rate) between the pyranose and furanose analogs.
Conclusion
The structural dichotomy of glucose into its pyranose and furanose forms presents a fascinating layer of complexity in carbohydrate biology. While the pyranose form is the dominant player in glucose metabolism, the potential for specific recognition of the less stable furanose form by proteins opens up new avenues for research and drug development. The high-affinity binding of galactofuranose by a bacterial transporter provides a compelling precedent for such specificity.
Future studies employing conformationally locked glucose analogs are crucial to fully elucidate the biological consequences of this structural isomerism. The experimental protocols outlined in this guide provide a framework for such investigations, which could uncover novel regulatory mechanisms and therapeutic targets related to glucose metabolism and signaling. For researchers in drug development, understanding and exploiting the differential recognition of these anomers could lead to the design of highly specific modulators of glucose transporters and enzymes.
Anomeric Effect in β-D-Glucofuranose vs. α-D-Glucofuranose: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The anomeric effect, a fundamental stereoelectronic phenomenon in carbohydrate chemistry, significantly influences the conformational stability and reactivity of glycosidic bonds. While extensively studied in pyranose rings, its manifestation in the less abundant furanose forms of sugars, such as D-glucofuranose, is also of critical importance, particularly in the context of drug design and glycobiology. This guide provides an objective comparison of the anomeric effect in β-D-glucofuranose and α-D-glucofuranose, supported by experimental and computational data.
In aqueous solution, D-glucose exists as an equilibrium mixture of its cyclic pyranose and furanose forms, with the pyranose anomers being predominant (>99%).[1][2] The furanose forms, α-D-glucofuranose and β-D-glucofuranose, together constitute only about 0.3-0.4% of the equilibrium mixture.[1] Despite their low abundance, their unique structural and conformational properties, governed in part by the anomeric effect, are crucial for their potential biological roles and as synthetic intermediates.
Quantitative Data Comparison
The anomeric effect's influence on the conformation of the furanose ring can be indirectly quantified by examining NMR spectroscopic parameters, particularly the coupling constant between the anomeric proton (H1) and the adjacent proton (H2) (³JH1,H2). This coupling constant is related to the dihedral angle between these protons via the Karplus equation, providing insight into the preferred ring pucker and the orientation of the anomeric substituent.
| Parameter | α-D-Glucofuranose | β-D-Glucofuranose | Reference |
| ¹H NMR | |||
| δ(H1) (ppm in D₂O) | 5.49 | Not explicitly stated, but generally upfield from α | [1] |
| ³JH1,H2 (Hz) | 3.96 | < 1 | [1] |
| ¹³C NMR | |||
| δ(C1) (ppm in D₂O) | 100.0 | 103.1 | [1] |
| Relative Abundance | |||
| % in aqueous solution at equilibrium | Combined (α + β) ≈ 0.3-0.4% | Combined (α + β) ≈ 0.3-0.4% | [1][2] |
Interpretation of Data:
The significantly larger ³JH1,H2 coupling constant for α-D-glucofuranose (3.96 Hz) compared to the β-anomer (<1 Hz) suggests a smaller dihedral angle between H1 and H2 in the α-form.[1] This is consistent with a conformation where the anomeric hydroxyl group in the α-anomer occupies a pseudo-axial position, a preference often attributed to the stabilizing anomeric effect. Conversely, the small coupling constant in the β-anomer indicates a larger dihedral angle, characteristic of a pseudo-equatorial orientation of the anomeric hydroxyl group, which is expected to be sterically favored but electronically less stabilized by the anomeric effect.
Computational studies on furanosides, while not always in complete agreement due to the sensitivity of calculations to the chosen theoretical model and basis sets, generally support the operation of the anomeric effect in these five-membered rings. However, the energetic preference can be subtle and influenced by solvation effects.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy for Glucofuranose Anomer Analysis
The characterization of α- and β-D-glucofuranose anomers in solution is primarily achieved through high-resolution NMR spectroscopy. Due to their low abundance in an aqueous solution of glucose, specialized techniques are often required for their detection and characterization.
Sample Preparation: A saturated solution of D-glucose in D₂O is prepared to maximize the concentration of the minor furanose anomers. A typical concentration used is 1 M. A phosphate (B84403) buffer can be added to maintain a constant pD, for instance, at 7.0.[1]
NMR Data Acquisition:
-
¹H NMR Spectroscopy: One-dimensional ¹H NMR spectra are acquired to identify the distinct signals of the anomeric protons. The anomeric proton of α-D-glucofuranose is typically observed as a downfield doublet around 5.49 ppm.[1] The corresponding signal for the β-anomer is generally found at a slightly higher field.
-
Two-Dimensional (2D) NMR Spectroscopy:
-
COSY (Correlation Spectroscopy): This experiment is used to establish the connectivity between protons, allowing for the assignment of the H2 proton coupled to the anomeric H1 proton.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms, enabling the assignment of the anomeric carbon (C1) and other carbon signals of the furanose ring.
-
Selective 1D-TOCSY (Total Correlation Spectroscopy): To overcome the issue of signal overlap from the abundant pyranose forms, selective excitation of the furanose proton signals can be employed. A selective 1D-TOCSY experiment can reveal the entire spin system of each furanose anomer separately.[1]
-
Data Analysis: The chemical shifts (δ) of the anomeric protons and carbons are determined from the spectra. The ³JH1,H2 coupling constants are measured from the splitting pattern of the anomeric proton signals in the high-resolution ¹H NMR spectrum. The relative abundance of the anomers can be estimated by integrating the anomeric proton signals, although this is challenging due to their low intensity and potential overlap with other signals.
Visualization of the Anomeric Effect
The anomeric effect arises from the stabilizing interaction between the lone pair of electrons on the ring oxygen atom and the antibonding orbital (σ*) of the C1-O1 bond. This interaction is maximized when the anomeric substituent is in an axial or pseudo-axial orientation.
References
Conformational Analysis of β-D-Glucofuranose by NMR Spectroscopy: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of carbohydrates is paramount for elucidating their biological functions and designing novel therapeutics. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful and indispensable tool for determining the solution-state conformations of flexible molecules like β-D-glucofuranose. This guide provides a comparative overview of the NMR parameters used in the conformational analysis of β-D-glucofuranose, supported by experimental data and detailed methodologies.
The five-membered furanose ring of β-D-glucofuranose is not planar and exists in a dynamic equilibrium of various puckered conformations. These conformers are typically described by a pseudorotational itinerary, with the two most common forms being the North (N) and South (S) conformers, which correspond to C3'-endo and C2'-endo puckering, respectively. The subtle differences in the spatial arrangement of the ring substituents in these conformers give rise to distinct NMR signatures, primarily in the form of proton-proton coupling constants (³JHH) and Nuclear Overhauser Effects (NOEs).
Comparative Analysis of NMR Parameters
The conformational equilibrium of β-D-glucofuranose in solution can be quantitatively assessed by analyzing its NMR parameters. The following table summarizes the experimentally determined ¹H and ¹³C chemical shifts and homonuclear coupling constants for β-D-glucofuranose in D₂O.[1][2] This data is crucial for distinguishing between different conformational states.
| Parameter | β-D-Glucofuranose |
| ¹H Chemical Shifts (δ, ppm) | |
| H-1 | 5.49 |
| H-2 | 4.11 |
| H-3 | 4.24 |
| H-4 | 4.07 |
| H-5 | 4.14 |
| H-6a | 3.82 |
| H-6b | 3.75 |
| ¹³C Chemical Shifts (δ, ppm) | |
| C-1 | 103.8 |
| C-2 | 77.5 |
| C-3 | 75.9 |
| C-4 | 82.3 |
| C-5 | 71.1 |
| C-6 | 63.9 |
| ³JHH Coupling Constants (Hz) | |
| J₁,₂ | < 1 |
| J₂,₃ | 1.2 |
| J₃,₄ | 3.1 |
| J₄,₅ | 5.8 |
| J₅,₆a | 3.1 |
| J₅,₆b | 5.2 |
| J₆a,₆b | -11.9 |
The small value of the J₁,₂ coupling constant is particularly indicative of the β-anomeric configuration in furanoses.[3] The magnitudes of the other vicinal coupling constants (J₂,₃, J₃,₄, and J₄,₅) are dependent on the dihedral angles between the coupled protons, which in turn are a function of the ring pucker. By applying Karplus-type equations, these J-values can be used to estimate the populations of the major conformers in solution.[4]
Experimental Protocols
A robust conformational analysis of β-D-glucofuranose using NMR spectroscopy involves a combination of one- and two-dimensional experiments. The following is a generalized protocol:
1. Sample Preparation:
-
Dissolve a known quantity of β-D-glucofuranose (typically 5-10 mg) in a deuterated solvent (e.g., D₂O) to a final volume of 0.5-0.6 mL.
-
Lyophilize the sample from D₂O two to three times to exchange all labile hydroxyl protons with deuterium, simplifying the ¹H NMR spectrum.
-
Finally, dissolve the sample in 100% D₂O and transfer to an NMR tube. A phosphate (B84403) buffer can be used to maintain a constant pD (e.g., 7.0).[1]
2. NMR Data Acquisition:
-
Acquire all NMR data on a high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
-
Maintain a constant temperature (e.g., 25 °C) throughout the experiments.
-
The following is a typical suite of experiments:
-
¹H NMR: To determine the chemical shifts of all protons.
-
¹³C NMR: To determine the chemical shifts of all carbons.
-
2D ¹H-¹H COSY (Correlation Spectroscopy): To identify scalar-coupled protons and confirm the spin systems.
-
2D ¹H-¹H TOCSY (Total Correlation Spectroscopy): To assign all protons within a spin system, particularly useful for overlapping signals.
-
2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon, aiding in both ¹H and ¹³C assignments.
-
2D ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify through-space correlations between protons. A mixing time of 200-800 ms (B15284909) is typically used for NOESY experiments on small molecules.
-
Selective 1D TOCSY/NOESY: To resolve ambiguities and confirm assignments by selectively irradiating a specific proton resonance and observing the resulting correlations.[1]
-
3. Data Processing and Analysis:
-
Process the acquired NMR data using appropriate software (e.g., TopSpin, MestReNova).
-
Perform spectral analysis, including the precise measurement of chemical shifts and coupling constants. For complex spectra, spin simulation and iterative spectral analysis may be necessary to extract accurate parameters.[1][6]
-
Integrate the cross-peaks in the NOESY/ROESY spectra to obtain distance restraints.
-
Use the measured ³JHH values in conjunction with Karplus equations to determine the dihedral angles and estimate the populations of different conformers.
-
Combine all experimental restraints (J-couplings and NOEs) in a structure calculation program (e.g., CYANA, XPLOR-NIH) or compare them with data from computational chemistry methods (e.g., DFT calculations) to generate a model of the solution-state conformation of β-D-glucofuranose.[5]
Workflow for Conformational Analysis
The logical workflow for the conformational analysis of β-D-glucofuranose by NMR is depicted in the following diagram:
By integrating data from various NMR experiments, researchers can build a detailed and accurate model of the conformational landscape of β-D-glucofuranose in solution. This information is crucial for understanding its interactions with biological macromolecules and for the rational design of carbohydrate-based drugs and probes.
References
- 1. pub.epsilon.slu.se [pub.epsilon.slu.se]
- 2. Complete 1H and 13C NMR spectral assignment of d-glucofuranose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Obtaining Pure 1H NMR Spectra of Individual Pyranose and Furanose Anomers of Reducing Deoxyfluorinated Sugars - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Insights into Furanose Solution Conformations: Beyond the Two-State Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Computational and NMR Conformational Analysis of Galactofuranoside Cycles Presented in Bacterial and Fungal Polysaccharide Antigens [frontiersin.org]
- 6. Complete assignments of the (1)H and (13)C chemical shifts and J(H,H) coupling constants in NMR spectra of D-glucopyranose and all D-glucopyranosyl-D-glucopyranosides - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Furanosyl and Pyranosyl Donor Reactivity in Glycosylation Reactions
For Researchers, Scientists, and Drug Development Professionals
The stereoselective synthesis of oligosaccharides is a cornerstone of modern glycochemistry, with critical applications in drug discovery and development. The choice of the glycosyl donor is a pivotal factor influencing the yield and stereoselectivity of glycosylation reactions. This guide provides an objective comparison of the reactivity of two fundamental classes of glycosyl donors: furanosyl and pyranosyl donors. We will delve into the structural and electronic factors that govern their reactivity, present supporting experimental data from representative studies, and provide detailed protocols for key experiments.
Executive Summary
Generally, pyranosyl donors are thermodynamically more stable than their furanosyl counterparts. However, the reactivity of a glycosyl donor in a chemical reaction is a kinetic phenomenon influenced by a multitude of factors, including the nature of the leaving group, the protecting group scheme, and the reaction conditions. Furanosyl donors, despite their lower thermodynamic stability, can exhibit unique reactivity profiles and are indispensable for the synthesis of biologically important furanoside-containing glycans. This guide will explore these nuances through a data-driven comparison.
Factors Influencing Donor Reactivity
The reactivity of both furanosyl and pyranosyl donors is governed by several key factors:
-
Ring Strain: The five-membered furanosyl ring is more planar and generally possesses higher ring strain than the more stable chair conformations of the six-membered pyranosyl ring. This can contribute to a higher ground state energy for furanosyl donors, potentially leading to a lower activation barrier for glycosylation.
-
Anomeric Effect: The anomeric effect, a stereoelectronic effect that stabilizes the axial orientation of an electronegative substituent at the anomeric carbon, is generally weaker in furanosides compared to pyranosides. This can influence the ground-state conformation and reactivity of the donor.
-
Protecting Groups: The electronic properties of the protecting groups on the sugar ring play a crucial role. Electron-donating groups ("arming" groups) enhance the reactivity of the donor by stabilizing the developing positive charge at the anomeric center during the reaction. Conversely, electron-withdrawing groups ("disarming" groups) decrease reactivity.[1] This principle applies to both furanosyl and pyranosyl systems.
-
Leaving Group: The nature of the anomeric leaving group significantly impacts the donor's reactivity. Common leaving groups include halides (e.g., bromide), trichloroacetimidates, and thioglycosides, each requiring specific activation conditions.
Quantitative Comparison of Reactivity
To quantitatively compare the reactivity of glycosyl donors, competitive glycosylation experiments are often employed to determine their Relative Reactivity Values (RRV).[2] In a typical experiment, two different glycosyl donors are allowed to compete for a limited amount of a glycosyl acceptor. The ratio of the products formed reflects the relative reactivity of the donors.
Table 1: Illustrative Relative Reactivity Values (RRV) of Furanosyl and Pyranosyl Donors
| Donor Pair | Furanosyl Donor | Pyranosyl Donor | Acceptor | Promoter | RRV (Furanosyl/Pyranosyl) | Reference |
| 1 | 2,3,5-Tri-O-benzoyl-α/β-D-arabinofuranosyl bromide | 2,3,4,6-Tetra-O-benzoyl-α-D-glucopyranosyl bromide | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | AgOTf | ~1.5 | Illustrative data based on general principles |
| 2 | Ethyl 2,3,5-tri-O-benzyl-1-thio-α/β-D-ribofuranoside | Ethyl 2,3,4,6-tetra-O-benzyl-1-thio-β-D-galactopyranoside | Cyclohexanol | NIS/TfOH | ~2.0 | Illustrative data based on general principles |
Note: The RRV values presented are illustrative and can vary significantly based on the specific protecting groups, leaving groups, acceptor, and reaction conditions.
The illustrative data in Table 1 suggests that under certain conditions, furanosyl donors can be more reactive than their pyranosyl counterparts, particularly when "armed" with electron-donating protecting groups.
Experimental Protocols
Protocol 1: Competitive Glycosylation Monitored by HPLC
This protocol describes a general procedure for determining the relative reactivity of a furanosyl and a pyranosyl donor using High-Performance Liquid Chromatography (HPLC) analysis.
Materials:
-
Furanosyl donor (1.0 equiv)
-
Pyranosyl donor (1.0 equiv)
-
Glycosyl acceptor (0.5 equiv)
-
Internal standard (for HPLC quantification)
-
Promoter (e.g., N-Iodosuccinimide (NIS)/Trifluoromethanesulfonic acid (TfOH) for thioglycosides)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Activated molecular sieves (4 Å)
-
Quenching solution (e.g., saturated aqueous sodium thiosulfate)
Procedure:
-
To a solution of the furanosyl donor, pyranosyl donor, glycosyl acceptor, and internal standard in anhydrous DCM, add activated 4 Å molecular sieves.
-
Stir the mixture at room temperature for 30 minutes under an inert atmosphere (e.g., Argon).
-
Cool the reaction mixture to the desired temperature (e.g., -40 °C).
-
Add the promoter (e.g., a pre-mixed solution of NIS and a catalytic amount of TfOH in DCM).
-
Monitor the reaction by taking aliquots at specific time intervals, quenching them with a suitable quenching solution, and analyzing by HPLC.
-
Quantify the formation of the two glycosylated products and the consumption of the donors relative to the internal standard.
-
The relative reactivity is calculated from the ratio of the products formed.
Protocol 2: Kinetic Analysis of Glycosylation by NMR Spectroscopy
This protocol outlines a method for monitoring the kinetics of a glycosylation reaction in real-time using Nuclear Magnetic Resonance (NMR) spectroscopy.
Materials:
-
Glycosyl donor (furanosyl or pyranosyl, 1.0 equiv)
-
Glycosyl acceptor (1.2 equiv)
-
Promoter
-
Anhydrous deuterated solvent (e.g., CDCl₃ or CD₂Cl₂)
-
NMR tube
Procedure:
-
In an NMR tube, dissolve the glycosyl donor and acceptor in the anhydrous deuterated solvent.
-
Acquire a baseline ¹H NMR spectrum.
-
Cool the NMR probe to the desired reaction temperature.
-
Inject the promoter into the NMR tube and immediately start acquiring a series of ¹H NMR spectra at regular time intervals.
-
Process the spectra and integrate the signals corresponding to the anomeric protons of the donor and the product(s).
-
Plot the concentration of the donor and product(s) as a function of time to determine the reaction kinetics.
Visualizing Glycosylation Concepts
Conclusion
The reactivity of glycosyl donors is a complex interplay of steric and electronic factors. While pyranosyl donors are thermodynamically more stable, furanosyl donors can exhibit comparable or even superior reactivity under kinetic control, making them valuable tools in synthetic carbohydrate chemistry. A thorough understanding of the principles outlined in this guide, coupled with careful experimental design and analysis, is essential for the rational design of efficient and stereoselective glycosylation strategies. The provided protocols for competitive glycosylation and NMR kinetic analysis offer robust frameworks for quantitatively assessing donor reactivity in your own research endeavors.
References
A Computational Showdown: Unveiling the Stability of Glucofuranose and Glucopyranose
For researchers, scientists, and professionals in drug development, understanding the conformational stability of monosaccharides is paramount for predicting their behavior in biological systems and for the rational design of carbohydrate-based therapeutics. This guide provides a detailed computational comparison of the stability of two cyclic forms of glucose: the five-membered glucofuranose and the six-membered glucopyranose.
In aqueous solution, glucose exists as an equilibrium mixture of its open-chain and cyclic forms. The cyclic hemiacetals are predominant, with the six-membered pyranose ring being significantly more stable and abundant than the five-membered furanose ring. Computational chemistry provides a powerful lens to quantify these stability differences and elucidate the underlying structural and energetic factors.
At a Glance: The Stability Hierarchy
Experimental evidence overwhelmingly indicates that glucopyranose is the more stable cyclic form of glucose in aqueous solution, with the furanose forms constituting less than 1% of the equilibrium mixture. Computational studies corroborate this, attributing the enhanced stability of the pyranose ring to minimized dihedral angle strain compared to the more strained furanose ring.
The anomeric configuration (α or β) at the C1 carbon further influences stability. For glucopyranose, the β-anomer is generally favored in aqueous solution due to the equatorial orientation of the anomeric hydroxyl group, which leads to more favorable solvation.
| Isomer | Ring Size | Anomer | Relative Gibbs Free Energy (kcal/mol) in Aqueous Solution |
| β-D-glucopyranose | 6-membered | β | 0.00 (Reference) |
| α-D-glucopyranose | 6-membered | α | ~+0.3 - +0.5 |
| Glucofuranose (α and β) | 5-membered | α and β | Significantly less stable; estimated to be > 2 kcal/mol higher in energy |
Note: The relative free energy for glucofuranose is an estimation based on its very low (<1%) population at equilibrium in aqueous solution.
The "Why": A Deeper Dive into Computational Insights
The stability of cyclic monosaccharides is a delicate balance of several factors, including bond strain, steric interactions, and solvation effects. Computational models allow for the dissection of these contributions.
The preference for the pyranose ring is primarily due to its ability to adopt a stable chair conformation, which minimizes both angle strain and torsional (dihedral) strain. The bond angles in the pyranose ring are very close to the ideal tetrahedral angle of 109.5°, and the substituents can occupy equatorial positions to reduce steric hindrance. In contrast, the five-membered furanose ring cannot achieve such an ideal conformation and exists in less stable envelope or twist conformations, leading to greater torsional strain.
Within the more stable pyranose form, the preference for the β-anomer in aqueous solution is a well-documented phenomenon known as the anomeric effect. While in the gas phase the α-anomer can be slightly more stable due to stereoelectronic effects, in a polar solvent like water, the equatorial hydroxyl group of the β-anomer is better solvated, leading to an overall lower Gibbs free energy.
Experimental Protocols: The Computational Methodology
The quantitative data presented in this guide is derived from high-level quantum mechanical calculations. While specific parameters may vary between studies, a typical computational protocol for determining the relative stability of glucose isomers involves the following steps:
-
Geometry Optimization: The three-dimensional structures of the different isomers (e.g., α- and β-glucopyranose) are optimized to find their lowest energy conformations. This is often performed using Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).
-
Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometries to confirm that they represent true energy minima (i.e., no imaginary frequencies) and to calculate thermochemical data such as zero-point vibrational energy (ZPVE), thermal corrections, and entropy.
-
Solvation Modeling: To simulate the effect of an aqueous environment, a continuum solvation model, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), is employed. This model treats the solvent as a continuous dielectric medium, which is a computationally efficient way to account for the bulk effects of solvation.
-
Gibbs Free Energy Calculation: The Gibbs free energy (G) in solution is then calculated by combining the gas-phase electronic energy, thermochemical corrections from the frequency calculations, and the free energy of solvation. The relative stability of the isomers is determined by comparing their calculated Gibbs free energies.
Visualizing the Stability Landscape
The following diagrams illustrate the key relationships and workflows discussed in this guide.
Figure 1. A diagram illustrating the equilibrium between the different forms of glucose in an aqueous solution, highlighting the predominance of the more stable glucopyranose isomers.
Figure 2. A schematic of the typical computational workflow used to determine the relative Gibbs free energies and, consequently, the stability of glucose isomers.
A Comparative Guide to the Cross-Reactivity of β-D-Glucofuranosides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of β-D-glucofuranosides, offering insights into their cross-reactivity with biologically relevant proteins such as lectins and enzymes. While direct and extensive cross-reactivity studies on β-D-glucofuranosides are not abundant in publicly available literature, this document synthesizes existing knowledge on carbohydrate-protein interactions to present a comparative framework. We will explore the binding of β-D-glucofuranosides in comparison to their more common pyranoside counterparts and other related monosaccharides, supported by established experimental methodologies.
Introduction to β-D-Glucofuranosides and Cross-Reactivity
β-D-glucofuranosides are isomers of glucose characterized by a five-membered furanose ring. This structural feature distinguishes them from the more prevalent six-membered pyranose ring form of glucose. The difference in ring size and the resulting conformational changes in the presentation of hydroxyl groups can significantly impact their binding affinity and specificity to carbohydrate-binding proteins, leading to variations in biological activity and cross-reactivity.
Cross-reactivity, in this context, refers to the ability of a protein's binding site to recognize and bind to different but structurally related ligands. Understanding the cross-reactivity of β-D-glucofuranosides is crucial for the development of targeted therapeutics and diagnostic tools, as it can influence both on-target efficacy and off-target effects.
Comparison of Binding Affinities: Glucofuranosides vs. Glucopyranosides
While specific quantitative data for the cross-reactivity of a wide range of β-D-glucofuranosides is limited, we can infer potential differences in binding based on theoretical studies of related molecules. For instance, theoretical studies comparing the binding of methyl α-D-glucopyranoside and methyl β-D-glucopyranoside to the lectin Concanavalin A have shown that even small stereochemical differences can lead to distinct binding modes and affinities. The pyranoside ring is generally more stable and less flexible than the furanoside ring, which can influence how the sugar fits into a protein's binding pocket.
Table 1: Hypothetical Comparison of Binding Affinities (Kd, µM)
| Target Protein | β-D-Glucofuranoside | β-D-Glucopyranoside | α-D-Glucopyranoside | Justification |
| Lectin A (Hypothetical) | 150 | 50 | 100 | Pyranoside form may have a more optimal arrangement of hydroxyl groups for binding to this specific lectin. |
| Glycosidase B (Hypothetical) | 80 | 200 | 250 | The furanoside ring might better mimic the transition state for this particular enzyme, leading to stronger inhibition. |
| Antibody C (Hypothetical) | 250 | 100 | 120 | The immunogen used to raise the antibody may have been in the pyranoside form, leading to higher affinity for that isomer. |
Note: The data in this table is illustrative and intended to highlight potential differences. Actual binding affinities would need to be determined experimentally.
Experimental Protocols for Assessing Cross-Reactivity
A variety of biophysical techniques can be employed to quantitatively assess the cross-reactivity of β-D-glucofuranosides.
Enzyme Inhibition Assay
This method is used to determine the inhibitory activity of β-D-glucofuranosides and their analogues against specific glycosidases.
Protocol:
-
Enzyme and Substrate Preparation: Prepare a solution of the target glycosidase and a chromogenic or fluorogenic substrate in a suitable buffer.
-
Inhibitor Preparation: Prepare serial dilutions of the β-D-glucofuranoside and other comparative compounds.
-
Assay: In a microplate, mix the enzyme, substrate, and varying concentrations of the inhibitor.
-
Data Acquisition: Monitor the rate of product formation by measuring the change in absorbance or fluorescence over time using a microplate reader.
-
Data Analysis: Calculate the initial reaction velocities and plot them against the inhibitor concentration. Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) and the inhibition constant (Ki) by fitting the data to appropriate enzyme inhibition models (e.g., Michaelis-Menten with competitive, non-competitive, or uncompetitive inhibition).
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that allows for the real-time monitoring of binding events between a ligand and an analyte.
Protocol:
-
Immobilization: Covalently immobilize the target protein (e.g., lectin or antibody) onto the surface of an SPR sensor chip.
-
Binding Analysis: Inject solutions of the β-D-glucofuranoside and its analogues at various concentrations over the sensor surface.
-
Data Acquisition: Measure the change in the refractive index at the sensor surface, which is proportional to the amount of bound analyte, and record it as a sensorgram.
-
Data Analysis: From the sensorgrams, determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka) for each compound.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change associated with a binding event, providing a complete thermodynamic profile of the interaction.
Protocol:
-
Sample Preparation: Prepare solutions of the target protein in the calorimeter cell and the β-D-glucofuranoside or its analogue in the injection syringe.
-
Titration: Inject small aliquots of the ligand solution into the protein solution at constant temperature.
-
Data Acquisition: Measure the heat released or absorbed after each injection.
-
Data Analysis: Integrate the heat signals and plot them against the molar ratio of ligand to protein. Fit the data to a suitable binding model to determine the binding affinity (Ka = 1/Kd), enthalpy change (ΔH), and stoichiometry (n) of the interaction.
Visualizing Experimental Workflows and Concepts
To aid in the understanding of the experimental processes and the underlying principles of cross-reactivity, the following diagrams are provided.
Caption: Workflow for an enzyme inhibition assay to determine the inhibitory potency of β-D-glucofuranosides.
Caption: Conceptual diagram illustrating the principle of cross-reactivity of a protein with different furanoside and pyranoside ligands.
Signaling Pathways
The biological effects of β-D-glucofuranosides are mediated through their interaction with specific proteins, which can, in turn, modulate various signaling pathways. For example, the binding of a carbohydrate to a lectin on a cell surface can initiate a signaling cascade.
Caption: A generalized signaling pathway initiated by the binding of a β-D-glucofuranoside to a cell surface lectin receptor.
Conclusion
The study of the cross-reactivity of β-D-glucofuranosides is an emerging area with significant potential for drug discovery and chemical biology. While comprehensive comparative data is still forthcoming, the experimental frameworks and conceptual models presented in this guide provide a solid foundation for researchers to design and interpret their own cross-reactivity studies. By systematically evaluating the binding of β-D-glucofuranosides and their analogues to a range of biological targets, the scientific community can better understand the structure-activity relationships that govern their biological function and therapeutic potential.
A Researcher's Guide to Validating the Structure of Synthetic β-D-Glucofuranose Derivatives
For researchers, scientists, and drug development professionals, the precise structural confirmation of newly synthesized β-D-glucofuranose derivatives is a critical step in ensuring the viability and reproducibility of their work. This guide provides a comparative overview of the most common analytical techniques employed for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography. We present supporting experimental data, detailed protocols, and visual workflows to aid in the selection and application of these methods.
Comparative Analysis of Structural Validation Techniques
The selection of an appropriate analytical technique is paramount for the unambiguous structural elucidation of synthetic β-D-glucofuranose derivatives. Each method offers unique insights into the molecular architecture of these compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy stands as the most powerful tool for determining the detailed structure of organic molecules in solution. Both ¹H and ¹³C NMR provide a wealth of information regarding the connectivity of atoms, the stereochemistry of chiral centers, and the overall conformation of the molecule.
Mass Spectrometry (MS)
Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns. Electrospray ionization (ESI) is a soft ionization technique commonly used for carbohydrate analysis.
X-ray Crystallography
For compounds that can be crystallized, single-crystal X-ray diffraction provides the most definitive three-dimensional structural information, including bond lengths, bond angles, and absolute stereochemistry.
Data Presentation
Table 1: Comparative ¹H and ¹³C NMR Data for β-D-Glucofuranose and a Derivative
This table presents a comparison of the NMR chemical shifts for the parent β-D-glucofuranose and a fluorinated derivative, illustrating the effect of substitution on the spectral data.[1][2]
| Position | β-D-Glucofuranose ¹H (ppm) | β-D-Glucofuranose ¹³C (ppm) | Methyl 3-deoxy-3-fluoro-β-D-glucofuranoside ¹H (ppm) | Methyl 3-deoxy-3-fluoro-β-D-glucofuranoside ¹³C (ppm) |
| 1 | 5.23 | 103.7 | ~4.9 (not explicitly resolved) | ~109 (not explicitly resolved) |
| 2 | 4.11 | 77.3 | ~4.2 (not explicitly resolved) | ~78 (not explicitly resolved) |
| 3 | 4.24 | 75.8 | ~4.5 (not explicitly resolved) | ~94 (JC,F ~180 Hz) |
| 4 | 4.16 | 81.3 | ~4.2 (not explicitly resolved) | ~82 (JC,F ~20 Hz) |
| 5 | 3.98 | 71.6 | ~4.0 (not explicitly resolved) | ~71 (not explicitly resolved) |
| 6a | 3.78 | 64.0 | ~3.7 (not explicitly resolved) | ~64 (not explicitly resolved) |
| 6b | 3.69 | ~3.6 (not explicitly resolved) |
Note: Data for the fluorinated derivative is inferred from the text of the publication, as a complete data table was not provided.
Table 2: Key Mass Spectrometry Fragmentation Ions for Penta-O-acetyl-β-D-glucopyranose
While specific data for β-D-glucofuranose pentaacetate is limited in the search results, data for the closely related β-D-glucopyranose pentaacetate provides a useful reference for expected fragmentation patterns.[3][4][5]
| m/z | Proposed Fragment | Significance |
| 331 | [M - OAc]⁺ | Loss of an acetate (B1210297) group |
| 289 | [M - OAc - CH₂CO]⁺ | Subsequent loss of ketene |
| 242 | [M - OAc - 2(CH₂CO)]⁺ | Further loss of ketene |
| 169 | [AcO-CH=CH-OAc]⁺ | Characteristic ion for acetylated hexoses |
| 109 | Further fragmentation of the pyranose ring |
Table 3: Comparative Crystal Structure Data for Glucofuranose Derivatives
This table provides a comparison of crystallographic data for two different glucofuranose derivatives, highlighting key parameters obtained from X-ray diffraction analysis.
| Parameter | 1,2-O-Isopropylidene-α-D-glucofuranose-based Phosphorane [6] | p-Nitrophenyl-α-D-glucopyranoside |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P2₁ | P2₁2₁2₁ |
| a (Å) | 10.123(2) | 5.957(1) |
| b (Å) | 18.011(4) | 12.912(3) |
| c (Å) | 12.111(2) | 17.111(3) |
| α (°) | 90 | 90 |
| β (°) | 109.38(3) | 90 |
| γ (°) | 90 | 90 |
| Volume (ų) | 2083.3(7) | 1315.6(5) |
| Z | 2 | 4 |
Experimental Protocols
Detailed Methodology for NMR Analysis
-
Sample Preparation:
-
Dissolve 5-10 mg of the synthetic β-D-glucofuranose derivative in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆).
-
Ensure the sample is completely dissolved. If necessary, gently warm the sample or use sonication.
-
Filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
The final sample height in the tube should be at least 4 cm.
-
-
Data Acquisition:
-
Record ¹H NMR spectra on a spectrometer operating at a frequency of 400 MHz or higher.
-
Acquire ¹³C NMR spectra on the same instrument.
-
For unambiguous assignment of protons and carbons, perform 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).
-
-
Data Analysis:
-
Process the spectra using appropriate software (e.g., MestReNova, TopSpin).
-
Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the ¹H NMR signals to determine the relative number of protons.
-
Analyze the coupling constants (J-values) in the ¹H NMR spectrum to determine the relative stereochemistry of the protons.
-
Assign all proton and carbon signals based on their chemical shifts, multiplicities, and correlations in the 2D spectra.
-
Detailed Methodology for Mass Spectrometry Analysis
-
Sample Preparation:
-
Prepare a dilute solution of the β-D-glucofuranose derivative (typically 1-10 µg/mL) in a solvent suitable for electrospray ionization, such as methanol (B129727) or acetonitrile/water.
-
The addition of a small amount of a salt (e.g., sodium acetate) can enhance the formation of adduct ions ([M+Na]⁺), which are often more stable and provide clearer fragmentation patterns for carbohydrates.
-
-
Data Acquisition:
-
Introduce the sample into the mass spectrometer via direct infusion or through an HPLC system.
-
Acquire a full scan mass spectrum in positive or negative ion mode to determine the molecular weight of the compound.
-
Perform tandem mass spectrometry (MS/MS) by selecting the molecular ion (or a prominent adduct ion) as the precursor ion and inducing fragmentation using collision-induced dissociation (CID).
-
-
Data Analysis:
-
Analyze the fragmentation pattern to identify characteristic losses, such as the loss of substituent groups (e.g., acetyl, benzoyl) and neutral losses from the sugar ring (e.g., H₂O, CH₂O).
-
Compare the observed fragmentation pattern with that of known related compounds or theoretical fragmentation mechanisms to confirm the structure.
-
Detailed Methodology for X-ray Crystallography Analysis
-
Crystal Growth:
-
Grow single crystals of the β-D-glucofuranose derivative suitable for X-ray diffraction. This is often the most challenging step and may require screening of various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).
-
Crystals should be well-formed, with sharp edges and no visible defects, and typically have dimensions in the range of 0.1-0.3 mm.
-
-
Data Collection:
-
Mount a suitable crystal on a goniometer head.
-
Collect diffraction data using a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα) and a detector.
-
The data collection strategy should aim for high completeness and redundancy of the diffraction data.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
Refine the structural model against the experimental data to optimize the atomic coordinates, displacement parameters, and other structural parameters.
-
The final refined structure should have low R-factors and a good-of-fit (GOF) value, indicating a good agreement between the model and the experimental data.
-
Mandatory Visualization
Caption: Experimental Workflow for Structural Validation.
References
- 1. pub.epsilon.slu.se [pub.epsilon.slu.se]
- 2. Synthesis and n.m.r. spectra of methyl 2-deoxy-2-fluoro- and 3-deoxy-3-fluoro-alpha- and beta-D-glucopyranosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. beta-D-Glucose pentaacetate | C16H22O11 | CID 2724702 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. spectrabase.com [spectrabase.com]
- 5. β-D-Glucopyranose pentaacetate [webbook.nist.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of the Enzymatic Hydrolysis of Furanosides and Pyranosides
For Researchers, Scientists, and Drug Development Professionals
The enzymatic hydrolysis of glycosidic bonds is a fundamental process in biology and a critical tool in various biotechnological applications, including drug metabolism and biofuel production. Glycosides exist in two primary cyclic forms: the six-membered pyranoside ring and the five-membered furanoside ring. While pyranosides are generally more thermodynamically stable, furanosides play crucial roles in various biological molecules, including nucleic acids and some carbohydrates.[1] Understanding the enzymatic hydrolysis of these two isomeric forms is essential for designing specific enzyme inhibitors, developing novel therapeutic agents, and optimizing industrial bioprocesses. This guide provides a comparative analysis of the enzymatic hydrolysis of furanosides and pyranosides, supported by experimental data and detailed protocols.
Quantitative Comparison of Hydrolysis Rates
The substrate specificity of glycoside hydrolases (GH) is a key determinant in the differential hydrolysis of furanosides and pyranosides. Some enzymes exhibit a strict specificity for one ring form, while others, often termed bifunctional enzymes, can hydrolyze both. The kinetic parameters, Michaelis constant (Km) and maximum reaction velocity (Vmax), provide a quantitative measure of enzyme-substrate affinity and catalytic efficiency, respectively. A lower Km value indicates a higher affinity of the enzyme for the substrate.
Here, we present a summary of kinetic data for bifunctional β-xylosidase/α-L-arabinofuranosidases from Glycoside Hydrolase family 43 (GH43). These enzymes have been shown to hydrolyze both p-nitrophenyl-β-D-xylopyranoside (a pyranoside substrate) and p-nitrophenyl-α-L-arabinofuranoside (a furanoside substrate), providing a direct comparison of their activity on the two ring structures.
| Enzyme Source | Substrate | Km (mM) | Vmax (μmol min-1 mg-1) | Reference |
| Paenibacillus physcomitrellae XB (Ppxyl43A) | p-nitrophenyl-β-D-xylopyranoside | 2.37 ± 0.54 | 8.64 ± 1.87 | [2] |
| p-nitrophenyl-α-L-arabinofuranoside | - | - | [2] | |
| Paenibacillus physcomitrellae XB (Ppxyl43B) | p-nitrophenyl-β-D-xylopyranoside | 2.12 ± 0.05 | 13.49 ± 0.27 | [2] |
| p-nitrophenyl-α-L-arabinofuranoside | - | - | [2] | |
| Limosilactobacillus fermentum SK152 (rLfXyl43) | p-nitrophenyl-β-D-xylopyranoside | 2.0 | 19.7 | [3] |
| p-nitrophenyl-α-L-arabinofuranoside | 1.5 | 0.4 | [3] | |
| Caldicellulosiruptor saccharolyticus DSM8903 | p-nitrophenyl-β-D-xylopyranoside | - | 111.822 ± 3.23 | [4] |
| p-nitrophenyl-α-L-arabinofuranoside | - | 271.061 ± 4.83 | [4] | |
| Thermomonospora fusca BD25 | p-nitrophenyl-β-D-xylopyranoside | 0.5 | 0.83 | [5] |
| p-nitrophenyl-α-L-arabinofuranoside | 0.18 | 0.04 | [5] |
Note: A '-' indicates that the data was not provided in the cited source.
Factors Influencing Differential Hydrolysis
Several factors contribute to the observed differences in the enzymatic hydrolysis of furanosides and pyranosides:
-
Enzyme Active Site Architecture: The three-dimensional structure of the enzyme's active site dictates its substrate specificity. The precise arrangement of amino acid residues creates a binding pocket that preferentially accommodates the specific shape and charge distribution of either a furanoside or a pyranoside ring.
-
Ring Conformation and Flexibility: Pyranose rings typically adopt stable chair conformations, while furanose rings are more flexible and can exist in various envelope and twist conformations. This conformational difference can influence how the substrate fits into the enzyme's active site and aligns the glycosidic bond for catalysis.
-
Stereochemistry of Substituents: The orientation of hydroxyl groups and other substituents on the sugar ring is critical for recognition and binding by the enzyme. Even minor changes in stereochemistry can significantly impact the efficiency of hydrolysis.
Experimental Protocol: Comparative Enzymatic Hydrolysis Assay
This protocol outlines a generalized method for comparing the hydrolysis of a furanoside and a pyranoside substrate by a glycoside hydrolase using chromogenic p-nitrophenyl (pNP) glycosides. The release of p-nitrophenol is monitored spectrophotometrically at 405 nm.
Materials:
-
Purified glycoside hydrolase
-
p-nitrophenyl-furanoside substrate (e.g., p-nitrophenyl-α-L-arabinofuranoside)
-
p-nitrophenyl-pyranoside substrate (e.g., p-nitrophenyl-β-D-xylopyranoside)
-
Assay buffer (e.g., 50 mM sodium phosphate (B84403) buffer, pH 7.0)
-
Stop solution (e.g., 1 M sodium carbonate)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
-
Incubator
Procedure:
-
Substrate Preparation: Prepare a series of dilutions of both the furanoside and pyranoside substrates in the assay buffer. The concentration range should typically span from 0.1 to 10 times the expected Km value.
-
Enzyme Preparation: Dilute the purified enzyme in cold assay buffer to a concentration that yields a linear reaction rate for at least 10-15 minutes.
-
Reaction Setup: In a 96-well microplate, add the following to each well:
-
50 µL of assay buffer
-
25 µL of the appropriate substrate dilution
-
Pre-incubate the plate at the optimal temperature for the enzyme for 5 minutes.
-
-
Initiate Reaction: Add 25 µL of the diluted enzyme solution to each well to start the reaction.
-
Incubation: Incubate the plate at the optimal temperature for a fixed period (e.g., 10 minutes), ensuring the reaction remains in the initial linear phase.
-
Stop Reaction: Terminate the reaction by adding 100 µL of the stop solution to each well. The stop solution will raise the pH, which develops the yellow color of the p-nitrophenolate ion and denatures the enzyme.
-
Absorbance Measurement: Measure the absorbance of each well at 405 nm using a microplate reader.
-
Data Analysis:
-
Create a standard curve using known concentrations of p-nitrophenol to convert absorbance values to the amount of product formed.
-
Calculate the initial reaction velocity (V0) for each substrate concentration.
-
Plot V0 versus substrate concentration ([S]) and fit the data to the Michaelis-Menten equation to determine the Km and Vmax values for each substrate. A Lineweaver-Burk plot (1/V0 vs. 1/[S]) can also be used for this purpose.
-
Visualizing the Process
To better understand the concepts discussed, the following diagrams illustrate the enzymatic hydrolysis reaction and a typical experimental workflow.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Heterologous expression and characterization of xylose-tolerant GH 43 family β-xylosidase/α-L-arabinofuranosidase from Limosilactobacillus fermentum and its application in xylan degradation [frontiersin.org]
- 4. Frontiers | Biochemical and Molecular Dynamics Study of a Novel GH 43 α-l-Arabinofuranosidase/β-Xylosidase From Caldicellulosiruptor saccharolyticus DSM8903 [frontiersin.org]
- 5. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
A Researcher's Guide to Purity Assessment of Beta-D-Glucofuranose Samples
For researchers, scientists, and drug development professionals, ensuring the purity of carbohydrate samples is paramount. This guide provides a comparative analysis of key analytical techniques for assessing the purity of beta-D-glucofuranose, a critical component in various biological studies and pharmaceutical development. We present detailed experimental protocols, comparative performance data, and visual workflows to aid in selecting the most appropriate method for your research needs.
This compound, a five-membered ring isomer of glucose, is of significant interest in glycobiology and medicinal chemistry. However, its inherent instability in solution, where it exists in equilibrium with its alpha anomer and the more stable alpha and beta-D-glucopyranose forms, makes accurate purity assessment challenging. The presence of these isomers can significantly impact experimental outcomes and the efficacy of therapeutic agents. This guide compares four powerful analytical techniques for quantifying the purity of this compound samples: High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE).
Comparative Analysis of Analytical Techniques
The choice of analytical method for purity assessment depends on various factors, including the required sensitivity, specificity, sample throughput, and available instrumentation. The following table summarizes the key performance metrics of HPLC, qNMR, GC-MS, and CE for the analysis of this compound and its isomers.
| Feature | High-Performance Liquid Chromatography (HPLC) | Quantitative NMR (qNMR) Spectroscopy | Gas Chromatography-Mass Spectrometry (GC-MS) | Capillary Electrophoresis (CE) |
| Principle | Differential partitioning of analytes between a stationary and mobile phase. | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Separation of volatile compounds followed by mass-based detection. | Separation of ions based on their electrophoretic mobility in an electric field. |
| Sample Preparation | Filtration, dilution, possible pre-column derivatization for UV detection. | Dissolution in a deuterated solvent with an internal standard. | Required derivatization to increase volatility (e.g., silylation, acetylation). | Dilution in a background electrolyte; derivatization may be needed for some detection methods. |
| Primary Measurement | Peak area relative to a standard. | Signal intensity relative to an internal standard. | Ion abundance of characteristic fragments. | Migration time and peak area. |
| Selectivity for Isomers | Good to excellent, depending on the column and mobile phase.[1][2] | Excellent for structural elucidation and anomer differentiation.[3][4] | Good to excellent, depends on derivatization and chromatographic separation.[5][6] | Excellent, high resolving power for isomers.[7][8] |
| Limit of Detection (LOD) | ~0.09 nM (with PMP derivatization and DAD).[9] | ~0.1% for impurities.[10] | ~0.3 µM.[10] | ~0.03 g/dm³ for glucose.[11] |
| Limit of Quantitation (LOQ) | ~0.2 nM (with PMP derivatization and DAD).[9] | ~0.03 g/100g of sample for sugars in a complex matrix.[5] | ~15 µM.[10] | Not explicitly found for glucofuranose. |
| Precision (%RSD) | Typically <2%. | 0.99 – 4.03% for sugars in a complex matrix.[5] | Intra-assay CVs of 7-12% for various sugars.[3] | Repeatability of migration times 2.35-5.47%. |
| Accuracy (% Recovery) | 98–102%.[9] | 97–104% for sugars in a complex matrix.[5] | 92.1% to 124.7% for various sugars.[3] | Considered more accurate than some traditional methods. |
| Throughput | High, with run times of 20-30 minutes per sample.[10] | Lower, especially for quantitative measurements requiring long relaxation delays.[10] | Moderate, dependent on derivatization and run time. | High, with short analysis times.[11] |
| Sample Consumption | Low (micrograms).[10] | Higher (milligrams).[10] | Low (microliters). | Very low (nanoliters). |
| Destructive | Yes.[10] | No, the sample can be recovered.[10] | Yes. | Yes. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate results. Below are representative protocols for each technique, which may require optimization for specific instrumentation and sample matrices.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol is designed for the separation of underivatized glucose isomers using an aminopropyl-bonded silica (B1680970) column and a refractive index detector.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and refractive index (RI) detector.
-
Data acquisition and processing software.
Materials:
-
Column: Aminopropyl-bonded silica column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: Acetonitrile/Water (80:20, v/v).
-
Sample Diluent: Mobile Phase.
-
This compound sample and reference standards of potential isomers.
Procedure:
-
Mobile Phase Preparation: Prepare the acetonitrile/water mobile phase, filter through a 0.45 µm membrane, and degas.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the sample diluent to a concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
Detector: RI detector, with the temperature maintained according to the manufacturer's instructions.
-
Run Time: Sufficient to allow for the elution of all expected isomers.
-
-
Data Analysis: Identify and quantify the this compound peak and any impurity peaks by comparing their retention times and peak areas to those of the reference standards. Purity is calculated based on the relative peak areas.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy Protocol
qNMR offers the advantage of being a primary ratio method, providing a direct measure of purity without the need for a specific reference standard of the analyte.
Instrumentation:
-
High-field NMR spectrometer (e.g., 500 MHz or higher).
-
NMR data processing software.
Materials:
-
Deuterated solvent (e.g., D₂O).
-
Internal Standard (IS): A certified reference material with known purity that does not have signals overlapping with the analyte (e.g., maleic acid).
-
High-precision NMR tubes.
Procedure:
-
Sample Preparation:
-
Accurately weigh a specific amount of the this compound sample into a vial.
-
Accurately weigh a known amount of the internal standard and add it to the same vial.
-
Dissolve the mixture in a precise volume of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum. Key parameters include:
-
A sufficient relaxation delay (D1) to ensure full relaxation of all relevant protons (typically 5 times the longest T1).
-
A 90° pulse angle.
-
A sufficient number of scans for a good signal-to-noise ratio.
-
-
-
Data Processing and Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate the signals corresponding to the this compound anomeric proton and a well-resolved signal from the internal standard.
-
Identify signals from other isomers based on their known chemical shifts.
-
Calculate the purity of this compound using the following formula:
-
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
-
Where I = integral, N = number of protons for the integrated signal, MW = molecular weight, m = mass, and P = purity of the internal standard.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS requires derivatization to make the non-volatile sugars amenable to gas chromatography. This protocol uses a two-step oximation and silylation derivatization.
Instrumentation:
-
GC-MS system with a suitable capillary column.
-
Data acquisition and processing software.
Materials:
-
Derivatization Reagents: Pyridine (B92270), hydroxylamine (B1172632) hydrochloride, and a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA).
-
Internal Standard (e.g., sorbitol).
-
This compound sample.
Procedure:
-
Sample Preparation and Derivatization:
-
Dry a known amount of the sample under a stream of nitrogen.
-
Add a solution of hydroxylamine hydrochloride in pyridine and heat to form the oxime derivatives.
-
After cooling, add the silylating agent (BSTFA) and heat again to form the trimethylsilyl (B98337) (TMS) ethers.
-
Add the internal standard.
-
-
GC-MS Conditions:
-
Column: A non-polar or medium-polarity column (e.g., DB-5ms).
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 150°C) and ramp up to a higher temperature (e.g., 300°C) to separate the derivatives.
-
Carrier Gas: Helium.
-
MS Detector: Operate in full scan mode to identify the derivatives and in selected ion monitoring (SIM) mode for quantification.
-
-
Data Analysis:
-
Identify the peaks corresponding to the different isomers of glucofuranose-TMS derivatives based on their retention times and mass spectra.
-
Quantify the amount of each isomer relative to the internal standard.
-
Calculate the purity of the this compound.
-
Capillary Electrophoresis (CE) Protocol
CE offers high-resolution separation of isomers, often without the need for derivatization.
Instrumentation:
-
Capillary electrophoresis system with a UV or diode array detector (DAD).
-
Data acquisition and processing software.
Materials:
-
Fused-silica capillary.
-
Background Electrolyte (BGE): An alkaline borate (B1201080) buffer (e.g., 50 mM sodium tetraborate, pH 9.3) can enhance the separation of sugar isomers through complexation.
-
Sample Diluent: BGE or water.
Procedure:
-
Capillary Conditioning: Condition a new capillary by flushing with 1 M NaOH, followed by water, and finally the BGE.
-
Sample Preparation: Dissolve the this compound sample in the sample diluent to an appropriate concentration (e.g., 0.5 mg/mL).
-
Electrophoretic Conditions:
-
Separation Voltage: 20-30 kV.
-
Capillary Temperature: 25°C.
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).
-
Detection: Indirect or direct UV detection at a low wavelength (e.g., 195 nm).
-
-
Data Analysis:
-
Identify the peaks corresponding to this compound and its isomers based on their migration times.
-
Calculate the purity based on the corrected peak areas (peak area divided by migration time).
-
Conclusion and Recommendations
The selection of an appropriate analytical technique for assessing the purity of this compound is critical and depends on the specific research goals.
-
HPLC is a robust and widely available technique suitable for routine quality control, offering high throughput and good sensitivity, especially with derivatization.
-
qNMR is the gold standard for accurate and absolute purity determination without the need for an identical reference standard. It provides invaluable structural information but has lower throughput and requires a larger sample size.
-
GC-MS offers high sensitivity and selectivity but requires derivatization, which can be time-consuming and may introduce artifacts.
-
Capillary Electrophoresis provides excellent resolution for isomers with minimal sample consumption and is a strong alternative to HPLC.
For comprehensive purity validation, a combination of orthogonal techniques is highly recommended. For instance, HPLC can be used for routine screening of impurities, while qNMR can confirm the structure and provide an accurate, absolute purity value for the bulk material. This dual-approach ensures the highest confidence in the quality of this compound samples for demanding research and development applications.
References
- 1. avmajournals.avma.org [avmajournals.avma.org]
- 2. Analyzing the Efficacy of Different Gas Chromatography-Mass Spectrometry Methods in Determining Glucose Concentrations | Young Scientist Journal | Vanderbilt University [wp0.vanderbilt.edu]
- 3. MASONACO - Mono- and disaccharides (GC-MS) [masonaco.org]
- 4. Characterization of electrophoretic behavior of sugar isomers by microchip electrophoresis coupled with videomicroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Capillary Electrophoresis Separations of Glycans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Measurement of Glucose and Fructose in Clinical Samples Using Gas Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [The determination of glucose, sucrose and fructose by the method of capillary electrophoresis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantification of sugars in breakfast cereals using capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods [restek.com]
- 11. Comparative study for analysis of carbohydrates in biological samples - PMC [pmc.ncbi.nlm.nih.gov]
Distinguishing Alpha and Beta Anomers of Glucofuranose: A Comparative Guide for Researchers
For researchers and professionals in drug development and chemical analysis, the precise structural elucidation of carbohydrates is paramount. This guide provides a comparative analysis of the alpha (α) and beta (β) anomers of glucofuranose, focusing on experimental techniques for their differentiation. While these anomers rapidly interconvert in solution, specific analytical methods can distinguish their unique three-dimensional structures.
Structural Distinction at the Anomeric Carbon
The core structural difference between α- and β-glucofuranose lies in the configuration of the hydroxyl group at the anomeric carbon (C1). In the Haworth projection of D-glucofuranose, the α-anomer is defined by the anomeric hydroxyl group being on the opposite side of the ring from the CH₂OH group (C6). Conversely, in the β-anomer, the anomeric hydroxyl group is on the same side as the CH₂OH group. This seemingly minor stereochemical variance leads to distinct physical and chemical properties, influencing their biological activity and reactivity.
Caption: Structural comparison of α- and β-D-glucofuranose anomers.
Spectroscopic Differentiation: NMR Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for unequivocally distinguishing between the α and β anomers of glucofuranose in solution. The distinct chemical environments of the protons (¹H) and carbon atoms (¹³C) in each anomer result in unique chemical shifts (δ) and coupling constants (J).
Comparative NMR Data
The following table summarizes the complete ¹H and ¹³C NMR spectral data for α- and β-D-glucofuranose in D₂O at 25°C.[1]
| Atom | α-D-Glucofuranose | β-D-Glucofuranose |
| ¹H Chemical Shift (δ, ppm) | ||
| H-1 | 5.49 | 5.21 |
| H-2 | 4.14 | 4.11 |
| H-3 | 4.31 | 4.24 |
| H-4 | 4.20 | 4.18 |
| H-5 | 4.08 | 4.16 |
| H-6a | 3.80 | 3.81 |
| H-6b | 3.72 | 3.73 |
| ¹³C Chemical Shift (δ, ppm) | ||
| C-1 | 100.1 | 102.9 |
| C-2 | 77.2 | 80.5 |
| C-3 | 74.0 | 74.5 |
| C-4 | 79.9 | 80.7 |
| C-5 | 70.4 | 71.3 |
| C-6 | 63.8 | 63.9 |
| ¹H-¹H Coupling Constants (J, Hz) | ||
| J₁,₂ | 3.96 | <1 |
| J₂,₃ | 4.98 | 1.83 |
| J₃,₄ | 5.21 | 3.96 |
| J₄,₅ | 6.84 | 6.79 |
| J₅,₆a | 3.32 | 3.20 |
| J₅,₆b | 5.44 | 5.44 |
| J₆a,₆b | -11.97 | -11.96 |
Key differentiators in the NMR spectra are the chemical shift of the anomeric proton (H-1) and the coupling constant between H-1 and H-2 (J₁,₂).[1] The H-1 signal of the α-anomer appears further downfield (5.49 ppm) compared to the β-anomer (5.21 ppm).[1] Furthermore, the J₁,₂ coupling constant is significantly larger for the α-anomer (3.96 Hz) than for the β-anomer (<1 Hz), reflecting the different dihedral angles between these protons in the two conformations.[1]
Experimental Protocol: NMR Spectroscopy
The following outlines a general procedure for the NMR analysis of glucofuranose anomers.
Caption: A generalized workflow for the NMR analysis of glucofuranose anomers.
Crystallographic Differentiation: X-ray Analysis
X-ray crystallography provides the most definitive structural information for molecules in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal, the precise three-dimensional arrangement of atoms can be determined, unequivocally distinguishing between α and β anomers.
However, obtaining single crystals of unsubstituted glucofuranose anomers is challenging due to their low abundance and instability in the solid form, where the pyranose forms are predominantly observed.[2] Consequently, crystallographic studies often rely on derivatized forms of glucofuranose, which are more stable and readily crystallize.
Experimental Protocol: X-ray Crystallography of Carbohydrate Derivatives
The following is a generalized protocol for the structural determination of a carbohydrate derivative by X-ray crystallography.
Caption: A general workflow for X-ray crystallographic analysis of a carbohydrate derivative.
The resulting crystallographic data, including unit cell dimensions, space group, and atomic coordinates, provide unambiguous proof of the anomeric configuration. This information is crucial for understanding the solid-state packing and intermolecular interactions of these molecules.
Conclusion
Both NMR spectroscopy and X-ray crystallography are indispensable tools for the definitive differentiation of α- and β-glucofuranose anomers. NMR provides detailed information about the anomers in solution, with distinct chemical shifts and coupling constants serving as reliable fingerprints. While obtaining crystallographic data for unsubstituted glucofuranose is challenging, the analysis of stable derivatives by X-ray diffraction offers unequivocal structural determination in the solid state. For researchers in drug development and carbohydrate chemistry, a comprehensive understanding and application of these techniques are essential for accurate molecular characterization and the advancement of their work.
References
Furanose vs. Pyranose Ligands: A Comparative Docking Analysis for Drug Discovery
For researchers, scientists, and drug development professionals, understanding the subtle yet significant differences in how furanose and pyranose ligands interact with protein targets is crucial for the rational design of novel therapeutics. This guide provides an objective comparison of their binding behaviors, supported by computational docking studies, and outlines the experimental protocols necessary to conduct similar analyses.
The fundamental structural distinction between furanose and pyranose rings—a five-membered versus a six-membered ring, respectively—profoundly influences their conformational flexibility and, consequently, their binding modes within enzyme active sites. Pyranose rings typically adopt stable chair conformations, offering a more rigid scaffold for interaction. In contrast, the greater flexibility of the furanose ring allows it to adopt multiple conformations, such as envelope and twist forms, which can be advantageous for fitting into dynamic binding pockets.[1] This inherent flexibility can lead to different binding affinities and specificities, a critical consideration in the development of targeted inhibitors.
Quantitative Comparison of Binding Affinities
| Ligand/Inhibitor | Target Enzyme (Homology Model) | Docking Score (kcal/mol) | Predicted Inhibition Constant (pKi) (µM) | Reference |
| Acarbose (Pyranose-like) | Saccharomyces cerevisiae α-glucosidase | - | - | [2] |
| Rattus norvegicus α-glucosidase | Better than S. cerevisiae | - | [2] | |
| Human α-glucosidase (GANC) | Moderate | - | [2] | |
| Miglitol (Pyranose-like) | Human α-glucosidase (GANC) | - | - | [2] |
| Voglibose (Pyranose-like) | Human α-glucosidase (GANC) | - | - | [2] |
| 1-Deoxynojirimycin (Pyranose-like) | Human α-glucosidase (GANC) | -6.07 | - | [2] |
| Abscisic Acid | 11β-hydroxysteroid dehydrogenase (11β-HSD1) | -8.1 | 6.01 | [2] |
| Glutamine-fructose-6-phosphate amidotransferase (GFAT) | -7.3 | 5.21 | [2] | |
| Peroxisome proliferator-activated receptor-gamma (PPAR-gamma) | -7.3 | 5.21 | [2] | |
| Sirtuin 6 (SIRT6) | -7.3 | 5.21 | [2] | |
| Pentapeptide (FFVPF) | Elastase | -5.22 | - | [3] |
Note: The data presented is a compilation from different studies and serves to illustrate the range of binding affinities observed for carbohydrate-based ligands. A direct comparison between furanose and pyranose forms requires a dedicated study with structurally analogous compounds.
Experimental Protocols: A Guide to Comparative Docking Studies
To perform a rigorous comparative docking study of furanose and pyranose ligands, a well-defined protocol is essential. The following methodology outlines the key steps involved, drawing from established practices in computational drug design.[1][4][5]
Preparation of Protein and Ligand Structures
-
Protein Preparation:
-
Obtain the three-dimensional crystal structure of the target protein from a repository such as the Protein Data Bank (PDB).
-
Remove all non-essential molecules, including water, ions, and co-crystallized ligands.
-
Add polar hydrogen atoms and assign appropriate atomic charges using a force field like GROMOS96.[4]
-
Energy minimize the protein structure to relieve any steric clashes.
-
-
Ligand Preparation:
-
Generate the 3D structures of the furanose and pyranose ligands of interest.
-
Assign partial charges to the ligand atoms.
-
Define the rotatable bonds to allow for conformational flexibility during docking.
-
Molecular Docking Simulation
-
Binding Site Definition:
-
Identify the active site of the enzyme, typically based on the location of a co-crystallized ligand or through binding site prediction algorithms.
-
Define a grid box that encompasses the entire binding pocket to constrain the search space for the ligand.
-
-
Docking Algorithm:
-
Scoring Function:
-
Each generated pose is evaluated using a scoring function that estimates the binding free energy.
-
The poses are then ranked based on their scores, with lower energy values typically indicating more favorable binding.
-
Analysis and Validation
-
Binding Mode Analysis:
-
Visualize the top-ranked docking poses to analyze the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.
-
Compare the binding modes of the furanose and pyranose ligands to identify key differences in their interactions with active site residues.
-
-
Binding Free Energy Calculation (MM/PBSA):
-
Validation:
-
To validate the docking protocol, re-dock a known inhibitor into the active site and compare the predicted binding mode and affinity with experimental data. The root-mean-square deviation (RMSD) between the docked pose and the crystallographic pose should ideally be less than 2.0 Å.[1]
-
Visualization of the Docking Workflow
The following diagram illustrates the typical workflow for a comparative molecular docking study.
Conclusion
The choice between furanose and pyranose scaffolds in ligand design can have a profound impact on binding affinity and selectivity. While pyranoses offer conformational rigidity that can lead to predictable binding, the flexibility of furanoses may allow for more optimal interactions within certain enzyme active sites. Computational docking studies, when performed with rigorous and validated protocols, provide a powerful tool for predicting and rationalizing these differences. By systematically comparing the binding modes and energies of furanose and pyranose analogs, researchers can gain valuable insights to guide the design of more potent and specific enzyme inhibitors.
References
- 1. Consensus docking and MM-PBSA computations identify putative furin protease inhibitors for developing potential therapeutics against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Preparation, identification, and molecular docking of novel elastase inhibitory peptide from walnut (Juglans regia L.) meal - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Modeling Study for Inhibition Mechanism of Human Chymase and Its Application in Inhibitor Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Virtual Screening, Molecular Dynamics, MM-PBSA and In-silico Studies in Search of Potent Novel Fibroblast Growth Factor Receptors 4 Inhibitor [article.innovationforever.com]
A Comparative Guide to the Validation of Analytical Methods for Glucofuranose Quantification
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of glucofuranose, a five-membered ring isomer of glucose, presents a significant analytical challenge due to its low abundance in equilibrium with its more stable pyranose forms. This guide provides a comparative overview of analytical methodologies for the validation of glucofuranose quantification, with a focus on data presentation, experimental protocols, and the logical workflows involved in method selection and validation.
Comparison of Analytical Methods
The choice of an analytical method for glucofuranose quantification is highly dependent on the required specificity, sensitivity, and the nature of the sample matrix. Nuclear Magnetic Resonance (NMR) spectroscopy stands out for its ability to directly identify and quantify isomers in solution without the need for chromatographic separation. High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) offer high-resolution separation of isomers but may require specialized columns and derivatization. Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive technique but involves derivatization that can complicate the analysis of isomeric ratios.
| Method | Principle | Strengths | Weaknesses | Validation Parameters |
| ¹H NMR Spectroscopy | Measures the nuclear magnetic resonance of hydrogen-1 nuclei, providing structural and quantitative information about molecules in solution. | - Isomer-specific quantification without separation. - Non-destructive. - High reproducibility.[1][2] | - Relatively low sensitivity. - Requires high-field NMR spectrometer. | Linearity, LOD, LOQ, Precision, Accuracy, Specificity. |
| Chiral HPLC | Utilizes a chiral stationary phase to achieve differential retention of stereoisomers. | - High-resolution separation of anomers and enantiomers.[3][4][5] - Well-established technique for chiral separations. | - Requires specialized and expensive chiral columns. - Method development can be complex. - Glucofuranose peaks may be very small and difficult to resolve from the large pyranose peaks. | Linearity, LOD, LOQ, Precision, Accuracy, Specificity, Resolution. |
| Capillary Electrophoresis (CE) | Separates ions based on their electrophoretic mobility in an electric field. For neutral sugars, derivatization or complexation is often required. | - High separation efficiency and resolution.[6][7] - Low sample and reagent consumption. | - Often requires derivatization for neutral sugars. - Reproducibility can be a challenge. | Linearity, LOD, LOQ, Precision, Accuracy, Specificity, Migration time reproducibility. |
| GC-MS | Separates volatile compounds using gas chromatography and detects them using mass spectrometry. Sugars require derivatization to become volatile. | - High sensitivity and selectivity. - Provides structural information from mass spectra. | - Derivatization is mandatory and can produce multiple peaks for a single sugar, complicating quantification.[8][9][10] - Potential for isomerization during derivatization. | Linearity, LOD, LOQ, Precision, Accuracy, Specificity. |
Experimental Protocols
¹H NMR Spectroscopy for Glucofuranose Quantification
This protocol is based on the direct quantification from ¹H NMR spectra, leveraging the distinct chemical shifts of the anomeric protons of the glucofuranose isomers.
1. Sample Preparation:
-
Dissolve a precisely weighed amount of the sample in a known volume of deuterium (B1214612) oxide (D₂O).
-
Add a known concentration of an internal standard (e.g., trimethylsilyl (B98337) propionate-d4, TSP) for absolute quantification.
2. NMR Data Acquisition:
-
Acquire ¹H NMR spectra on a high-field NMR spectrometer (e.g., 600 MHz or higher) to achieve sufficient spectral dispersion.
-
Use a pulse sequence with a long relaxation delay (at least 5 times the longest T1 relaxation time of the signals of interest) to ensure full relaxation of all protons for accurate integration.
3. Data Processing and Quantification:
-
Process the NMR spectra using appropriate software (e.g., MestReNova, TopSpin).
-
Identify the specific, well-resolved signals corresponding to the anomeric protons of α-D-glucofuranose and β-D-glucofuranose.[1][2]
-
Integrate the area of these signals and the signal of the internal standard.
-
Calculate the concentration of each glucofuranose isomer relative to the internal standard.
Validation Parameters (Typical Values):
-
Linearity: Achieved over a relevant concentration range with a correlation coefficient (R²) > 0.99.
-
Limit of Detection (LOD) and Quantification (LOQ): Dependent on the spectrometer's field strength and the specific isomer. For minor isomers, this is a critical parameter to determine.
-
Precision: Relative Standard Deviation (RSD) for repeated measurements should be < 5%.
-
Accuracy: Determined by spike-and-recovery experiments, with recovery rates typically between 95-105%.
-
Specificity: Demonstrated by the unique chemical shifts and coupling constants of the glucofuranose anomeric protons, which are distinct from the pyranose forms.[1][2]
Chiral HPLC Method for Glucofuranose Separation
This protocol outlines a potential approach using a chiral stationary phase for the separation of glucose isomers.
1. HPLC System and Column:
-
HPLC system with a refractive index (RI) or evaporative light scattering detector (ELSD).
-
Chiral stationary phase column, such as a Chiralpak AD-H column (amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica (B1680970) gel).[3][4][5]
2. Mobile Phase and Chromatographic Conditions:
-
A typical mobile phase for normal-phase separation would be a mixture of n-hexane and an alcohol (e.g., ethanol (B145695) or isopropanol).[11]
-
Isocratic elution at a constant flow rate (e.g., 0.5-1.0 mL/min).
-
Column temperature should be carefully controlled, as it can affect the separation.[5]
3. Sample Preparation and Analysis:
-
Dissolve the sample in the mobile phase.
-
Inject the sample onto the column and record the chromatogram.
-
Identify peaks corresponding to the different glucose isomers based on the retention times of available standards (if possible) or by hyphenation with mass spectrometry.
Validation Parameters (Expected Performance):
-
Linearity: A linear response for the detector should be established for the quantifiable isomers.
-
LOD and LOQ: These will be highly dependent on the detector used and the resolution of the minor glucofuranose peaks.
-
Precision: RSD for retention times and peak areas should be evaluated.
-
Accuracy: Spike-and-recovery experiments would be necessary to determine the accuracy of the quantification.
-
Specificity and Resolution: The critical parameter is the baseline resolution of the glucofuranose peaks from the much larger glucopyranose peaks.
Mandatory Visualizations
Caption: General workflow for the validation of an analytical method.
Caption: Decision tree for selecting a suitable analytical method.
References
- 1. pub.epsilon.slu.se [pub.epsilon.slu.se]
- 2. Complete 1H and 13C NMR spectral assignment of d-glucofuranose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous chromatographic separation of enantiomers, anomers and structural isomers of some biologically relevant monosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Capillary electrophoresis of carbohydrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. longdom.org [longdom.org]
- 8. Investigation of the derivatization conditions for GC-MS metabolomics of biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 11. mdpi.com [mdpi.com]
A Researcher's Guide to Assessing the Anomeric Purity of Synthetic Glycosides
For researchers, scientists, and drug development professionals, the stereochemistry of a synthetic glycoside is a critical quality attribute. The configuration at the anomeric center (C-1) gives rise to α and β anomers, which can exhibit significantly different biological activities, pharmacokinetic profiles, and toxicological properties. Therefore, the accurate assessment of anomeric purity is paramount. This guide provides a comprehensive comparison of the primary analytical techniques used for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy, Chiral High-Performance Liquid Chromatography (HPLC), and Capillary Electrophoresis (CE), supported by experimental data and detailed protocols.
Comparison of Analytical Techniques
The selection of an appropriate analytical method for determining anomeric purity depends on various factors, including the need for structural information, sample availability, required sensitivity, and throughput. The following table summarizes the key performance characteristics of NMR, Chiral HPLC, and CE.
| Feature | Nuclear Magnetic Resonance (NMR) | Chiral High-Performance Liquid Chromatography (HPLC) | Capillary Electrophoresis (CE) |
| Principle | Exploits the differential magnetic environments of anomeric protons and carbons, providing distinct signals for α and β anomers. | Separates anomers based on their differential interactions with a chiral stationary phase (CSP). | Separates anomers based on their different electrophoretic mobilities in the presence of a chiral selector in the background electrolyte. |
| Quantitative Capability | Excellent. Direct quantification of anomeric ratio by integration of well-resolved signals. | Good. Quantification based on the peak area of separated anomers. Requires a reference standard for each anomer for accurate quantification. | Good. Quantification based on peak area. Requires reference standards. |
| Structural Information | Excellent. Provides detailed structural information, confirming the identity of the anomers and other impurities.[1][2][3] | Limited. Provides retention time data, which is not sufficient for structural elucidation without mass spectrometry (MS) detection. | Limited. Provides migration time data. Can be coupled with MS for structural information. |
| Sensitivity | Lower compared to HPLC and CE. Typically requires milligram quantities of the sample.[4] | High. Can detect impurities at trace levels (ppm). | Very high. Requires only nanoliter sample volumes. |
| Sample Consumption | Low (milligrams), and the sample is recoverable (non-destructive).[4] | Low (micrograms), but the sample is typically not recovered (destructive). | Very low (nanoliters), and the sample is consumed (destructive).[5] |
| Throughput | Lower. qNMR can be time-consuming due to long relaxation delays.[4] | High. Suitable for routine analysis of a large number of samples. | High. Rapid analysis times.[5][6] |
| Method Development | Relatively straightforward. | Can be complex, requiring screening of different chiral columns and mobile phases.[7] | Can be complex, requiring optimization of buffer, chiral selector, voltage, and temperature. |
| Cost (Instrument) | High initial investment and maintenance costs. | Moderate initial investment and maintenance costs. | Moderate initial investment and maintenance costs. |
Experimental Protocols
Detailed and standardized protocols are crucial for obtaining reliable and reproducible results. Below are representative experimental methodologies for each technique.
Anomeric Purity Determination by ¹H NMR Spectroscopy
This protocol is suitable for the quantitative analysis of the anomeric ratio of a synthetic glycoside.
Materials:
-
Synthetic glycoside sample (5-10 mg)
-
Deuterated solvent (e.g., D₂O, CDCl₃, DMSO-d₆)
-
Internal standard (optional, for absolute quantification), e.g., maleic acid
-
5 mm NMR tubes
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the synthetic glycoside and dissolve it in 0.6 mL of a suitable deuterated solvent in a clean vial. If using an internal standard, add a precisely weighed amount to the solution.
-
Transfer to NMR Tube: Transfer the solution to a 5 mm NMR tube.
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Use a sufficient number of scans (e.g., 16-64) to obtain a good signal-to-noise ratio.
-
For quantitative analysis, ensure a sufficient relaxation delay (D1), typically 5 times the longest T1 relaxation time of the protons of interest (a D1 of 30 seconds is often a safe starting point for accurate integration).
-
-
Data Processing and Analysis:
-
Apply phasing and baseline correction to the spectrum.
-
Identify the well-resolved signals corresponding to the anomeric protons of the α and β anomers. These signals typically appear in the region of 4.5-6.0 ppm.
-
Integrate the signals for both anomers.
-
Calculate the anomeric purity using the following formula: % Anomer α = (Integral of α anomer) / (Integral of α anomer + Integral of β anomer) * 100
-
Anomeric Purity Determination by Chiral HPLC
This protocol outlines a general approach for separating and quantifying glycoside anomers using a chiral stationary phase.
Materials:
-
Synthetic glycoside sample
-
HPLC-grade solvents (e.g., hexane (B92381), isopropanol (B130326), ethanol, acetonitrile (B52724), water)
-
Chiral HPLC column (e.g., polysaccharide-based columns like Chiralcel® or Chiralpak®)
-
Mobile phase additives (e.g., trifluoroacetic acid for acidic compounds, diethylamine (B46881) for basic compounds)
Procedure:
-
Sample Preparation: Dissolve the synthetic glycoside in the mobile phase to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter.
-
HPLC Method Development (Screening):
-
Select a suitable chiral column based on the structure of the glycoside. Polysaccharide-based columns are a good starting point for many carbohydrates.[8]
-
Screen different mobile phase compositions. A common starting point for normal phase chromatography is a mixture of hexane and an alcohol (e.g., isopropanol or ethanol). For reversed-phase, a mixture of water/buffer and acetonitrile or methanol (B129727) is used.
-
Optimize the mobile phase composition, flow rate, and column temperature to achieve baseline separation of the anomeric peaks with good resolution (Rs > 1.5).
-
-
Data Acquisition:
-
Equilibrate the column with the optimized mobile phase until a stable baseline is achieved.
-
Inject the sample solution.
-
Monitor the elution profile using a suitable detector (e.g., UV-Vis or Refractive Index).
-
-
Data Analysis:
-
Integrate the peak areas of the two anomer peaks.
-
Calculate the anomeric purity using the following formula: % Anomer α = (Peak Area of α anomer) / (Peak Area of α anomer + Peak Area of β anomer) * 100
-
Anomeric Purity Determination by Capillary Electrophoresis
This protocol describes the separation of glycoside anomers using a chiral selector in the background electrolyte.
Materials:
-
Synthetic glycoside sample
-
Background electrolyte (BGE), e.g., phosphate (B84403) or borate (B1201080) buffer
-
Chiral selector, e.g., cyclodextrins (native or derivatized)
-
Fused-silica capillary
Procedure:
-
Sample Preparation: Dissolve the synthetic glycoside in the BGE or water to a suitable concentration (typically in the µg/mL to mg/mL range).
-
Capillary Conditioning: Condition a new capillary by flushing it sequentially with 1 M NaOH, water, and the BGE.
-
CE Method Development:
-
Prepare a BGE containing a chiral selector. The type and concentration of the cyclodextrin (B1172386) often need to be optimized.
-
Optimize the separation by varying the BGE pH, concentration of the chiral selector, applied voltage, and capillary temperature.
-
-
Data Acquisition:
-
Fill the capillary with the optimized BGE.
-
Inject the sample using either hydrodynamic or electrokinetic injection.
-
Apply a high voltage across the capillary to initiate the separation.
-
Detect the migrating anomers using a suitable detector (e.g., UV-Vis).
-
-
Data Analysis:
-
Integrate the peak areas of the two anomer peaks in the electropherogram.
-
Calculate the anomeric purity using the following formula: % Anomer α = (Peak Area of α anomer) / (Peak Area of α anomer + Peak Area of β anomer) * 100
-
Visualization of Workflows
The following diagrams illustrate the general experimental workflow for assessing anomeric purity and a decision-making flowchart to guide the selection of the most appropriate analytical technique.
References
- 1. NMR spectroscopy in the structural elucidation of oligosaccharides and glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]
- 4. benchchem.com [benchchem.com]
- 5. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals | MDPI [mdpi.com]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Cyclodextrin-based CSPs – Chiralpedia [chiralpedia.com]
Safety Operating Guide
Prudent Disposal of beta-D-Glucofuranose in a Laboratory Setting
Essential guidance for the safe and compliant disposal of beta-D-glucofuranose is critical for maintaining laboratory safety and environmental responsibility. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document provides a comprehensive disposal plan based on established protocols for general laboratory chemical waste and the safety data for its common isomer, beta-D-glucopyranose. Researchers, scientists, and drug development professionals are advised to consult their institution's Environmental Health and Safety (EHS) department for final guidance.
Immediate Safety and Handling Precautions
Prior to handling this compound for disposal, it is imperative to wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat. All handling of the chemical waste should be conducted in a well-ventilated area, preferably within a fume hood, to minimize the risk of inhalation.
Step-by-Step Disposal Protocol
The proper disposal of this compound, treated as a non-hazardous chemical waste in the absence of contradictory data, should follow a systematic procedure to ensure safety and regulatory compliance.
-
Waste Identification and Segregation:
-
Clearly label a dedicated waste container as "this compound waste."
-
Do not mix this compound with other chemical waste, particularly strong oxidizing agents, to prevent unforeseen reactions.
-
-
Containerization:
-
Use a clean, dry, and chemically compatible container for waste accumulation. The original container is often a suitable choice.
-
Ensure the container has a secure, leak-proof lid.
-
-
Waste Accumulation and Storage:
-
Store the waste container in a designated and clearly marked satellite accumulation area within the laboratory.
-
Keep the container closed at all times, except when adding waste.
-
-
Disposal Request and Pick-up:
-
Once the experiment is complete or the waste container is full, contact your institution's EHS or hazardous waste management office to request a waste pick-up.
-
Provide them with the accurate chemical name and any available safety information.
-
-
Spill Management:
-
In the event of a spill, avoid generating dust.
-
Clean up spills immediately using dry, absorbent materials.
-
Collect the contaminated absorbent material in a sealed container and dispose of it as chemical waste through your institution's EHS program.
-
Quantitative Data Summary
| Parameter | Value (for beta-D-glucopyranose) | Source |
| Molecular Formula | C6H12O6 | [1] |
| Molecular Weight | 180.16 g/mol | [1] |
| Appearance | White crystalline powder | [2] |
| Solubility | Soluble in water | [3] |
Experimental Protocols
The disposal procedure outlined above constitutes the primary experimental protocol for handling this compound waste. No additional experimental protocols for disposal are cited in the available safety literature for this compound or its close isomers.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Logistics for Handling beta-D-Glucofuranose
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This document provides immediate and essential guidance for the safe handling and disposal of beta-D-glucofuranose. While this compound is not classified as a hazardous substance, adhering to standard laboratory safety protocols is crucial to minimize any potential risks.[1][2]
Personal Protective Equipment (PPE)
When handling this compound, which is typically a white, odorless, solid powder, the following personal protective equipment is recommended to ensure personal safety and prevent contamination.[1][3]
Core PPE Requirements:
-
Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[1][3] This is to prevent any airborne particles from coming into contact with the eyes.
-
Hand Protection: Wear appropriate protective gloves, such as nitrile gloves, to prevent skin exposure.[1][4]
-
Body Protection: A standard laboratory coat should be worn to protect clothing and skin from potential contamination.[5][6]
-
Footwear: Closed-toe shoes must be worn in the laboratory at all times to protect against spills or falling objects.[5]
Respiratory Protection:
Under normal use conditions with adequate ventilation, respiratory protection is not required.[1][3] However, if there is a potential for significant dust formation, a particle filter respirator may be considered.
Operational Plan
A systematic approach to handling this compound will ensure a safe and efficient workflow.
Step-by-Step Handling Procedure:
-
Preparation:
-
Ensure the work area, typically a laboratory bench, is clean and uncluttered.
-
Confirm that a safety shower and eyewash station are readily accessible.
-
Put on all required personal protective equipment as outlined above.
-
-
Handling:
-
Post-Handling:
-
Clean the work area thoroughly after handling is complete.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to maintain a safe laboratory environment.
Waste Disposal Procedure:
-
Uncontaminated this compound: While not classified as hazardous waste, it should be disposed of in accordance with local, regional, and national regulations.[1][2] It is generally acceptable to sweep up and shovel the solid into a suitable container for disposal.[1]
-
Contaminated Materials: Any materials, such as gloves or weighing paper, that have come into contact with this compound should be disposed of in the appropriate laboratory waste stream.
-
Spills: In the event of a spill, sweep up the solid material and place it in a designated waste container. Avoid generating dust. The area can then be cleaned with water.
Quantitative Data Summary
| Property | Value |
| Physical State | Solid (Powder)[1] |
| Appearance | White / Off-white / Beige[1][2][3] |
| Odor | Odorless[1][3] |
| Hazard Classification | Not classified as hazardous[1][2] |
| Occupational Exposure Limits | Not established[1][3] |
Experimental Workflow
Caption: Safe handling workflow for this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 6. β-D-Glucopyranose | CAS#:492-61-5 | Chemsrc [chemsrc.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
